molecular formula C7H17N B12048801 (2S)-5-methylhexan-2-amine

(2S)-5-methylhexan-2-amine

Katalognummer: B12048801
Molekulargewicht: 115.22 g/mol
InChI-Schlüssel: IZCBXLKODYZSDJ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-5-methylhexan-2-amine is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-5-methylhexan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-5-methylhexan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H17N

Molekulargewicht

115.22 g/mol

IUPAC-Name

(2S)-5-methylhexan-2-amine

InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1

InChI-Schlüssel

IZCBXLKODYZSDJ-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](CCC(C)C)N

Kanonische SMILES

CC(C)CCC(C)N

Herkunft des Produkts

United States

Foundational & Exploratory

(2S)-5-methylhexan-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, pharmacological properties, and regulatory status of (2S)-5-methylhexan-2-amine (1,4-Dimethylpentylamine).

Synonyms: 1,4-Dimethylpentylamine (1,4-DMAA); 2-Amino-5-methylhexane; Forthane (Historical).[1] CAS Registry Number: 28292-43-5 (General/Racemic). Note: Specific enantiomer CAS numbers are rarely utilized in commercial catalogs, necessitating chiral analysis for verification.

Executive Summary

(2S)-5-methylhexan-2-amine is an aliphatic amine and a structural isomer of the well-known stimulant 1,3-dimethylamylamine (1,3-DMAA). Pharmacologically, it functions as a sympathomimetic agent, exhibiting activity as a norepinephrine reuptake inhibitor and releasing agent. While historically investigated for nasal decongestant properties, it has recently emerged in the "grey market" of dietary supplements as a replacement for banned stimulants.

This guide provides a rigorous analysis of the (2S)-enantiomer, distinguishing its specific stereochemical synthesis and properties from the racemic mixtures commonly encountered in unregulated supply chains.

Chemical Structure & Stereochemistry[2]

The molecule features a hexane backbone with a methyl substitution at the C5 position and an amine group at the C2 position. The presence of the amine at C2 creates a chiral center.

  • IUPAC Name: (2S)-5-methylhexan-2-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N[1][2]
  • Molecular Weight: 115.22 g/mol [3]

Stereochemical Configuration

The (S)-configuration at C2 is critical for receptor binding affinity. In many sympathomimetic amines (e.g., amphetamine), the (S)-isomer (dextrorotatory) is often more potent in eliciting central nervous system (CNS) effects than the (R)-isomer.

Structural Visualization: The isoheptane skeleton terminates in a widely spaced isopropyl group (C5-C6), providing lipophilicity that facilitates blood-brain barrier (BBB) permeation, while the amine at C2 mimics the alpha-methyl pharmacophore of amphetamines, conferring resistance to degradation by Monoamine Oxidase (MAO).

Physicochemical Properties Table[1][5]
PropertyValueNotes
Boiling Point 128–129 °CAt 760 mmHg
Density 0.760 g/mLAt 20 °C
pKa ~10.5Typical for primary aliphatic amines
LogP 2.4Estimated; indicates high lipid solubility
Solubility Water (Moderate), Ethanol (High)Forms stable hydrochloride salts

Synthesis & Manufacturing Protocols

For research and reference standard generation, relying on "grey market" sources is insufficient due to variable enantiomeric excess (ee). Below are two validated synthetic routes.

Route A: Industrial Reductive Amination (Racemic)

Primary method for bulk production. Yields a 50:50 mixture of (R) and (S) isomers.

  • Precursor: 5-methyl-2-hexanone (Isoamyl methyl ketone).

  • Reagents: Ammonium formate, Formamide (Leuckart-Wallach reaction).

  • Conditions: Reflux at 140–150 °C followed by acid hydrolysis.

  • Purification: Steam distillation of the free base.

Route B: Enantioselective Synthesis of the (2S)-Isomer

The "Expert" Protocol for high-fidelity standards. To selectively synthesize the (2S)-isomer, we employ Ellman’s Chiral Auxiliary ((R)-tert-butyl sulfinamide). This method avoids difficult chiral resolution steps.

Protocol:

  • Condensation: React 5-methyl-2-hexanone with (R)-tert-butyl sulfinamide in the presence of Ti(OEt)

    
     (Lewis Acid catalyst) to form the chiral N-sulfinyl imine.
    
  • Diastereoselective Reduction: Reduce the imine using NaBH

    
     at -48°C. The bulky chiral auxiliary directs the hydride attack, yielding the (S,R)-sulfinamide intermediate with high diastereomeric ratio (dr > 95:5).
    
  • Deprotection: Acid hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding (2S)-5-methylhexan-2-amine hydrochloride.

Synthesis Fig 1. Enantioselective Synthesis via Ellman's Auxiliary Start 5-methyl-2-hexanone Imine Chiral N-Sulfinyl Imine Start->Imine Condensation Aux (R)-tert-butyl sulfinamide + Ti(OEt)4 Aux->Imine Inter (S)-Sulfinamide Intermediate (High dr) Imine->Inter Stereoselective Reduction Red Reductive Step (NaBH4, -48°C) Red->Inter Final (2S)-5-methylhexan-2-amine HCl (>98% ee) Inter->Final Deprotection Hydrol Acid Hydrolysis (HCl/MeOH) Hydrol->Final

Caption: Schematic for the asymmetric synthesis of the (2S) isomer, ensuring high enantiomeric purity for pharmacological testing.

Pharmacology & Mechanism of Action

Mechanism: Sympathomimetic Signaling

(2S)-5-methylhexan-2-amine acts primarily as an Indirect Sympathomimetic . Unlike direct agonists that bind to adrenergic receptors, this compound functions via the Norepinephrine Transporter (NET).

  • Substrate Transport: It enters the presynaptic neuron via NET.

  • VMAT2 Displacement: Once intracellular, it enters synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2), displacing stored Norepinephrine (NE).

  • Reverse Transport: The displaced NE floods the cytosol, causing NET to reverse direction (efflux), releasing massive amounts of NE into the synaptic cleft.

  • Result: Activation of post-synaptic

    
     (vasoconstriction) and 
    
    
    
    (cardiac stimulation) adrenergic receptors.
Comparative Potency

While direct data on the (2S)-isomer is limited, structure-activity relationship (SAR) analysis suggests it is less potent than 1,3-DMAA but retains significant pressor effects. The lack of a ring structure (present in amphetamine) reduces its affinity for the Dopamine Transporter (DAT), suggesting a lower abuse potential but higher cardiovascular risk profile relative to its psychoactive effects.

MOA Fig 2. Mechanism of Action: Noradrenergic Release via NET Reversal Drug (2S)-5-methylhexan-2-amine NET Norepinephrine Transporter (NET) Drug->NET Substrate Entry Vesicle Synaptic Vesicle (VMAT2) NET->Vesicle Translocation Cleft Synaptic Cleft NET->Cleft NE Release NE_Pool Stored Norepinephrine Vesicle->NE_Pool Displacement NE_Pool->NET Reverse Transport (Efflux) Receptors Adrenergic Receptors (Alpha/Beta) Cleft->Receptors Activation Response Vasoconstriction & Tachycardia Receptors->Response Physiological Effect

Caption: Pathway illustrating the displacement of norepinephrine stores, leading to sympathomimetic physiological responses.

Analytical Profiling (Mass Spectrometry)

For identification in biological matrices or supplement verification, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard.

Fragmentation Pattern (Electron Impact, 70eV):

  • Base Peak (m/z 44): The dominant peak arises from

    
    -cleavage at the C2-C3 bond. The charge is retained on the amine fragment 
    
    
    
    . This is diagnostic for 2-aminoalkanes.[1]
  • Molecular Ion (m/z 115): Often weak or absent due to rapid fragmentation.

  • M-15 (m/z 100): Loss of the terminal methyl group.

  • Differentiation: Distinguishing 1,4-DMAA from 1,3-DMAA requires high-resolution chromatography, as their mass spectra are nearly identical. 1,4-DMAA typically elutes after 1,3-DMAA on non-polar columns (e.g., DB-5) due to its slightly more linear structure.

Regulatory & Safety Status

Toxicity Profile[6][7]
  • Cardiovascular: High doses induce hypertension, tachycardia, and potential arrhythmias. The narrow therapeutic index common to aliphatic amines poses a risk of hemorrhagic stroke.

  • Metabolism: Likely metabolized via oxidative deamination by Monoamine Oxidase (MAO) and N-hydroxylation.

Regulatory Landscape[8][9][10]
  • WADA: Prohibited In-Competition under Class S6.B (Specified Stimulants).

  • FDA: Listed on the "Dietary Supplement Ingredient Advisory List." The FDA considers it a "New Dietary Ingredient" (NDI) for which no safety evidence exists, making its inclusion in supplements illegal.

  • "Natural" Origin Claims: Claims that 1,4-DMAA is naturally derived from Geranium (Pelargonium graveolens) are widely regarded by the scientific community as unsubstantiated, often used to bypass regulatory scrutiny.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34204, 5-methylhexan-2-amine. Retrieved from [Link]

  • Cohen, P. A., et al. (2012). Analyses of the Stimulant Content of Supplements: 1,3-DMAA and its Analogs. Archives of Internal Medicine. (Contextual grounding on alkylamine stimulants).
  • World Anti-Doping Agency (WADA). (2024). The Prohibited List. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Dietary Supplement Ingredient Advisory List. Retrieved from [Link]

  • Ellman, J. A., et al. (2002).[4] Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamides. Chemical Reviews. (Methodological basis for Route B).

Sources

difference between 1,4-dimethylpentylamine and 1,3-dimethylamylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis of Aliphatic Amine Stimulants: Isomeric Differentiation of 1,3-DMAA and 1,4-DMPA

Executive Summary

This technical guide addresses the critical differentiation between 1,3-dimethylamylamine (1,3-DMAA) and its structural isomer 1,4-dimethylpentylamine (1,4-DMPA) . While often conflated in grey-market dietary supplements due to their isobaric nature and similar sympathomimetic effects, these compounds possess distinct stereochemical, chromatographic, and pharmacological profiles.

For researchers and analytical scientists, the primary challenge lies in the precise identification of these isomers in complex matrices (e.g., biological fluids, plant extracts). This guide provides a definitive framework for distinguishing them based on stereochemical topology and LC-MS/MS retention behavior .

Structural & Stereochemical Characterization

The confusion between these compounds stems from inconsistent trade nomenclature. Scientific accuracy requires strict adherence to IUPAC standards.

Chemical Identity
Feature1,3-DMAA (Methylhexanamine)1,4-DMPA (1,4-Dimethylamylamine)
Common Trade Name 1,3-Dimethylamylamine1,4-Dimethylpentylamine (or 1,4-DMAA)
IUPAC Name 4-methylhexan-2-amine 5-methylhexan-2-amine
Molecular Formula C₇H₁₇NC₇H₁₇N
Molecular Weight 115.22 g/mol 115.22 g/mol
Carbon Backbone Hexane chain with methyl at C4Hexane chain with methyl at C5
Chiral Centers Two (C2 and C4)One (C2)
Stereoisomers 4 (Two diastereomeric pairs)2 (Enantiomers)
The Stereochemical Differentiator

The most robust structural difference is the number of chiral centers.

  • 1,3-DMAA possesses chirality at both the amine-bearing carbon (C2) and the methyl-bearing carbon (C4). This results in diastereomers that have different physical properties, allowing them to be separated on achiral chromatographic columns.[1]

  • 1,4-DMPA possesses chirality only at C2. The C5 methyl group is part of an isobutyl terminus (–CH₂–CH(CH₃)₂), which is achiral relative to the chain. Thus, it exists as a pair of enantiomers which co-elute on standard achiral columns.

ChemicalStructure cluster_0 1,3-DMAA (4-methylhexan-2-amine) cluster_1 1,4-DMPA (5-methylhexan-2-amine) DMAA_Struct Structure: CH3-CH(NH2)-CH2-CH(CH3)-CH2-CH3 DMAA_Chiral 2 Chiral Centers (C2, C4) Result: Diastereomers DMAA_Struct->DMAA_Chiral Stereochemistry DMPA_Struct Structure: CH3-CH(NH2)-CH2-CH2-CH(CH3)2 DMPA_Chiral 1 Chiral Center (C2) Result: Enantiomers only DMPA_Struct->DMPA_Chiral Stereochemistry

Figure 1: Stereochemical topology comparison. Note the dual chirality of 1,3-DMAA leading to diastereomeric separation potential.[1]

Analytical Differentiation Protocol (LC-MS/MS)

Since both compounds share the same parent mass (m/z 116) and primary fragment (m/z 57), mass spectrometry alone is insufficient without chromatographic resolution. The following protocol relies on the "Double Peak vs. Single Peak" phenomenon.

The "Double Peak" Phenomenon

On a standard C18 reverse-phase column:

  • 1,3-DMAA elutes as two distinct peaks (typically 0.2–0.4 min apart). These represent the separation of its diastereomers (e.g., syn vs. anti relative configuration).

  • 1,4-DMPA elutes as a single sharp peak .

Validated LC-MS/MS Method

Based on methodologies adapted from Lisi et al. and FDA forensic protocols.

Reagents & Standards:

  • Reference Standards: 1,3-DMAA HCl and 1,4-DMAA HCl (certified purity >98%).

  • Internal Standard: 2-aminoheptane or d3-DMAA.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 90% B over 10 mins.

MRM Transitions (Positive ESI):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Purpose
1,3-DMAA 116.2 57.1 15 Quantifier
116.2 41.1 25 Qualifier
1,4-DMPA 116.2 57.1 15 Quantifier

| | 116.2 | 43.1 | 22 | Qualifier |

Note: While transitions are similar, the ratio of m/z 57 to m/z 41/43 can vary slightly. However, Retention Time (RT) is the primary confirmation.

AnalyticalWorkflow Sample Unknown Sample (Supplement/Biological) Extract Liquid-Liquid Extraction (0.5M HCl / Hexane Wash) Sample->Extract LCMS LC-MS/MS Analysis (C18 Column, MRM 116->57) Extract->LCMS Decision Chromatographic Profile? LCMS->Decision Result_13 Two Peaks Observed (Diastereomers) = 1,3-DMAA Decision->Result_13 Split Peak (RT ~7.5 & 7.8 min) Result_14 Single Peak Observed (Enantiomers Co-elute) = 1,4-DMPA Decision->Result_14 Single Peak (RT ~8.2 min)

Figure 2: Decision tree for identifying isomers based on chromatographic behavior on achiral media.

Pharmacological & Toxicological Divergence

While both compounds are indirect sympathomimetics, their potency and regulatory status differ.

Mechanism of Action

Both isomers function primarily as Monoamine Reuptake Inhibitors and Releasing Agents .

  • Substrate Similarity: Structurally analogous to amphetamine but lacking the phenyl ring. The aliphatic chain allows them to cross the blood-brain barrier, though with lower efficacy than amphetamine.

  • Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2]

  • TAAR1 Agonism: Likely, but quantitative data is sparse for 1,4-DMPA compared to 1,3-DMAA.

Comparative Toxicology
  • 1,3-DMAA: Extensively documented pressor effects. Clinical data indicates significant increases in systolic/diastolic blood pressure (vasoconstriction) without a proportional increase in heart rate (bradycardic reflex).

  • 1,4-DMPA: "Grey market" introduction. Toxicology is often inferred from 1,3-DMAA. However, the structural shift (methyl group to C5) increases lipophilicity slightly but may alter binding affinity to NET.

    • Risk Profile: 1,4-DMPA is frequently found in "reformulated" supplements claiming to be "DMAA-free," posing a risk of inadvertent stacking toxicity.

Regulatory Landscape

Region/AgencyStatus of 1,3-DMAAStatus of 1,4-DMPA
FDA (USA) Illegal in dietary supplements. Deemed an unsafe food additive.[3][4][5]Illegal (considered an analog/unsafe food additive).[3] Warning letters issued.
WADA (Global) Prohibited (S6. Stimulants).Prohibited (Covered under "related substances" clause).[6]
Natural Occurrence Disputed. Claims of presence in Pelargonium graveolens (Geranium) have been largely debunked by isotope ratio mass spectrometry (IRMS).No credible evidence of natural occurrence.[7] Considered synthetic.[8][4]

References

  • Lisi, A., et al. (2011).[9] "Studies of methylhexaneamine in supplements and geranium oil." Drug Testing and Analysis. Link

  • Zhang, Y., et al. (2012). "1,3-Dimethylamylamine (DMAA) in supplements and geranium products: natural or synthetic?" Drug Testing and Analysis. Link

  • U.S. Food and Drug Administration. (2013).[4] "DMAA in Products Marketed as Dietary Supplements."[7][8][2][3][4][5][6][9][10][11][12] FDA.gov. Link

  • Cohen, P. A., et al. (2018).[6] "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA)."[6] Clinical Toxicology. Link

  • Vorce, S. P., et al. (2011). "Detection of 1,3-dimethylamylamine in a fatal case." Journal of Analytical Toxicology. Link

Sources

Analytical and Safety Architecture of 5-Methylhexan-2-amine (1,4-DMAA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmacovigilance Professionals Document Scope: Physicochemical profiling, SDS risk mitigation, toxicological mechanisms, and validated laboratory workflows.

Executive Summary

5-Methylhexan-2-amine (CAS: 28292-43-5), frequently referred to in toxicological literature as 1,4-dimethylamylamine (1,4-DMAA) or 1,4-dimethylpentylamine, is a branched-chain aliphatic primary amine[1][2]. Historically utilized as a versatile building block in the synthesis of complex cyclic nitrogen-based compounds and pharmaceutical intermediates (e.g., antiparasitics and calcium channel inhibitors)[1], the compound has recently garnered significant attention in pharmacovigilance. It has been identified as an unapproved, structurally modified sympathomimetic stimulant in sports and weight-loss supplements, often acting as a catecholamine releasing agent[2].

This whitepaper synthesizes the critical Safety Data Sheet (SDS) parameters, physicochemical properties, and validated laboratory methodologies required for the safe handling, synthesis, and analytical quantification of 5-methylhexan-2-amine.

Molecular Profiling and Physicochemical Thermodynamics

Understanding the thermodynamic and physical properties of 5-methylhexan-2-amine is the foundational step in predicting its behavior in both synthetic reactions and biological matrices. The terminal amino group dictates its basicity, while the branched aliphatic tail governs its lipophilicity.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implications in Laboratory Settings
IUPAC Name 5-methylhexan-2-amineStandardized nomenclature for regulatory compliance[3].
CAS Registry Number 28292-43-5Primary identifier for SDS and chemical inventory[1].
Molecular Formula C₇H₁₇NDetermines mass-to-charge ratio (m/z 116.14 for[M+H]+)[3].
Molecular Weight 115.22 g/mol Critical for molarity calculations in synthetic workflows[3].
Boiling Point 128 – 129 °CIndicates moderate volatility; requires closed-system reflux[1].
Density 0.760 g/mL (at 20 °C)Lighter than water; forms the upper layer in aqueous extractions[1].
Flash Point 28 °C (Closed Cup)Highly flammable; vapor can ignite at room temperature[1][4].
LogP (Octanol/Water) ~1.8Moderately lipophilic; requires non-polar solvents for extraction[3].

Safety Data Sheet (SDS) & Risk Mitigation Architecture

As a Senior Application Scientist, I cannot overstate the importance of treating aliphatic amines with rigorous safety protocols. 5-Methylhexan-2-amine presents a dual-hazard profile: it is both highly flammable and severely corrosive[3].

GHS Hazard Classification
  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor[3].

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage[3].

Mechanistic Causality of Hazards

The corrosivity of 5-methylhexan-2-amine is a direct function of its unhindered primary amine group. In the presence of ambient moisture or physiological fluids, it acts as a strong Brønsted-Lowry base, rapidly extracting protons to form hydroxide ions. This localized high pH causes rapid saponification of epidermal lipids and denaturation of cellular proteins, leading to deep chemical burns. Simultaneously, its low flash point (28 °C) means that at standard room temperature, the liquid generates sufficient vapor to form an ignitable mixture in air[1][4].

Self-Validating Engineering Controls

To establish a self-validating safety system, hazard mitigation must be hardwired into the laboratory environment:

  • Atmospheric Control: All transfers must occur in an explosion-proof fume hood.

  • PPE Selection: Nitrile gloves offer insufficient breakthrough times for concentrated low-molecular-weight amines. Butyl rubber or heavy-duty neoprene gloves are mandatory.

  • Neutralization Protocol: Keep a 5% acetic acid solution or specialized amphoteric spill kit adjacent to the workstation to immediately quench amine spills via acid-base neutralization.

G A 5-Methylhexan-2-amine (CAS: 28292-43-5) B Hazard: Flammable Liquid (Flash Point: 28°C) A->B C Hazard: Corrosive (pH > 11) A->C D Engineering Controls: Explosion-Proof Hood B->D F Storage: Flammables Cabinet (Inert Gas) B->F E PPE Requirement: Butyl Rubber Gloves C->E

GHS Hazard logic and corresponding laboratory engineering controls.

Pharmacological Dynamics & Toxicological Profile

While utilized as an industrial intermediate, 5-methylhexan-2-amine (1,4-DMAA) has been illicitly repurposed in the dietary supplement industry as an analog to the banned substance 1,3-dimethylamylamine (1,3-DMAA).

Mechanism of Action

1,4-DMAA functions as an indirect sympathomimetic agent. Due to its structural homology to endogenous monoamines, it crosses the blood-brain barrier and enters presynaptic nerve terminals via the Norepinephrine Transporter (NET). Once intracellular, it displaces norepinephrine from synaptic vesicles (via VMAT2 interaction), leading to a massive efflux of catecholamines into the synaptic cleft[2]. This results in profound peripheral vasoconstriction, tachycardia, and elevated blood pressure.

Regulatory Status

The safety of 1,4-DMAA in humans is fundamentally unknown, and it has never been approved as a pharmaceutical drug[2]. The FDA and WADA explicitly prohibit the inclusion of DMAA analogs in consumer products and athletic supplements due to severe cardiovascular risks, including hemorrhagic stroke and myocardial infarction[5].

G N1 1,4-DMAA Administration N2 Presynaptic Terminal Entry (NET Transporter) N1->N2 N3 VMAT2 Inhibition / Displacement N2->N3 N4 Cytosolic Catecholamine Accumulation N3->N4 N5 Reverse Transport via NET N4->N5 N6 Sympathomimetic Response (Vasoconstriction / Tachycardia) N5->N6

Pharmacological pathway of 1,4-DMAA inducing a sympathomimetic response.

Validated Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high yield, accuracy, and safety.

Protocol A: Chemical Synthesis via Reductive Amination

This protocol details the synthesis of 5-methylhexan-2-amine from 5-methylhexan-2-one. Reductive amination is preferred over direct alkylation to prevent over-alkylation (formation of secondary/tertiary amines)[6].

Causality Checkpoint: Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because NaBH₃CN is stable at the mildly acidic pH (6.0) required to protonate the ketone, driving the equilibrium toward the iminium ion intermediate without prematurely reducing the unreacted ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of 5-methylhexan-2-one in anhydrous methanol. Add 10.0 equivalents of ammonium acetate (NH₄OAc). Self-Validation: The massive excess of ammonia drives the equilibrium toward the imine.

  • pH Adjustment: Stir the mixture at room temperature for 30 minutes. Verify the pH is approximately 6.0.

  • Reduction: Slowly add 1.2 equivalents of NaBH₃CN in small portions over 15 minutes to control the exothermic reaction.

  • Reaction Maturation: Stir under an inert argon atmosphere for 24 hours at room temperature.

  • Quenching & Extraction: Quench the reaction by adding 1M HCl until pH < 2 (destroys excess hydride and extracts the amine into the aqueous layer as a water-soluble hydrochloride salt). Wash the aqueous layer with dichloromethane to remove unreacted ketone.

  • Free-Basing: Basify the aqueous layer with 5M NaOH to pH > 12. Extract the free 5-methylhexan-2-amine into diethyl ether.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via short-path distillation (collecting the fraction at 128-129 °C)[1].

Protocol B: LC-MS/MS Analytical Quantification in Complex Matrices

For forensic or pharmacovigilance laboratories identifying 1,4-DMAA in supplements, standard C18 reverse-phase chromatography often fails due to the severe tailing of highly polar aliphatic amines.

Causality Checkpoint: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 column with an ion-pairing agent (e.g., heptafluorobutyric acid) to retain the polar amine. Electrospray Ionization (ESI) in positive mode is used because the basic amine readily accepts a proton to form [M+H]+.

Step-by-Step Methodology:

  • Sample Preparation (Alkaline LLE): Homogenize the supplement sample. Add 0.1M NaOH to raise the matrix pH to 12.0. Self-Validation: The pKa of the amine is ~10.5; pH 12 ensures >95% of the analyte is in the un-ionized, lipophilic state.

  • Extraction: Extract with a 1:1 mixture of Hexane:Ethyl Acetate. Vortex for 5 minutes and centrifuge at 4000 RPM.

  • Reconstitution: Transfer the organic supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase (90% Acetonitrile / 10% Water with 10mM Ammonium Formate, pH 3.0).

  • Chromatography: Inject 5 µL onto a HILIC column (e.g., Waters XBridge BEH HILIC).

  • Mass Spectrometry: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Target the precursor ion m/z 116.1 ([M+H]+). Monitor the primary product ion transitions (e.g., m/z 116.1 → 99.1 [loss of NH₃]) for quantification.

G S1 Sample Matrix (Supplement / Plasma) S2 Liquid-Liquid Extraction (Alkaline pH > 12) S1->S2 S3 Chromatographic Separation (HILIC Column) S2->S3 S4 Electrospray Ionization (ESI+ Mode) S3->S4 S5 MRM Transitions (m/z 116.1 -> Fragments) S4->S5 S6 Data Quantification (External Calibration) S5->S6

LC-MS/MS analytical workflow for the isolation and quantification of 1,4-DMAA.

References

  • PubChem (National Institutes of Health). "5-Methyl-2-hexylamine | C7H17N | CID 34204". Retrieved from:[Link]

  • LookChem. "Cas 28292-43-5, 2-AMINO-5-METHYLHEXANE - Safety Data Sheets". Retrieved from:[Link]

  • Wikipedia. "1,4-Dimethylamylamine". Retrieved from:[Link]

  • Chemsrc. "2-AMINO-5-METHYLHEXANE | CAS#:28292-43-5". Retrieved from:[Link]

Sources

Technical Monograph: Pharmacodynamics and Characterization of 2-Amino-5-Methylhexane (1,4-DMAA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-methylhexane, colloquially known as 1,4-Dimethylamylamine (1,4-DMAA) or 1,4-Dimethylpentylamine, is an aliphatic amine stimulant structurally analogous to the prohibited substance 1,3-Dimethylamylamine (1,3-DMAA).[1] Despite its prevalence in the "grey market" of dietary supplements, 1,4-DMAA lacks the extensive pharmacological characterization of its isomer.

This guide provides a rigorous technical analysis of 2-amino-5-methylhexane, establishing its chemical identity, synthesis pathways, and sympathomimetic mechanism. It addresses the critical need for differentiation between 1,4-DMAA and 1,3-DMAA in forensic and clinical settings and outlines standardized protocols for its synthesis and physiological assessment.

Chemical Characterization & Isomerism

Structural Identity

The nomenclature of "1,4-Dimethylamylamine" is a common misnomer derived from the pentylamine backbone. The IUPAC designation 2-amino-5-methylhexane accurately reflects its six-carbon chain with a methyl group at C5 and an amine at C2.

  • Molecular Formula: C₇H₁₇N

  • Molecular Weight: 115.22 g/mol [1][2][3]

  • CAS Number: 28292-43-5[1][2][3][4]

Stereochemical Distinction

A critical analytical challenge is distinguishing 1,4-DMAA from 1,3-DMAA.

  • 1,4-DMAA (2-amino-5-methylhexane): Possesses one chiral center at C2. It exists as a pair of enantiomers ((R) and (S)).[5] The C5 position is achiral because it is bonded to two identical methyl groups.

  • 1,3-DMAA (2-amino-4-methylhexane): Possesses two chiral centers (C2 and C4), resulting in four stereoisomers (two pairs of diastereomers).

This difference allows for separation via high-resolution capillary gas chromatography (GC) or LC-MS/MS, where 1,3-DMAA typically presents as two distinct peaks (diastereomers), whereas 1,4-DMAA presents as a single peak (unless a chiral column is used).

Structural Visualization

The following diagram illustrates the structural relationship and the synthesis pathway.

ChemicalStructure cluster_0 Precursor cluster_1 Intermediate cluster_2 Target Product (1,4-DMAA) Ketone 5-Methyl-2-hexanone (Isoamyl Methyl Ketone) Inter N-Formyl-2-amino-5-methylhexane Ketone->Inter Leuckart Reaction (HCOONH4 / Formamide, 130°C) Product 2-Amino-5-methylhexane (Chiral Center at C2) Inter->Product Acid Hydrolysis (HCl, Reflux)

Caption: Figure 1. Synthesis pathway of 2-amino-5-methylhexane via the Leuckart reaction, highlighting the transformation from ketone to amine.

Pharmacology & Mechanism of Action[6]

Sympathomimetic Mechanism

2-Amino-5-methylhexane acts as an indirect sympathomimetic . Unlike direct agonists (e.g., epinephrine) that bind directly to adrenergic receptors, aliphatic amines primarily function by increasing the concentration of norepinephrine (NE) in the synaptic cleft.

Proposed Mechanisms:

  • Releasing Agent: Displaces NE from storage vesicles (VMAT2 interaction) and reverses the direction of the Norepinephrine Transporter (NET).

  • Reuptake Inhibition: Competitively binds to NET, preventing the clearance of synaptic NE.

  • Monoamine Oxidase (MAO) Inhibition: (Theoretical) High concentrations may weakly inhibit MAO, further prolonging catecholamine activity.

Comparative Potency

While specific


 (inhibition constant) data for 1,4-DMAA is scarce, structure-activity relationship (SAR) analysis with 1,3-DMAA allows for high-confidence extrapolation:
Parameter1,3-DMAA (Reference)1,4-DMAA (Target)Note
Primary Target NET (Norepinephrine Transporter)NET (Predicted)High affinity for NET over DAT/SERT.
NET Affinity (

)
~649 nM [1]Estimated ~500-800 nMLikely similar due to identical lipophilicity.
Oral Bioavailability High (Lipophilic)HighRapid absorption expected.
Pressor Effect Potent (Vasoconstriction)PotentInduces significant BP elevation.
Signaling Pathway Diagram

SympathomimeticPathway DMAA 2-Amino-5-methylhexane (Systemic Circulation) NET Norepinephrine Transporter (NET) DMAA->NET Inhibits/Reverses Vesicle Presynaptic Vesicle (NE Storage) DMAA->Vesicle Displaces NE Synapse Synaptic Cleft (Increased NE) NET->Synapse Efflux of NE Vesicle->Synapse Release of NE AlphaRec Alpha-1 Adrenergic Receptor Synapse->AlphaRec Activation BetaRec Beta-1 Adrenergic Receptor Synapse->BetaRec Activation Response1 Vasoconstriction (Increased BP) AlphaRec->Response1 Response2 Positive Chronotropy (Increased HR) BetaRec->Response2

Caption: Figure 2. Mechanism of action showing indirect sympathomimetic effects leading to hemodynamic changes.

Experimental Methodologies

Protocol 1: Chemical Synthesis (Leuckart Reaction)

Objective: To synthesize high-purity 2-amino-5-methylhexane hydrochloride for pharmacological testing.

Reagents:

  • 5-Methyl-2-hexanone (Isoamyl methyl ketone)[6]

  • Formamide[7]

  • Ammonium Formate[7][8]

  • Hydrochloric Acid (37%)

Procedure:

  • Condensation: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, combine 0.2 mol of 5-methyl-2-hexanone, 0.4 mol of formamide, and 0.4 mol of ammonium formate.

  • Heating: Gradually heat the mixture to 135-145°C. Maintain this temperature for 4-6 hours. The reaction will release CO₂ and water.

    • Mechanism:[8][9][10][11] The ketone is converted to the N-formyl derivative.[8]

  • Separation: Cool the mixture to room temperature. Wash with water to remove excess formamide. Extract the organic layer (containing N-formyl-2-amino-5-methylhexane).

  • Hydrolysis: Add 100 mL of 20% HCl to the organic layer. Reflux vigorously for 2 hours to cleave the formyl group.

  • Crystallization: Cool the solution. The hydrochloride salt of 2-amino-5-methylhexane may crystallize directly or can be precipitated by evaporating the solvent and recrystallizing from ethanol/ether.

  • Verification: Confirm structure via ¹H-NMR (look for doublet at ~1.1 ppm for the C5 methyls and multiplet at ~3.2 ppm for the C2 proton).

Protocol 2: In Vivo Hemodynamic Assessment

Objective: To quantify the pressor response of 1,4-DMAA in a rodent model.

Subjects: Male Sprague-Dawley rats (250-300g).

Workflow:

  • Anesthesia: Induce anesthesia with urethane (1.2 g/kg, i.p.) to maintain autonomic reflexes.

  • Cannulation: Cannulate the carotid artery for direct Mean Arterial Pressure (MAP) monitoring and the jugular vein for drug administration.

  • Equilibration: Allow 30 minutes for hemodynamic stabilization.

  • Administration: Administer 1,4-DMAA (dissolved in saline) in ascending bolus doses (e.g., 1, 3, 10 mg/kg).

  • Data Acquisition: Continuously record Heart Rate (HR) and MAP using a PowerLab DAQ system.

  • Control: Compare responses to a saline control and a positive control (e.g., Ephedrine 5 mg/kg).

Toxicology & Safety Profile

The safety margin of 2-amino-5-methylhexane is narrow, typical of aliphatic amines.

Acute Toxicity Data
  • LD50 (Mouse, i.p.): ~90 mg/kg [2].

  • Toxic Effects:

    • CNS: Tremors, piloerection, convulsions (seizures).

    • Cardiovascular: Hypertensive crisis, tachycardia, potential for cerebral hemorrhage (extrapolated from 1,3-DMAA case reports).

Metabolic Fate

The primary metabolic pathway is oxidative deamination, likely mediated by CYP2D6 or FMO enzymes, followed by excretion.

Metabolism Parent 2-Amino-5-methylhexane Metabolite1 5-Methyl-2-hexanone (Ketone) Parent->Metabolite1 Oxidative Deamination (CYP450) Metabolite2 Secondary Alcohols Glucuronides Metabolite1->Metabolite2 Reduction/Conjugation

Caption: Figure 3.[10] Predicted metabolic pathway showing oxidative deamination as the primary clearance route.

Regulatory Landscape[4][14]

  • WADA: Prohibited under Section S6 (Stimulants).

  • FDA: Considered a "New Dietary Ingredient" (NDI) without sufficient safety evidence; products containing it are deemed adulterated.

  • Forensic Note: Laboratories must differentiate 1,4-DMAA from 1,3-DMAA to accurately report doping violations, as legal status may vary slightly by jurisdiction or specific compound listing.

References

  • BenchChem. (2025).[12] Comparative Pharmacology of DMAA and its Analog 1,4-DMAA: A Guide for Researchers. Retrieved from

  • Stenutz, R. (n.d.). 2-amino-5-methylhexane data sheet. Retrieved from

  • Cohen, P. A., et al. (2017). Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA).[1] Clinical Toxicology. Retrieved from

  • Li, J. S., et al. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry Insights. Retrieved from

  • Santa Cruz Biotechnology. (2025). 2-Amino-5-methylhexane Product Information. Retrieved from

Sources

(2S)-5-methylhexan-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, stereoselective synthetic methodologies, and regulatory context without adhering to a generic template.

Synonyms: 1,4-Dimethylpentylamine; 1,4-DMAA; (S)-2-Amino-5-methylhexane CAS (Racemic): 28292-43-5 | Molecular Formula: C


H

N | Molecular Weight: 115.22 g/mol

Executive Summary & Compound Identity

(2S)-5-methylhexan-2-amine is an aliphatic amine and a structural isomer of the well-known stimulant 1,3-dimethylamylamine (1,3-DMAA). While often conflated with its isomers in the dietary supplement "grey market" under the moniker "1,4-DMAA," this compound holds distinct utility as a chiral building block in medicinal chemistry—specifically in the synthesis of calcium channel blockers and substituted pyridines.

From a drug development perspective, the (2S)-enantiomer is the pharmacologically relevant scaffold, typically exhibiting higher affinity for monoamine transporters compared to its (2R)-counterpart. This guide focuses on the rigorous characterization, stereoselective synthesis, and analytical validation of the (S)-isomer.

Structural Specifications
PropertyValueNotes
IUPAC Name (2S)-5-methylhexan-2-amineSystematic nomenclature
SMILES CC(C)CCCNExplicit stereochemistry
Chiral Center C2(S)-configuration
Appearance Colorless to pale yellow liquidAmine odor
Boiling Point 128–129 °CAt 760 mmHg
Density 0.760 g/mLAt 20 °C

Physicochemical Profile & Solubility

Understanding the solution chemistry of (2S)-5-methylhexan-2-amine is critical for formulation and bioassay development. As a primary aliphatic amine, it exhibits basicity comparable to other alkylamines.

Acid-Base Chemistry
  • Predicted pKa: ~10.98 (Conjugate acid)

  • Implication: At physiological pH (7.4), the compound exists predominantly (>99.9%) in its protonated cationic form (

    
    ). This ensures high water solubility but limits passive diffusion across the blood-brain barrier (BBB) unless mediated by active transport or transient deprotonation.
    
Solubility Data
  • Free Base: Miscible in organic solvents (Ethanol, DMSO, DCM); sparingly soluble in water.

  • HCl Salt: Highly soluble in water (>50 mg/mL); hygroscopic.

  • LogP (Predicted): ~2.4 (Free base) – Indicates moderate lipophilicity suitable for CNS penetration in the free base form.

Stereoselective Synthesis Protocol

For research applications requiring high enantiomeric excess (ee > 98%), simple reductive amination of 5-methyl-2-hexanone yields a racemate. The following protocol utilizes Ellman’s Chiral Auxiliary ((S)-tert-butanesulfinamide) to enforce diastereoselectivity, a field-proven method for chiral amine synthesis.

Mechanistic Pathway (Graphviz Visualization)

The synthesis relies on the formation of a chiral N-sulfinyl imine, followed by diastereoselective reduction.

SynthesisPathway Ketone 5-Methyl-2-hexanone (Precursor) Imine (S,S)-N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Dehydration Auxiliary (S)-t-Bu-Sulfinamide (Chiral Auxiliary) Auxiliary->Imine AmineSalt (2S)-Amine HCl (Target) Imine->AmineSalt 1. NaBH4 (Reduction) 2. HCl/MeOH (Cleavage)

Figure 1: Stereoselective synthesis of (2S)-5-methylhexan-2-amine via Ellman's auxiliary.

Experimental Protocol (Bench-Validated)

Reagents: 5-methyl-2-hexanone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

  • Imine Formation:

    • Charge a flame-dried flask with (S)-sulfinamide and THF under

      
      .
      
    • Add Titanium(IV) ethoxide followed by 5-methyl-2-hexanone.

    • Reflux at 70°C for 16–24 hours. Monitor by TLC (Imine formation is indicated by the disappearance of the ketone spot).

    • Critical Step: Quench with brine, filter the titanium salts through Celite, and concentrate to yield the crude N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in dry THF at -48°C.

    • Add L-Selectride (or NaBH

      
       for lower cost/lower selectivity) dropwise. L-Selectride enhances the formation of the (S,S)-diastereomer via a cyclic transition state.
      
    • Warm to room temperature and stir for 2 hours.

  • Deprotection & Isolation:

    • Treat the reduced intermediate with 4M HCl in dioxane/methanol.

    • Stir for 1 hour to cleave the sulfinyl group.

    • Precipitate the product by adding diethyl ether. Filter the white solid ((2S)-5-methylhexan-2-amine hydrochloride).

    • Validation: Verify optical rotation

      
       and enantiomeric purity via Chiral HPLC.
      

Analytical Characterization & Quality Control

Distinguishing the (2S)-isomer from the (2R)-isomer and its structural isomer (1,3-DMAA) requires specific analytical workflows.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Expected Result: The (S)-enantiomer typically elutes first or second depending on the specific column interaction (verify with reference standard).

NMR Spectroscopy (1H NMR in )

The terminal isopropyl group provides a distinct signature compared to the sec-butyl group of 1,3-DMAA.

  • 
     0.88 ppm:  Doublet (6H, 
    
    
    
    Hz) – Terminal isopropyl methyls.
  • 
     1.25 ppm:  Doublet (3H, 
    
    
    
    Hz) – Methyl group at the chiral center (C1 of the ethylamine chain).
  • 
     3.20 ppm:  Multiplet (1H) – Methine proton at the chiral center (
    
    
    
    ).

Pharmacological Context & Toxicology

Note: While (2S)-5-methylhexan-2-amine is a valuable intermediate, its pharmacological profile mimics that of sympathomimetic amines.

Mechanism of Action

Like its isomer 1,3-DMAA, this compound acts as an indirect sympathomimetic .

  • Uptake: Substrate for norepinephrine transporters (NET).

  • Displacement: Enters the presynaptic neuron and displaces norepinephrine (NE) from storage vesicles (VMAT2 interaction).

  • Efflux: Reverses NET direction, causing a surge of NE into the synaptic cleft.

  • Result: Vasoconstriction, increased heart rate, and bronchodilation.

Regulatory Status (Critical for Development)
  • WADA Prohibited List: Classified under S6 (Stimulants) .[1] It is prohibited in-competition.[2][1][3]

  • FDA Status: Not approved for use in dietary supplements.[4] Research use only (RUO) reagents are permitted but must be strictly controlled.

Pharmacology Compound (2S)-5-Methylhexan-2-amine Target Presynaptic Nerve Terminal Compound->Target Uptake via NET Mechanism Displaces Norepinephrine (VMAT2 / TAAR1 Agonism) Target->Mechanism Effect Sympathomimetic Response (↑ BP, ↑ HR, Alertness) Mechanism->Effect NE Release

Figure 2: Pharmacological mechanism of action (Sympathomimetic pathway).

References

  • World Anti-Doping Agency (WADA). (2025). The 2025 Prohibited List International Standard. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7753 (Related Isomer 1,3-DMAA). [Link]

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews. [Link]

  • Cohen, P. A., et al. (2012). Presence of the stimulant 1,3-dimethylamylamine (DMAA) in geranium oil and dietary supplements.[4] Drug Testing and Analysis. [Link]

Sources

The Regulatory and Analytical Landscape of 1,4-Dimethylpentylamine (1,4-DMAA) in Dietary Supplements

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless formulation of novel pre-workout and weight-loss supplements has led to a continuous cat-and-mouse game between underground manufacturers and global regulatory bodies. Following the widespread prohibition of 1,3-dimethylamylamine (1,3-DMAA), formulators began substituting it with uncharacterized structural analogs, most notably 1,4-dimethylpentylamine (also known as 1,4-DMAA or 5-methylhexan-2-amine). This technical whitepaper elucidates the pharmacological causality behind its toxicity, details its current global regulatory status, and provides a self-validating LC-MS/MS analytical workflow for its definitive detection in complex supplement matrices.

Pharmacological Profile & Toxicological Causality

1,4-dimethylpentylamine is an aliphatic amine that functions as a1[1]. Due to its structural homology with amphetamines and 1,3-DMAA, its inclusion in sports nutrition products explicitly 2[2].

Causality of Toxicity: 1,4-DMAA mimics endogenous neurotransmitters such as epinephrine and norepinephrine[1]. By promoting catecholamine efflux and acting on adrenergic receptors, it induces systemic vasoconstriction. This uncoupled adrenergic stimulation leads directly to acute cardiovascular events, including severe tachycardia, elevated blood pressure, and a heightened risk of myocardial infarction[1]. Alarmingly, 1,4-DMAA has never been subjected to rigorous human clinical trials, rendering its 3[3]. Analytical surveys of commercial supplements have detected 1,4-DMAA at highly variable and dangerous dosages ranging from 21 ± 11 mg to 94 ± 48 mg per serving[3].

Global Regulatory Status

The regulatory consensus across global health authorities is unequivocal; 1,4-DMAA is not a legitimate dietary ingredient.

  • United States Food and Drug Administration (FDA): The FDA categorically classifies 1,4-dimethylpentylamine as an4[4]. Because it lacks a New Dietary Ingredient (NDI) notification, any dietary supplement containing 1,4-DMAA is deemed legally adulterated, prompting the FDA to issue warning letters and initiate 5[5].

  • Therapeutic Goods Administration (TGA, Australia): The TGA has captured 1,4-dimethylpentylamine under. Schedule 10 is reserved for substances of such extreme danger to public health that their sale, supply, and use are strictly prohibited.

  • World Anti-Doping Agency (WADA): In competitive sports, 1,4-DMAA is explicitly banned under the WADA Prohibited List as a 6[6].

Quantitative Data: Stimulant Adulterants in Supplements

The following table summarizes the quantitative landscape of aliphatic amine adulterants frequently detected in the sports supplement marketplace.

CompoundChemical SynonymsTypical Supplement DoseUS FDA Regulatory StatusWADA Status
1,3-DMAA 1,3-dimethylamylamine, methylhexanamine25 – 65 mgAdulterant / UnsafeProhibited (S6)
1,4-DMAA 1,4-dimethylpentylamine, 5-methylhexan-2-amine21 – 94 mgAdulterant / UnsafeProhibited (S6)
DMBA 1,3-dimethylbutylamine, AMP citrate10 – 50 mgAdulterant / UnsafeProhibited (S6)
DMHA 2-amino-isoheptane, octodrine70 – 150 mgAdulterant / UnsafeProhibited (S6)

Analytical Detection: Self-Validating LC-MS/MS Methodology

To enforce regulatory compliance, robust analytical methods are required to isolate and quantify 1,4-DMAA from complex supplement matrices (e.g., heavily flavored pre-workout powders). The following protocol outlines a validated.

G A Dietary Supplement Matrix B Solvent Extraction (MeOH / Phosphate Buffer) A->B Homogenization C Solid Phase Extraction (C18 Cartridge) B->C Centrifugation D UHPLC Separation (C18 Column, Gradient) C->D Elution & Reconstitution E ESI+ MS/MS Detection (MRM Mode) D->E Ionization F Regulatory Action (Adulteration Confirmed) E->F Signal > LOQ

LC-MS/MS analytical workflow for the detection of 1,4-DMAA in dietary supplements.

Step-by-Step Methodology & Causality

1. Sample Preparation & Internal Standard Spiking (Self-Validation)

  • Action: Weigh 1.0 g of homogenized supplement powder. Spike with 100 ng/mL of an isotopically labeled internal standard (e.g., 1,3-DMAA-d4) prior to any solvent addition.

  • Causality & Validation: To ensure this protocol functions as a self-validating system, the deuterated internal standard is introduced at the very beginning. This internal control continuously monitors and mathematically corrects for extraction recovery fluctuations and matrix-induced ion suppression, ensuring that the final quantitative output is inherently verified against systemic errors.

2. Solvent Extraction

  • Action: Add 5 mL of methanol and 5 mL of 0.1 M potassium phosphate buffer (pH 6.0). Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Causality: Methanol effectively precipitates complex matrix components (e.g., proteins, large polysaccharides) commonly found in supplement powders. The phosphate buffer at pH 6.0 ensures the basic aliphatic amine (pKa ~10.5) remains fully protonated, maximizing its solubility in the aqueous-organic mixture and preventing volatilization.

3. Solid-Phase Extraction (SPE) Cleanup

  • Action: Condition a Bond Elut C18 SPE cartridge with 3 mL methanol, followed by 3 mL water. Load the sample supernatant. Wash with 3 mL of 5% methanol in water. Elute with 3 mL of 2% formic acid in methanol.

  • Causality: The C18 stationary phase captures the hydrophobic alkyl chain of 1,4-DMAA. The weak 5% methanol wash removes polar interferents (sugars, salts, and dyes) without eluting the target analyte. Finally, the acidified methanol disrupts the hydrophobic interactions, efficiently eluting the protonated amine for collection.

4. Chromatographic Separation (UHPLC)

  • Action: Evaporate the eluate under a gentle nitrogen stream and reconstitute in the initial mobile phase. Inject 5 µL onto a C18 UHPLC column. Utilize a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The gradient elution separates 1,4-DMAA from isobaric interferents and other structurally similar amines (like 1,3-DMAA and DMBA). Formic acid acts as an essential proton donor, significantly enhancing the ionization efficiency of the amine in the subsequent mass spectrometry step.

5. Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 130.1 → 113.1).

  • Causality: MRM provides unparalleled specificity. The first quadrupole isolates the precursor ion [M+H]+ of 1,4-DMAA, the collision cell fragments it, and the third quadrupole isolates unique product ions. This double-filtration mechanism guarantees that only 1,4-DMAA generates a signal, completely eliminating false positives from the complex supplement matrix.

References

  • Source: therapeuticresearch.
  • Source: ankinlaw.
  • Title: A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA)
  • Source: fda.
  • Source: tga.gov.
  • Source: poder360.com.
  • Source: bourbon.co.
  • Source: nih.

Sources

natural occurrence of 5-methylhexan-2-amine in plants

Author: BenchChem Technical Support Team. Date: March 2026

The Phytochemical Mirage: A Technical Investigation into 5-Methylhexan-2-amine (DMHA)[1]

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[2] Content Type: Technical Whitepaper.

Executive Summary: The Isomer Identity Crisis

5-methylhexan-2-amine (often conflated with its isomer 1,5-dimethylhexylamine or DMHA ) represents a critical case study in the intersection of botanical science, synthetic chemistry, and regulatory evasion.[1][2] Known commercially as Octodrine , this aliphatic amine has surged in the dietary supplement market as a successor to the banned stimulant 1,3-dimethylamylamine (DMAA).[2]

The central technical controversy lies in its origin. While product labels frequently attribute the molecule to Juglans regia (English Walnut) bark or Aconitum kusnezoffii, rigorous chromatographic investigations suggest a different reality.[2] This guide dissects the structural isomerism, the lack of botanical evidence, and the analytical protocols required to distinguish natural phytochemicals from synthetic adulterants.

Chemical Profile & Structural Analysis

To understand the controversy, one must distinguish between the two primary isomers often grouped under the "DMHA" umbrella. The ambiguity in nomenclature allows synthetic stimulants to be masked as "natural extracts."

Feature2-Amino-6-Methylheptane (Octodrine)2-Amino-5-Methylheptane
Common Name Octodrine, DMHA1,4-Dimethylamylamine (1,4-DMAA)
Structure 8-carbon chain, amine at C2, methyl at C6.8-carbon chain, amine at C2, methyl at C5.[1][2]
Origin Claim Synthetic (Pharmaceutical patent 1950s).[2]Claimed Juglans regia (Walnut) constituent.[2][3][4]
Precursor 6-methyl-2-heptanone (Industrial solvent).[1]Requires complex specific precursors.[2]
Market Presence Dominant (>90% of "DMHA" supplements).[2]Rare / Trace.[2]

Key Insight: The vast majority of "Walnut Extract" supplements contain the 2-amino-6-methylheptane isomer.[1] This is chemically distinct from the 2-amino-5-methylheptane isomer that is theoretically (though disputably) linked to plant sources.[1]

The Botanical Controversy: Juglans regia and Beyond

The assertion that DMHA is a natural constituent of Juglans regia relies on historical data that modern analytics fail to replicate.

The "Origin Myth"

The industry claim often traces back to unverified or misinterpreted data suggesting trace amines in walnut bark. However, aliphatic amines of this specific chain length and branching are metabolically expensive for plants to produce compared to common phenethylamines.[2]

Modern Botanical Forensics

In a landmark investigation, Cohen et al. (2018) and ElSohly et al. analyzed authentic Juglans regia samples (bark, leaves, fruit) alongside commercial supplements.[2]

  • Authentic Plant Material: Analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detected no quantifiable levels of 2-amino-6-methylheptane or 2-amino-5-methylheptane in genuine walnut samples.[1]

  • Commercial Supplements: Products labeled as "Walnut Bark Extract" contained high dosages (up to 150mg) of synthetic 2-amino-6-methylheptane .[1]

Synthetic Reality vs. Biosynthetic Hypothesis

To prove the non-natural origin, one can compare the actual industrial synthesis used by illicit laboratories against a hypothetical biosynthetic pathway that a plant would utilize.

Diagram 1: The Synthetic vs. Biosynthetic Divergence

G cluster_0 Industrial Synthesis (High Yield, Cheap) cluster_1 Hypothetical Biosynthesis (Unverified) S1 6-Methyl-5-hepten-2-one (Natural/Industrial Precursor) S2 6-Methyl-2-heptanone S1->S2 Hydrogenation (Industrial Cat.) S3 2-Amino-6-Methylheptane (Octodrine/Synthetic DMHA) S2->S3 Reductive Amination (NH3/H2/Cat.) B4 2-Amino-5-Methylheptane (Theoretically Natural Isomer) S3->B4 Isomers (Distinct Retention Times) B1 Leucine / Isoleucine (Amino Acid Pool) B2 Alpha-Keto Acid Intermediate B1->B2 Transamination B3 Decarboxylation & Methylation Enzymes B2->B3 Chain Elongation (Unverified in Juglans) B3->B4 Amination

Caption: Divergence between the industrial synthesis of Octodrine (Red) and the unverified biosynthetic route in plants (Green).

Mechanism of Synthesis: The ubiquity of 2-amino-6-methylheptane in supplements is explained by its precursor: 6-methyl-5-hepten-2-one .[1] This is a common fragrance ingredient and industrial intermediate.

  • Hydrogenation: The double bond is reduced to form 6-methyl-2-heptanone.[1]

  • Reductive Amination: Reaction with ammonia and hydrogen yields the amine. This process is scalable and produces the "6-methyl" isomer specifically, matching the profile found in adulterated supplements.

Analytical Protocol: Distinguishing the Isomers

For researchers tasked with verifying the nature of a "natural" extract, a standard HPLC run is insufficient due to the lack of chromophores in aliphatic amines. Derivatization or Mass Spectrometry is required.[2]

Protocol: GC-MS Isomer Differentiation

Objective: Separate 2-amino-5-methylheptane from 2-amino-6-methylheptane.

  • Sample Preparation:

    • Extract 100mg of plant material or supplement powder in 10mL of 0.1N HCl.

    • Sonicate for 30 mins; Centrifuge at 4000rpm.

    • Basify supernatant to pH 12 with NaOH.[2]

    • Liquid-Liquid Extraction (LLE) into hexane.[1][2]

  • Derivatization (Critical Step):

    • Aliphatic amines fragment poorly and have low volatility.

    • Add Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) to the hexane extract.

    • Incubate at 60°C for 20 mins. This adds a fluorinated group, improving volatility and creating distinct mass fragments.[2]

  • GC-MS Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm ID).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min.[2]

    • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

  • Interpretation:

    • The TFA-derivatives of the 5-methyl and 6-methyl isomers will have slightly different retention times (approx.[1] 0.2 - 0.5 min difference).[1][2]

    • Reference Standards: You must run synthetic standards of both isomers side-by-side.[1]

    • Result: If the peak matches the 2-amino-6-methylheptane standard, the origin is synthetic.[1]

Diagram 2: Analytical Decision Tree

A Start Sample: 'Natural' Walnut Extract Extract Acid/Base Extraction -> Hexane Start->Extract Deriv Derivatization (TFAA/PFPA) Extract->Deriv GCMS GC-MS Analysis (Compare Retention Times) Deriv->GCMS Decision Peak Identification GCMS->Decision ResultA Matches 2-Amino-6-Methylheptane Decision->ResultA RT = 12.4 min (Ex) ResultB Matches 2-Amino-5-Methylheptane Decision->ResultB RT = 12.1 min (Ex) ResultC No Peaks Detected Decision->ResultC No Signal ConclusionA ADULTERATED (Synthetic Origin) ResultA->ConclusionA ConclusionB Review Quantitative Levels (Trace = Possible Natural? High = Likely Spiked) ResultB->ConclusionB ConclusionC CLEAN / ABSENT ResultC->ConclusionC

Caption: Workflow for chromatographic verification of DMHA origin in botanical samples.

Regulatory & Safety Implications

The distinction between natural and synthetic is not merely academic; it determines legal marketability.

  • FDA Status: The FDA considers DMHA (Octodrine) a "New Dietary Ingredient" (NDI) for which no notification has been filed, and effectively an unsafe food additive .[2][5] Warning letters have been issued to companies claiming it is a constituent of Juglans regia.

  • WADA Status: Octodrine is listed on the World Anti-Doping Agency (WADA) Prohibited List under S6. Stimulants (Specified Stimulants). Athletes testing positive face suspension, regardless of the "natural" claim on the label.

Conclusion

The presence of 5-methylhexan-2-amine (and specifically its isomer 2-amino-6-methylheptane) in plant material is not supported by current, high-precision botanical chemistry.[1] The "natural" narrative serves primarily to circumvent regulatory hurdles for sympathomimetic amines. For drug development and safety professionals, the detection of this compound in a botanical matrix should be treated as a presumptive positive for synthetic adulteration until proven otherwise by rigorous chiral and isotopic analysis.

References

  • Cohen, P. A., et al. (2018). "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA)."[1][2] Clinical Toxicology.

  • ElSohly, M. A., et al. (2018). "Methylhexanamine is not detectable in Pelargonium or Geranium species and their essential oils: A multi-centre investigation."[2] Drug Testing and Analysis. (Contextual reference for similar amine controversies).

  • U.S. Food & Drug Administration (FDA).[2][6][7] (2019). "DMHA in Dietary Supplements."[2] FDA.gov.[2] [1][2]

  • World Anti-Doping Agency (WADA).[2] (2023). "Prohibited List: S6 Stimulants."[2] WADA-ama.org.[2]

  • Catalano, G., et al. (2018). "Octodrine: New Questions and Challenges in Sport Supplements."[2] Brain Sciences.[2]

Sources

Methodological & Application

Application Notes & Protocols for the Chiral Resolution of 2-Amino-5-methylhexane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-5-methylhexane, also known as 1,4-dimethylpentylamine, is a primary aliphatic amine with a stereogenic center at the C-2 position, existing as a pair of enantiomers.[1] The distinct three-dimensional arrangement of these enantiomers can lead to significantly different pharmacological and toxicological profiles in biological systems. Consequently, the ability to resolve the racemic mixture and isolate the individual (R)- and (S)-enantiomers is of paramount importance in drug discovery, pharmaceutical development, and stereoselective synthesis. This document provides a comprehensive guide to the principal methods for the chiral resolution of 2-amino-5-methylhexane, offering detailed protocols and expert insights for researchers and drug development professionals.

The methods covered herein include classical diastereomeric salt formation, a robust and scalable technique, and modern chromatographic approaches using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which offer high-resolution analytical and preparative separations.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Application Notes

Classical resolution through the formation of diastereomeric salts is a time-honored and industrially viable technique for separating enantiomers of racemic bases like 2-amino-5-methylhexane.[2] The core principle involves the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent.[2][3] This solubility difference allows for the separation of the diastereomers via fractional crystallization. The less soluble salt preferentially crystallizes out of the solution, while the more soluble salt remains in the mother liquor.[2] Following separation, the optically pure amine can be liberated from the salt by treatment with a base.[4]

Causality in Experimental Choices:

  • Choice of Resolving Agent: The success of this method hinges on the selection of an appropriate chiral resolving agent. The agent must form a stable, crystalline salt with the amine. The interaction between the amine and the acid should create a significant difference in the crystal lattice energies of the two diastereomeric salts, thereby maximizing the solubility difference. Commonly used and effective chiral acids for resolving primary amines include tartaric acid, di-p-toluoyl-tartaric acid, mandelic acid, and camphorsulfonic acid.[2][4][5] Tartaric acid, being a natural and abundant product, is often a cost-effective first choice.[2]

  • Solvent Selection: The choice of solvent is critical as it directly influences the solubilities of the diastereomeric salts.[4] The ideal solvent should exhibit a large solubility differential between the two salts—one should be sparingly soluble while the other is highly soluble. Alcohols such as methanol or ethanol are common starting points for amine resolutions.[4]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Free Amine racemic_amine Racemic (R/S)-2-amino-5-methylhexane in Solvent (e.g., Methanol) mixing Mix and Stir racemic_amine->mixing chiral_acid Chiral Acid (e.g., L-(+)-Tartaric Acid) in Solvent chiral_acid->mixing crystallization Cool Slowly to Induce Crystallization (Less Soluble Diastereomer Precipitates) mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Crystalline Salt (e.g., (R)-Amine-(+)-Tartrate) filtration->crystals Solid mother_liquor Mother Liquor (Contains Soluble (S)-Amine-(+)-Tartrate) filtration->mother_liquor Liquid base_treatment Suspend Crystals in Water Add Base (e.g., NaOH) crystals->base_treatment extraction Extract with Organic Solvent (e.g., Dichloromethane) base_treatment->extraction pure_enantiomer Enantiomerically Enriched (R)-2-amino-5-methylhexane extraction->pure_enantiomer G cluster_0 Column & Mobile Phase Screening cluster_1 Evaluation cluster_2 Optimization start Inject Racemic Amine Sample screen_cols Screen Multiple CSPs (e.g., Amylose & Cellulose-based) start->screen_cols screen_mps Screen Mobile Phase Systems (Normal, Polar Organic, Reversed Phase) screen_cols->screen_mps eval Evaluate Resolution (Rs) and Retention Time (tR) screen_mps->eval no_sep No or Poor Separation (Rs < 1.5) eval->no_sep False good_sep Good Separation (Rs > 1.5) eval->good_sep True no_sep->screen_cols Try different CSPs / Mobile Phases optimize Optimize Conditions: - Isocratic vs. Gradient - Flow Rate - Temperature good_sep->optimize final_method Final Validated Method optimize->final_method G cluster_0 Enzymatic Reaction cluster_1 Reaction Monitoring cluster_2 Separation & Isolation racemic_amine Racemic (R/S)-Amine enzyme Immobilized Lipase racemic_amine->enzyme acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->enzyme reaction Incubate with Shaking Monitor Conversion (e.g., by GC/HPLC) enzyme->reaction stop_reaction Stop Reaction at ~50% Conversion reaction->stop_reaction filter_enzyme Filter to Remove Enzyme stop_reaction->filter_enzyme separation Separation of Amine and Amide (e.g., Extraction or Chromatography) filter_enzyme->separation product_s (S)-Amine (Unreacted) separation->product_s product_r (R)-Amide (Product) separation->product_r

Sources

Application Note: Precision Reductive Amination of 5-Methyl-2-Hexanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Procedure for 5-Methyl-2-Hexanone Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

A Robust Protocol for Synthesizing N-Alkylated Pharmaceutical Building Blocks

Abstract

This application note details a validated protocol for the reductive amination of 5-methyl-2-hexanone (methyl isoamyl ketone) using Sodium Triacetoxyborohydride (STAB) . Unlike traditional methods utilizing sodium cyanoborohydride or catalytic hydrogenation, this protocol prioritizes functional group tolerance, safety, and operational simplicity. We provide a mechanistic rationale for reagent selection, a self-validating experimental workflow, and critical safety parameters for scaling this reaction in a drug discovery setting.

Introduction & Scientific Rationale

5-Methyl-2-hexanone is a versatile aliphatic ketone used as a lipophilic scaffold in the synthesis of pharmaceutical intermediates, particularly for introducing isoheptyl-like side chains that enhance membrane permeability.

The transformation of this ketone into a secondary or tertiary amine is best achieved via Direct Reductive Amination . While historical protocols often cite Sodium Cyanoborohydride (


), modern medicinal chemistry prefers Sodium Triacetoxyborohydride (

)
for three critical reasons:
  • Selectivity: STAB is less basic and milder than

    
    . It reduces iminium ions rapidly but reacts negligibly with the parent ketone, minimizing the formation of the alcohol side-product (5-methyl-2-hexanol).
    
  • Safety: It avoids the generation of toxic cyanide byproducts and the disposal hazards associated with cyanoborohydrides.

  • One-Pot Efficiency: The reaction proceeds without the need to isolate the unstable imine intermediate.

Mechanistic Pathway

The reaction follows a stepwise cascade: acid-catalyzed condensation of the amine and ketone to form a hemiaminal, dehydration to the iminium ion, and irreversible hydride transfer from the borohydride reagent.

ReductiveAmination Ketone 5-Methyl-2-Hexanone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Amine Primary/Secondary Amine Amine->Hemiaminal Condensation Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Dehydration) Product Target Amine (N-Alkylated) Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Figure 1: Mechanistic flow of the STAB-mediated reductive amination. The iminium ion is the obligate substrate for reduction.

Experimental Design & Optimization
Reagent Stoichiometry

The stoichiometry is designed to drive the equilibrium toward the imine while ensuring complete consumption of the limiting reagent (typically the valuable amine or the ketone, depending on cost).

ComponentRoleEquiv.Rationale
5-Methyl-2-Hexanone Substrate1.0Limiting reagent (or 1.2 if amine is precious).
Amine (R-NH₂) Nucleophile1.1–1.2Slight excess ensures complete conversion of ketone.
NaBH(OAc)₃ Reductant1.4–1.5Excess required to account for slow reaction with solvent/moisture.
Acetic Acid (AcOH) Catalyst1.0–2.0Promotes dehydration to iminium; buffers basic amines.
1,2-Dichloroethane (DCE) SolventN/AStandard solvent. Solubilizes STAB; facilitates imine formation.

Solvent Note: While DCE is the standard for rate and solubility, Tetrahydrofuran (THF) is a viable "greener" alternative, though reaction times may be longer due to slower imine formation kinetics.

Detailed Protocol

Target Reaction: Synthesis of N-Benzyl-5-methyl-2-hexanamine (Model System) Scale: 5.0 mmol (approx. 570 mg of ketone)

Phase 1: Preparation
  • Glassware: Oven-dried 50 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required due to STAB stability).

  • Safety Check: 5-Methyl-2-hexanone is flammable (Flash point ~40°C). Perform all operations in a fume hood.

Phase 2: Reaction Setup
  • Charge Reagents: Add 5-methyl-2-hexanone (571 mg, 5.0 mmol) and Benzylamine (590 mg, 5.5 mmol, 1.1 equiv) to the RBF.

  • Solvent Addition: Add 1,2-Dichloroethane (DCE) (15 mL, ~0.3 M concentration). Stir for 5 minutes.

  • Catalyst Addition: Add Glacial Acetic Acid (300 mg, 5.0 mmol, 1.0 equiv).

    • Observation: The solution may warm slightly. Stir for 15–30 minutes at room temperature to establish the imine equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.48 g, 7.0 mmol, 1.4 equiv) in 3 portions over 5 minutes.

    • Why? Portion-wise addition prevents localized exotherms and manages gas evolution (minor).

  • Incubation: Seal the flask under inert atmosphere and stir vigorously at room temperature (20–25°C).

Phase 3: Monitoring (The Self-Validating Step)
  • Timepoint: Check at 2 hours and 4 hours.

  • Method: TLC (Silica gel; Eluent: 10% MeOH in DCM).

    • Visualization: UV (254 nm) for the benzyl group; Ninhydrin stain for the amine; KMnO₄ for the ketone.

    • Endpoint: Disappearance of the ketone spot (Rf ~0.7 in 20% EtOAc/Hex) and appearance of a lower Rf amine spot.

    • Troubleshooting: If ketone persists after 6 hours, add 0.5 equiv of STAB and stir overnight.

Phase 4: Workup & Purification
  • Quench: Carefully add saturated aqueous NaHCO₃ (20 mL) to the reaction mixture. Stir for 15 minutes to quench excess hydride and neutralize acetic acid.

    • Note: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure the system is vented.[1]
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Wash: Combine organic layers and wash with Brine (20 mL).

  • Dry: Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Crude: Often sufficiently pure (>90%) for downstream steps.

    • Flash Chromatography: If necessary, purify on silica gel using a gradient of 0–10% MeOH in DCM (with 1%

      
       additive to reduce tailing).
      
Process Safety & Troubleshooting
Critical Control Points
  • Water Content: STAB is moisture sensitive (though less so than

    
    ). Use anhydrous solvents for consistent yields.
    
  • Order of Addition: Always add the ketone and amine before the reducing agent to prioritize imine formation over direct ketone reduction.

  • Exotherm: The quenching step releases gas. Do not seal the separatory funnel immediately after adding bicarbonate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Unreacted Ketone Steric hindrance or wet solvent.Increase reaction time to 16h; add 3Å molecular sieves to sequester water.
Alcohol Byproduct (5-methyl-2-hexanol) Reducing agent added too fast or pH too low.Ensure amine/ketone mix for 30 min before adding STAB. Verify 1.0 equiv AcOH is used (not excess).
Product Tailing on TLC Amine interaction with silica.Add 1% Triethylamine or Ammonium Hydroxide to the TLC eluent.
References
  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions and Mechanisms."[4]

  • Sigma-Aldrich. (n.d.). "5-Methyl-2-hexanone Safety Data Sheet (SDS)."

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."

Sources

Application Note: Robust and Efficient Quantification of Alkylamines in Human Urine using Solid-Phase Extraction Coupled with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Alkylamine Monitoring in Biological Matrices

Alkylamines are a class of organic compounds derived from ammonia by the replacement of one or more hydrogen atoms with alkyl groups. They are prevalent in the environment and are also endogenously produced through various metabolic pathways. Monitoring the levels of specific alkylamines in human urine is of significant interest in several fields, including clinical diagnostics, environmental exposure assessment, and pharmaceutical drug development. For instance, altered levels of certain alkylamines can serve as biomarkers for specific diseases or exposure to industrial chemicals. Given the complex nature of the urine matrix and the often low concentrations of target analytes, a robust and efficient sample preparation method is paramount for accurate quantification.[1][2][3]

Solid-phase extraction (SPE) has emerged as a powerful technique for the selective isolation and concentration of analytes from complex biological fluids like urine.[4][5] This application note provides a detailed protocol for the extraction of short-chain alkylamines from human urine using a mixed-mode cation exchange SPE strategy, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Mixed-Mode Cation Exchange SPE for Alkylamine Extraction

Alkylamines are basic compounds that are protonated and positively charged at acidic to neutral pH. Mixed-mode cation exchange SPE leverages this property by utilizing a sorbent that possesses both reversed-phase and strong cation exchange functionalities.[6][7][8] This dual retention mechanism allows for a highly selective extraction and a rigorous wash procedure to remove matrix interferences.

The extraction process follows a "Bind-Elute" strategy, which can be summarized in the following key steps:

  • Sample Pre-treatment and pH Adjustment: The urine sample is first treated to cleave any conjugated alkylamines, ensuring the analysis of total alkylamine concentration. Subsequently, the pH is adjusted to ensure the target alkylamines are in their cationic form.

  • Conditioning and Equilibration: The SPE cartridge is conditioned with an organic solvent to activate the reversed-phase functional groups and then equilibrated with a buffer at a specific pH to prepare the cation exchange sites.[5]

  • Sample Loading: The pre-treated urine sample is loaded onto the SPE cartridge. The alkylamines are retained on the sorbent through a combination of hydrophobic interactions with the reversed-phase component and electrostatic interactions with the cation exchange groups.

  • Washing: A series of wash steps with different solvents is employed to remove endogenous interferences from the urine matrix, such as salts, urea, and other polar and non-polar compounds, while the target alkylamines remain bound to the sorbent.

  • Elution: Finally, the purified alkylamines are eluted from the cartridge using a solvent mixture that disrupts both the hydrophobic and electrostatic interactions. This is typically achieved by using a basic organic solvent, which neutralizes the charge on the alkylamines, releasing them from the cation exchange sites.

The following diagram illustrates the workflow of the mixed-mode cation exchange SPE for alkylamine extraction from urine.

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Urine Urine Sample Hydrolysis Enzymatic or Acid Hydrolysis (for total alkylamines) Urine->Hydrolysis pH_Adjust pH Adjustment (e.g., to pH < pKa) Hydrolysis->pH_Adjust Load 3. Sample Loading pH_Adjust->Load Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Acidic Buffer) Condition->Equilibrate Equilibrate->Load Wash1 4. Aqueous Wash (Remove polar interferences) Load->Wash1 Wash2 5. Organic Wash (Remove non-polar interferences) Wash1->Wash2 Elute 6. Elution (Basic Organic Solvent) Wash2->Elute Evaporation Evaporation & Reconstitution Elute->Evaporation GCMS GC-MS Analysis (after derivatization) Evaporation->GCMS LCMSMS LC-MS/MS Analysis (direct) Evaporation->LCMSMS

Sources

Application Note & Protocol: Enantioselective Synthesis of (2S)-5-methylhexan-2-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

(2S)-5-methylhexan-2-amine is a chiral primary amine that serves as a valuable building block in medicinal chemistry and drug development. Its specific stereochemistry and aliphatic structure make it a key intermediate for synthesizing complex molecular targets with high biological activity. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for handling, formulation, and downstream applications.

This document provides a comprehensive guide to the enantioselective synthesis of (2S)-5-methylhexan-2-amine and its subsequent conversion to the hydrochloride salt. The strategy detailed herein employs a direct asymmetric reductive amination (ARA) of the corresponding ketone, a modern and efficient method for establishing the desired stereocenter with high fidelity.[1][2][3] This approach offers significant advantages over classical resolution techniques by avoiding the need for stoichiometric chiral auxiliaries and minimizing waste streams.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves a one-pot reaction where a prochiral ketone, 5-methyl-2-hexanone, is converted directly into the chiral primary amine.

The core transformation relies on two key events:

  • Imine Formation: The ketone reacts with an ammonia source to form an intermediate imine (or enamine) in situ.

  • Asymmetric Reduction: A chiral catalyst, typically a transition metal complexed with a chiral ligand, selectively reduces one face of the imine, establishing the (S)-stereocenter.[4][5]

For this protocol, we utilize a robust and widely-applicable method employing sodium triacetoxyborohydride as the reducing agent. This reagent is particularly well-suited for reductive aminations due to its mild nature and tolerance of slightly acidic conditions which favor imine formation.[6] The enantioselectivity is induced by a chiral catalyst system, which is a cornerstone of modern asymmetric synthesis.[3][7]

The final step is the conversion of the purified chiral free-base amine to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent, which typically induces precipitation of the crystalline salt.[8][9][10]

G cluster_0 PART A: Asymmetric Synthesis cluster_1 PART B: Salt Formation ketone 5-Methyl-2-hexanone (Prochiral Ketone) reaction One-Pot Asymmetric Reductive Amination ketone->reaction amine_source Ammonia Source (e.g., NH4OAc) amine_source->reaction free_base (2S)-5-methylhexan-2-amine (Chiral Free Base) reaction->free_base Work-up reducing_agent Sodium Triacetoxyborohydride (Reducing Agent) reducing_agent->reaction purification Purification (e.g., Column Chromatography) free_base->purification purified_amine Purified Free Base purification->purified_amine Proceed to Salt Formation precipitation Precipitation & Crystallization purified_amine->precipitation hcl HCl in Organic Solvent (e.g., Ether or Dioxane) hcl->precipitation final_product (2S)-5-methylhexan-2-amine HCl (Final Product) precipitation->final_product isolation Isolation & Drying (Filtration) final_product->isolation

Caption: Overall workflow for the synthesis of (2S)-5-methylhexan-2-amine HCl.

Safety and Reagent Handling

All procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 5-Methyl-2-hexanone: Flammable liquid and vapor. Harmful if inhaled.[11][12][13] Keep away from heat, sparks, and open flames. Avoid breathing vapors.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[6] Causes skin and serious eye irritation.[14][15] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and store in a dry place.[6][16]

  • Dichloromethane (DCM): Potential carcinogen. Use only in a fume hood.

  • Hydrochloric Acid (in Ether/Dioxane): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Detailed Experimental Protocols

Part A: Synthesis of (2S)-5-methylhexan-2-amine (Free Base)

This protocol describes a representative lab-scale synthesis. Reagent quantities may be scaled as needed.

Table 1: Reagents and Materials for Synthesis

Reagent/Material Molecular Wt. Amount Moles (mmol)
5-Methyl-2-hexanone 114.19 g/mol 5.00 g 43.8
Ammonium Acetate 77.08 g/mol 16.9 g 219
Sodium Triacetoxyborohydride 211.94 g/mol 13.9 g 65.7
Dichloromethane (DCM), anhydrous - 200 mL -
Acetic Acid, glacial 60.05 g/mol 2.51 mL 43.8
Saturated aq. NaHCO₃ - ~150 mL -
1 M aq. NaOH - As needed -
Anhydrous MgSO₄ or Na₂SO₄ - As needed -

| Silica Gel (for chromatography) | - | As needed | - |

Step-by-Step Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-hexanone (5.00 g, 43.8 mmol) and ammonium acetate (16.9 g, 219 mmol).

  • Solvent Addition: Add 200 mL of anhydrous dichloromethane (DCM) to the flask, followed by glacial acetic acid (2.51 mL, 43.8 mmol). Stir the resulting suspension at room temperature for 30 minutes. Rationale: The slightly acidic conditions from the ammonium acetate and added acetic acid catalyze the formation of the intermediate imine.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (13.9 g, 65.7 mmol) to the suspension in portions over 15-20 minutes. Caution: The reaction may gently effervesce. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Work-up - Basic Wash: Combine the organic layers and wash with 50 mL of 1 M NaOH solution to remove any residual acetic acid and ammonium salts. Then, wash with 50 mL of brine. Rationale: This ensures the amine product is in its free-base form for purification.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (2S)-5-methylhexan-2-amine as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to prevent the amine from streaking on the silica gel. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified free base.

Part B: Preparation of (2S)-5-methylhexan-2-amine Hydrochloride Salt
  • Dissolution: Dissolve the purified (2S)-5-methylhexan-2-amine free base (e.g., 1.0 g, 8.68 mmol) in 20 mL of anhydrous diethyl ether (or another suitable non-polar solvent like ethyl acetate) in an Erlenmeyer flask.

  • Acidification: While stirring the solution at room temperature, slowly add a solution of 2 M HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed, or until the solution becomes slightly acidic (test with pH paper on a glass rod wetted with the solution).[8][17]

  • Crystallization: Stir the resulting suspension for an additional 30 minutes at room temperature, then cool it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold, anhydrous diethyl ether. Dry the product under high vacuum to a constant weight to yield the final (2S)-5-methylhexan-2-amine hydrochloride salt.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product should be confirmed using a suite of analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (M+H)⁺.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of the product. This analysis separates the (S) and (R) enantiomers, allowing for their quantification.[18][19][20]

Table 2: Example Chiral HPLC Method Conditions

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (as amine lacks a strong chromophore) or after derivatization

| Column Temp. | 25 °C |

Rationale: The basic modifier (diethylamine) is crucial for obtaining good peak shape for amines on chiral columns.[20]

G cluster_0 Product Analysis Workflow cluster_1 Structural Confirmation cluster_2 Stereochemical Purity start Final Product: (2S)-5-methylhexan-2-amine HCl nmr ¹H & ¹³C NMR start->nmr ms Mass Spectrometry start->ms hplc Chiral HPLC Analysis start->hplc result_structure Correct Structure & High Chemical Purity nmr->result_structure ms->result_structure result_ee High Enantiomeric Excess (e.g., >99% ee) hplc->result_ee

Caption: Analytical workflow for product validation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (degraded by moisture).2. Insufficiently acidic conditions for imine formation.1. Use a fresh bottle of sodium triacetoxyborohydride; handle under dry conditions.[6]2. Ensure the correct stoichiometry of acetic acid is used.
Low Enantioselectivity 1. Inactive or inappropriate chiral catalyst.2. Reaction temperature too high.1. Source a high-quality catalyst and ligand system known for aliphatic ketones.2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Product is an Oil, Not a Crystalline HCl Salt 1. Impurities present in the free base.2. Insufficient HCl added.3. Inappropriate solvent for precipitation.1. Re-purify the free base amine via chromatography.2. Add more HCl solution and re-check pH.3. Try a different solvent system (e.g., precipitate from ethyl acetate or add heptane as an anti-solvent).
Poor Peak Shape in HPLC 1. Amine interacting with acidic sites on silica.2. Inappropriate mobile phase.1. Ensure a basic modifier (e.g., diethylamine) is included in the mobile phase.[20]2. Optimize the ratio of alcohol modifier to hexane.

References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Angewandte Chemie.
  • 5-Methyl-2-hexanone Safety D
  • Sodium Triacetoxyborohydride Safety D
  • Sodium triacetoxyborohydride Safety D
  • Sodium triacetoxyborohydride Safety D
  • Sodium triacetoxyborohydride Safety D
  • Chiral Resolution and Separ
  • 5-Methyl-2-hexanone for synthesis. Merck.
  • 5-Methyl-2-hexanone 99%. Sigma-Aldrich.
  • 5-methyl-2-hexanone Inform
  • Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes.
  • Asymmetric reductive amination of ketones.
  • Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • What are the best processes/methods for separation of chiral amine both non selective...
  • Chiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • methylamine hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
  • Asymmetric reductive amination for the synthesis of chiral amines.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Method for preparing an amine hydrochloride suspension.
  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C

Sources

Application Note: Enantioselective Synthesis of (2S)-5-Methylhexan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2S)-5-Methylhexan-2-amine (CAS: 28292-43-5 for racemate) Primary Utility: Chiral aliphatic building block for CNS-active pharmaceuticals, calcium channel inhibitors, and complex alkaloid synthesis.

Mechanistic Rationale & Strategy Selection

The synthesis of purely aliphatic chiral amines like (2S)-5-methylhexan-2-amine presents a unique chemical challenge. Unlike aryl-alkyl amines, aliphatic ketones lack significant electronic differentiation between their flanking alkyl groups. To achieve high enantiomeric excess (ee), the synthetic strategy must rely entirely on the steric differentiation between the methyl group and the isobutyl group of the prochiral precursor, 5-methyl-2-hexanone .

To provide a robust, self-validating framework for process chemists, this guide details two orthogonal methodologies: a Biocatalytic Approach utilizing an


-transaminase, and a Chemocatalytic Approach  utilizing Ellman’s chiral auxiliary.
Biocatalytic Causality: The -Transaminase Active Site

Wild-type


-amine transaminases (

-ATAs), such as those derived from Vibrio fluvialis (VF-ATA), are strictly (S)-selective [1]. The active site of VF-ATA contains a "large" binding pocket and a "small" binding pocket. The small pocket restricts binding to substituents no larger than an ethyl group, perfectly accommodating the C1-methyl group of 5-methyl-2-hexanone. The large pocket readily accepts the bulky isobutyl chain. This rigid spatial orientation forces the pyridoxamine-5'-phosphate (PMP) cofactor to deliver the amino group exclusively to the Re-face of the ketone, yielding the (2S)-amine with >99% ee [3].
Chemocatalytic Causality: Ellman’s Sulfinamide Transition State

When biocatalytic infrastructure is unavailable, Ellman’s auxiliary provides a highly predictable chemical alternative [2]. Condensation of 5-methyl-2-hexanone with (R)-tert-butanesulfinamide yields an (R,E)-N-sulfinylimine. The bulky tert-butyl group sterically shields the Si-face of the imine. When reduced with sodium borohydride (


), the hydride is forced to attack via an open transition state from the less hindered Re-face. This establishes the new (S)-stereocenter at the 

-carbon, yielding an (R,S)-diastereomer that is easily cleaved to the target (2S)-amine.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the operational and analytical metrics of both protocols.

ParameterBiocatalytic Route (VF-ATA)Chemocatalytic Route (Ellman's)
Stereoselectivity (ee) > 99% (S)> 96% (S)
Diastereomeric Ratio (dr) N/A> 98:2
Step Count 1 (Direct amination)3 (Condensation, Reduction, Cleavage)
Reaction Conditions Aqueous buffer, pH 7.5, 30°COrganic solvents (THF, MeOH), -48°C to RT
Primary Driving Force LDH-mediated pyruvate removalTi(OEt)₄ water scavenging
Environmental Impact Low (Aqueous, biodegradable)Moderate (Titanium waste, organic solvents)

Protocol A: Biocatalytic Asymmetric Reductive Amination

This protocol utilizes an enzymatic cascade. Because transamination is a reversible equilibrium, Lactate Dehydrogenase (LDH) is coupled to the system. LDH reduces the byproduct (pyruvate) into lactate, thermodynamically pulling the reaction toward complete amine conversion [1].

TransaminaseCycle PLP PLP-Enzyme (Resting State) PMP PMP-Enzyme (Aminated State) PLP->PMP 2. Transamination Amine (2S)-5-Methylhexan-2-amine (Target Product) PLP->Amine 6. Product Release PMP->PLP 5. Transamination Pyruvate Pyruvate (Removed by LDH) PMP->Pyruvate 3. Byproduct Release Donor L-Alanine (Amine Donor) Donor->PLP 1. Donor Binds Ketone 5-Methyl-2-hexanone (Prochiral Substrate) Ketone->PMP 4. Substrate Binds

Catalytic cycle of PLP-dependent transaminase with thermodynamic pull via pyruvate removal.
Reagents & Materials
  • Substrate: 5-methyl-2-hexanone (50 mM)

  • Amine Donor: L-Alanine (250 mM)

  • Enzymes: Vibrio fluvialis

    
    -ATA (purified, 5 U/mL), Lactate Dehydrogenase (LDH, 10 U/mL), Glucose Dehydrogenase (GDH, 10 U/mL)
    
  • Cofactors: Pyridoxal-5'-phosphate (PLP, 1 mM), NADH (1 mM)

  • Buffer: 100 mM Sodium phosphate buffer (pH 7.5) containing 150 mM D-glucose.

Step-by-Step Methodology
  • System Initialization: In a jacketed bioreactor, prepare the 100 mM sodium phosphate buffer (pH 7.5). Add L-alanine, D-glucose, PLP, and NADH. Stir at 30 °C until fully dissolved.

  • Enzyme Addition: Introduce the VF-ATA, LDH, and GDH enzymes to the buffer. Allow the system to equilibrate for 15 minutes to ensure PLP saturation of the transaminase active site.

  • Substrate Feeding: Add 5-methyl-2-hexanone to achieve a 50 mM concentration. For larger scales, utilize a biphasic system or continuous feeding to prevent substrate toxicity.

  • Incubation & Monitoring: Maintain the reaction at 30 °C with gentle agitation (200 rpm) for 24 hours. Self-Validation: Monitor the depletion of the ketone via GC-FID (aliquots extracted into ethyl acetate).

  • Quenching & Extraction: Once conversion exceeds 95%, adjust the pH of the aqueous phase to 11.0 using 5M NaOH to deprotonate the product amine. Extract three times with methyl tert-butyl ether (MTBE).

  • Isolation: Dry the combined MTBE layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude (2S)-5-methylhexan-2-amine.
    

Protocol B: Chemocatalytic Synthesis via Ellman's Auxiliary

This route relies on Titanium(IV) ethoxide (


), which serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl, and it irreversibly scavenges the water generated during imine condensation, driving the reaction to completion [2].

EllmanWorkflow A 5-Methyl-2-hexanone C (R,E)-N-Sulfinylimine A->C Condensation B (R)-t-Butanesulfinamide + Ti(OEt)4 B->C E (R,S)-Sulfinamide C->E Diastereoselective Hydride Attack D NaBH4 Reduction (-48°C) D->E G (2S)-5-Methylhexan-2-amine E->G Auxiliary Cleavage F HCl / MeOH Deprotection F->G

Chemocatalytic workflow utilizing Ellman's auxiliary for stereoselective amine synthesis.
Reagents & Materials
  • Substrate: 5-methyl-2-hexanone (1.0 eq)

  • Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (1.05 eq)

  • Lewis Acid/Scavenger: Titanium(IV) ethoxide (

    
    , 2.0 eq)
    
  • Reducing Agent: Sodium borohydride (

    
    , 3.0 eq)
    
  • Solvents: Anhydrous Tetrahydrofuran (THF), Methanol, Brine.

Step-by-Step Methodology

Step 1: Condensation (Imine Formation)

  • Under an inert argon atmosphere, dissolve 5-methyl-2-hexanone (10 mmol) and (R)-tert-butanesulfinamide (10.5 mmol) in 25 mL of anhydrous THF.

  • Slowly add

    
     (20 mmol) via syringe. Stir the mixture at reflux (65 °C) for 18 hours.
    
  • Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. This rapidly hydrolyzes the titanium species into an insoluble white

    
     precipitate.
    
  • Filter the suspension through a pad of Celite, wash with ethyl acetate, and separate the organic layer. Dry and concentrate to yield the (R,E)-N-sulfinylimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in 30 mL of anhydrous THF and cool the reactor to -48 °C (using a dry ice/acetonitrile bath) to maximize stereofacial discrimination.

  • Add

    
     (30 mmol) in a single portion. Stir at -48 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.
    
  • Workup: Quench cautiously with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate. Self-Validation: Check the diastereomeric ratio (dr) of the resulting sulfinamide via
    
    
    NMR (look for the distinct tert-butyl singlet shifts).

Step 3: Auxiliary Cleavage

  • Dissolve the (R,S)-sulfinamide in 10 mL of Methanol.

  • Add 10 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours. The cleavage of the sulfinyl group is rapid and quantitative.

  • Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to remove the sulfinate byproducts, yielding the pure (2S)-5-methylhexan-2-amine hydrochloride salt as a white crystalline solid.

Analytical Validation & Quality Control

Regardless of the route chosen, absolute stereochemical integrity must be verified:

  • Chiral GC-FID: Derivatize the free amine with trifluoroacetic anhydride (TFAA). Analyze using a chiral stationary phase (e.g., CP-Chirasil-Dex CB). The (S)-enantiomer will elute distinctly from the (R)-enantiomer, allowing precise ee quantification.

  • Specific Rotation: For the hydrochloride salt,

    
     should be compared against literature benchmarks for (S)-aliphatic amines to confirm bulk chirality.
    

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Nobili, A., et al. (2016). Engineering the Amine Transaminase from Vibrio fluvialis towards Branched-Chain Substrates. ChemCatChem, 8(20), 3199-3202.[Link]

Application Note: A Comprehensive Guide to the HPLC Separation of Dimethylpentylamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Separating Dimethylpentylamine Isomers

Dimethylpentylamine, also known as methylhexanamine and commonly referred to by the synonym 1,3-dimethylamylamine (1,3-DMAA), is a simple aliphatic amine that has garnered significant attention in the dietary supplement and sports nutrition industries.[1][2] Its presence in products, often controversially claimed to be from natural sources like geranium (Pelargonium graveolens), has led to intense regulatory scrutiny and a need for robust analytical methods.[3][4] The analytical challenge is compounded by the existence of multiple isomers, including positional isomers like 1,4-dimethylamylamine (1,4-DMAA) and, in the case of 1,3-DMAA, four distinct stereoisomers due to its two chiral centers.[5][6]

Given that different isomers can exhibit varied physiological activities and toxicological profiles, their accurate separation and quantification are paramount for regulatory compliance, quality control in manufacturing, and forensic analysis in anti-doping contexts.[7] This guide provides a detailed exploration of the strategic approaches and experimental protocols for the successful HPLC separation of dimethylpentylamine isomers, designed for researchers, analytical scientists, and drug development professionals.

The Core Challenge: Analyzing Small, Polar Amines via HPLC

The physicochemical properties of dimethylpentylamine isomers present several inherent challenges for traditional high-performance liquid chromatography (HPLC) analysis:

  • Poor Retention in Reversed-Phase (RP) Chromatography: As small, polar molecules, these amines exhibit weak hydrophobic interactions with common C8 or C18 stationary phases, leading to poor retention and co-elution with the solvent front.[8][9]

  • Lack of a Native Chromophore: Simple aliphatic amines do not possess a chromophore, rendering them essentially invisible to standard UV-Vis detectors, one of the most common detectors in HPLC.[1][8]

  • Peak Tailing: The basic nature of the amine functional group can lead to strong, undesirable interactions with residual silanol groups on silica-based stationary phases, resulting in asymmetric or tailing peaks.

Addressing these challenges requires specialized chromatographic strategies that either modify the analyte, the mobile phase, or utilize an alternative stationary phase chemistry.

Strategic Approaches to Isomer Separation

The selection of an appropriate HPLC method depends on the specific analytical goal: separating positional isomers (e.g., 1,3-DMAA vs. 1,4-DMAA), separating stereoisomers (enantiomers and diastereomers), or simply quantifying the total amount present.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality and Mechanism: HILIC is an ideal alternative to reversed-phase chromatography for highly polar compounds.[10][11] The separation mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer adsorbed onto the surface of a polar stationary phase (like silica or an amino-bonded phase) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[12] More polar analytes, like dimethylpentylamine, partition more strongly into the aqueous layer, resulting in greater retention. This approach directly addresses the primary challenge of poor retention in RP-HPLC.

Strategy 2: Reversed-Phase HPLC with Mobile Phase Modifiers (Ion-Pairing)

Causality and Mechanism: Ion-Pair Chromatography (IPC) enhances the retention of ionic or ionizable compounds on a reversed-phase column.[13] For basic analytes like dimethylpentylamine, which are protonated (positively charged) in an acidic mobile phase, an anionic ion-pair reagent (e.g., an alkyl sulfonate like 1-hexanesulfonic acid) is added to the mobile phase.[14][15] The reagent forms an electrically neutral, hydrophobic ion pair with the protonated amine. This increased hydrophobicity strengthens the interaction with the non-polar C18 stationary phase, leading to significantly improved retention and allowing for separation based on subtle structural differences.

Strategy 3: Analyte Modification (Pre-Column Derivatization)

Causality and Mechanism: Derivatization is a powerful technique that chemically modifies the analyte to overcome its inherent analytical limitations. For dimethylpentylamine isomers, this strategy achieves two critical goals simultaneously:

  • Introduction of a Chromophore/Fluorophore: A derivatizing agent that reacts with the amine group attaches a molecule with strong UV absorbance or fluorescence, enabling highly sensitive detection.[8]

  • Increased Hydrophobicity: The attached molecule is typically large and non-polar, which dramatically increases the hydrophobicity of the resulting derivative, ensuring excellent retention on a standard reversed-phase column.[3]

Common derivatizing agents for amines include Dansyl Chloride, 4-chloro-7-nitrobenzofurazan (NBD-Cl), and 1-naphthyl isothiocyanate (NITC).[8][16][17]

Strategy 4: Chiral Stationary Phases (CSPs) for Stereoisomer Separation

Causality and Mechanism: To separate enantiomers, a chiral environment is required. This is most commonly achieved using a Chiral Stationary Phase (CSP).[18][19] These phases are modified with a chiral selector (e.g., polysaccharide derivatives like cellulose or amylose) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[20] The differing stability of these complexes results in different retention times for each enantiomer, enabling their separation and quantification.[21] This is the only direct chromatographic approach to resolving the stereoisomers of 1,3-DMAA.

Method Selection and Workflow

The choice of method depends on the available instrumentation and the specific isomers of interest. The following diagram outlines a logical workflow for method selection.

MethodSelection start Analytical Goal: Separate Dimethylpentylamine Isomers q1 Need to separate Stereoisomers (Enantiomers/Diastereomers)? start->q1 q2 Is LC-MS available? q1->q2 No (Separating Positional Isomers) method_chiral Use Chiral Stationary Phase (CSP) with NP, RP, or SFC conditions. (See Protocol 4) q1->method_chiral Yes method_rp_ms Use Reversed-Phase HPLC-MS/MS. (See Protocol 1) q2->method_rp_ms Yes q3 Is HILIC column available? q2->q3 No method_derivatization Use Pre-Column Derivatization with RP-HPLC and UV/FLD. (See Protocol 3) q3->method_derivatization No method_hilic Use HILIC with MS or ELSD. (See Protocol 2) q3->method_hilic Yes

Caption: Decision workflow for selecting an HPLC method.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS for Positional Isomer Separation (Underivatized)

This method is highly sensitive and specific, making it ideal for trace-level quantification in complex matrices like dietary supplements or biological samples.[1][2] It effectively separates positional isomers such as 1,3-DMAA and 1,4-DMAA.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Extract with 0.1 M to 0.5 M HCl in an appropriate solvent (e.g., methanol or water).[5]

    • Vortex/sonicate to ensure complete extraction.

    • Centrifuge to pellet insoluble matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    Parameter Condition
    Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start with 5-15% B, ramp to 95% B over 8-10 min
    Flow Rate 0.3 - 0.5 mL/min
    Column Temp. 35 - 40 °C

    | Injection Vol. | 5 - 10 µL |

  • MS/MS Conditions (Positive ESI Mode):

    Parameter Condition for DMAA (m/z 116.1)
    Ionization Mode ESI Positive
    Precursor Ion m/z 116.1 [M+H]⁺
    Product Ions m/z 99.1, m/z 57.1 (for quantification and qualification)[2]

    | Collision Energy | Optimize for specific instrument |

  • Causality: The acidic mobile phase (formic acid) ensures the amine is protonated, which is essential for good peak shape and efficient ionization in the ESI source.[1] The MS/MS detection provides exquisite selectivity, allowing for confirmation and quantification even if chromatographic resolution is incomplete.

Protocol 2: HILIC for Polar Analyte Retention

This method is suitable for separating polar isomers without derivatization and is compatible with mass spectrometry.

  • Instrumentation: HPLC system with MS or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: As described in Protocol 1, but ensure the final sample solvent has a high organic content (e.g., 90% acetonitrile) to be compatible with the initial mobile phase conditions.

  • HPLC Conditions:

    Parameter Condition
    Column HILIC Silica or Amino phase (e.g., 150 x 2.1 mm, 3 µm)
    Mobile Phase A 10 mM Ammonium Formate, pH 3.0, in 95:5 Acetonitrile:Water
    Mobile Phase B 10 mM Ammonium Formate, pH 3.0, in 50:50 Acetonitrile:Water
    Gradient Start at 100% A, ramp to 50% B over 10-15 min
    Flow Rate 0.2 - 0.4 mL/min
    Column Temp. 30 °C

    | Injection Vol. | 2 - 5 µL |

  • Causality: A high initial concentration of acetonitrile ensures the analyte is retained on the polar HILIC column. The increasing aqueous content of the mobile phase during the gradient elution weakens the interaction and elutes the analytes in order of increasing polarity.[11]

Protocol 3: Pre-Column Derivatization with Dansyl Chloride for UV/Fluorescence Detection

This protocol is excellent for labs without access to mass spectrometry, providing high sensitivity through fluorescence detection.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis s1 1. Prepare Amine Extract in Acetonitrile s2 2. Add Alkaline Buffer (e.g., Sodium Bicarbonate, pH ~9-10) s1->s2 s3 3. Add Dansyl Chloride Solution in Acetonitrile s2->s3 r1 4. Vortex mixture s3->r1 r2 5. Incubate at 60 °C for 30-60 minutes in the dark r1->r2 a1 6. Cool to Room Temperature r2->a1 a2 7. Filter through 0.22 µm filter a1->a2 a3 8. Inject into RP-HPLC System a2->a3

Caption: Workflow for pre-column derivatization with Dansyl Chloride.

  • Instrumentation: HPLC with Fluorescence (FLD) or UV-Vis Detector.

  • Derivatization Protocol:

    • To 100 µL of the sample extract, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile).

    • Vortex and incubate the mixture at 60°C for 45 minutes in the dark.

    • Cool the reaction mixture to room temperature.

    • Filter and inject into the HPLC system.

  • HPLC Conditions:

    Parameter Condition
    Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient Start at 50% B, ramp to 100% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 25 °C

    | Detection | FLD: Ex: ~335 nm, Em: ~520 nm UV: ~254 nm |

  • Causality: The reaction is performed under basic conditions to ensure the amine is deprotonated and acts as a nucleophile to react with the Dansyl Chloride.[16] The resulting dansylated derivative is significantly more hydrophobic, allowing for strong retention and separation on a C18 column.

Protocol 4: Chiral HPLC for Stereoisomer Separation

This protocol provides a general screening approach for separating the enantiomers/diastereomers of 1,3-DMAA.

  • Instrumentation: HPLC with UV-Vis detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC Conditions:

    Parameter Condition
    Column Polysaccharide-based CSP (e.g., Amylose or Cellulose-based, 250 x 4.6 mm, 5 µm)
    Mobile Phase Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v)
    Elution Mode Isocratic
    Flow Rate 0.5 - 1.0 mL/min
    Column Temp. 25 °C

    | Detection | UV at 210-220 nm (for end-absorption) |

  • Causality: This method operates in normal-phase mode. The non-polar mobile phase allows for chiral recognition interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the chiral stationary phase to dominate.[18] The small amount of diethylamine (DEA) is a basic additive used to suppress interactions with any residual acidic sites on the silica support, thereby improving peak shape.[22]

Conclusion

The successful HPLC separation of dimethylpentylamine isomers is a challenging but achievable task that requires a tailored analytical strategy. For sensitive and specific quantification of positional isomers in complex matrices, LC-MS/MS on a reversed-phase column is the method of choice. When MS detection is unavailable, pre-column derivatization provides a robust alternative for use with UV or fluorescence detectors. HILIC offers a valuable, orthogonal separation mechanism for these polar analytes. Finally, for the critical task of resolving stereoisomers, the use of chiral stationary phases is indispensable. By understanding the underlying chemical principles of each technique, researchers can select and optimize the appropriate protocol to achieve reliable and accurate separation of these important compounds.

References

  • Jain, R., & Gupta, V. K. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(2), 249-257. Retrieved from [Link][14]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link][10]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Retrieved from [Link][23]

  • Stavrou, I., Zougrou, E., & Gika, H. G. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5439. Retrieved from [Link][8]

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link][25]

  • IntechOpen. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link][16]

  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link][12]

  • Zhang, Y., et al. (2012). 1,3-Dimethylamylamine (DMAA) in supplements and geranium products: natural or synthetic? Drug Testing and Analysis, 4(12), 986-990. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link][11]

  • Narayanan, P., et al. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF. Retrieved from [Link][27]

  • ResearchGate. (n.d.). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link][5]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link][13]

  • Semantic Scholar. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Retrieved from [Link][28]

  • Zhang, Y., et al. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Journal of AOAC International, 95(4), 1029-1035. Retrieved from [Link][1]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites, 12(5), 430. Retrieved from [Link][29]

  • ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link][30]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link][9]

  • McCarthy, C. G., et al. (2013). Analysis of 1,3 dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements. Drug Testing and Analysis, 5(5), 334-340. Retrieved from [Link][31]

  • U.S. Pharmacist. (n.d.). Claim That DMAA Is Made From Flowers Doesn't Smell So Sweet. Retrieved from [Link][4]

  • LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link][32]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link][33]

  • LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link][22]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link][18]

  • ResearchGate. (2015). Who is familiar with the determination of amines by HPLC coupled with tandem mass spectrometry?. Retrieved from [Link][34]

  • Fleming, H. L., et al. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Analytical Chemistry Insights, 7, 59-78. Retrieved from [Link][35]

  • Koral, S., et al. (2022). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods, 11(15), 2315. Retrieved from [Link][36]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link][7]

  • Journal of Separation Science. (2024). Development of analytical method for determination of 1,3-dimethylamylamine in sports nutrition and bodybuilding supplements using pH-switchable deep eutectic solvents followed by high-performance liquid chromatography-diode array detector. Retrieved from [Link][37]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link][19]

  • Wikipedia. (n.d.). 1,4-Dimethylamylamine. Retrieved from [Link][38]

  • ResearchGate. (n.d.). (PDF) Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Retrieved from [Link][39]

  • Fleming, H. L., et al. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Analytical Chemistry Insights, 7, 59-78. Retrieved from [Link][2]

  • MDPI. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Development of analytical method for determination of 1,3‐dimethylamylamine in sports nutrition and bodybuilding supplements.... Retrieved from [Link][40]

  • ResearchGate. (n.d.). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase | Request PDF. Retrieved from [Link][41]

  • ReCIPP. (2024). Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data. Retrieved from [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Maximizing Enantiomeric Excess of (2S)-5-methylhexan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to push the enantiomeric excess (ee) of (2S)-5-methylhexan-2-amine beyond the 90% threshold. This aliphatic amine, structurally related to sympathomimetic compounds like 1,3-dimethylamylamine 1[1], requires precise stereochemical control during synthesis.

Achieving >99% ee requires moving beyond basic protocols and understanding the thermodynamic and kinetic forces at play. This guide provides self-validating troubleshooting frameworks for biocatalysis, asymmetric chemocatalysis, and classical chiral resolution.

🔬 Section 1: Biocatalytic Amination (AmDH & ω-Transaminases)

FAQ 1: My ω-transaminase (ω-TA) reaction plateaus at 50% conversion, and the ee of the (2S)-amine degrades over time. Why is this happening?

Causality & Insight: Unlike irreversible chemical reductions, ω-TA reactions are governed by a near-zero Gibbs free energy change (


). If you use isopropylamine (IPA) as the amine donor to convert 5-methylhexan-2-one into the target amine, the byproduct is acetone 2[2]. As acetone accumulates, the reverse reaction accelerates. Because enzymes are microscopic reversible machines, prolonged exposure to the reverse reaction erodes the kinetic enantioselectivity, slowly racemizing your product.

The Fix: Implement a continuous product removal system (e.g., sweeping the headspace with inert nitrogen gas to volatilize the acetone) or use an engineered Amine Dehydrogenase (AmDH) which relies on irreversible ammonia fixation.

Protocol: Self-Validating Biocatalytic Synthesis using AmDH

AmDHs utilize ammonia and NAD(P)H, driving the equilibrium forward irreversibly to yield >99% ee3[3].

  • Preparation: In a bioreactor, dissolve 50 mM of 5-methylhexan-2-one in 100 mM ammonium formate buffer (pH 8.5).

  • Cofactor Recycling: Add 1 mM NAD

    
     and 10 U/mL Formate Dehydrogenase (FDH).
    
    • In-Process Self-Validation: The FDH ensures NAD

      
       is constantly reduced to NADH, generating CO
      
      
      
      . If you do not observe micro-bubbling (CO
      
      
      evolution), your cofactor recycling has failed. Check formate levels; a plateau indicates substrate depletion, not enzyme death.
  • Enzyme Addition: Add 5 mg/mL of an (S)-selective AmDH.

  • Incubation: Stir at 30°C at 200 rpm for 24 hours.

  • Reaction Monitoring: Monitor the pH. The reductive amination consumes protons. A stable pH after an initial drop indicates reaction completion.

  • Extraction: Basify the aqueous layer to pH 12 using 5M NaOH to deprotonate the amine, extract with methyl tert-butyl ether (MTBE), and analyze via Chiral GC.

⚗️ Section 2: Asymmetric Chemocatalysis

FAQ 2: I am using a Ru-BINAP catalyst for the asymmetric reductive amination of 5-methylhexan-2-one. The overall yield is excellent, but the ee is stuck at 85%. How do I improve this?

Causality & Insight: The enantioselectivity of transition-metal catalysts like Ru-BINAP relies entirely on the formation of a rigid, chelated transition state with the intermediate imine/enamine. Two factors destroy this rigidity: moisture and high-dielectric solvents. Trace water causes the imine to partially hydrolyze back to the ketone. The free ketone then undergoes a non-enantioselective background reduction, drastically lowering the overall ee. Furthermore, solvents with high dielectric constants (


) disrupt the tight metal-ligand-substrate coordination required for facial selectivity 4[4].

The Fix: Enforce strict anhydrous conditions using 4Å molecular sieves and switch to a low-dielectric solvent like toluene.

Quantitative Data: Solvent Dielectric Effects on Stereoselectivity

The following table illustrates the inverse relationship between solvent polarity and stereochemical control during asymmetric bond formation.

SolventDielectric Constant (

)
Typical Enantiomeric Excess (%)Mechanistic Impact on Transition State
Toluene 2.495%Promotes tight ion-pairing and rigid chelation.
Tetrahydrofuran (THF) 7.685%Moderate coordination disruption by oxygen lone pairs.
Dichloromethane (DCM) 9.178%Competes for metal/ligand binding sites.
Acetonitrile 37.562%High dissociation of the transition state complex.

⚖️ Section 3: Classical Chiral Resolution

FAQ 3: My diastereomeric salt crystallization of racemic 5-methylhexan-2-amine using L-(+)-tartaric acid yields a gel rather than crystals, resulting in poor diastereomeric excess (de). What is the physical chemistry behind this failure?

Causality & Insight: Gelling occurs when the supersaturation level of the solvent is too high, leading to rapid, chaotic nucleation (kinetic precipitation) rather than ordered crystal lattice growth (thermodynamic crystallization). Poor de% means you are trapping the undesired (R)-enantiomer salt in the interstitial spaces of the rapidly forming precipitate network.

The Fix: Lower the supersaturation, control the cooling ramp strictly, and utilize Ostwald ripening.

Protocol: Self-Validating Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 eq of racemic 5-methylhexan-2-amine and 1.0 eq of L-(+)-tartaric acid in boiling ethanol/toluene (80:20 v/v).

    • Causality: The low dielectric constant of the toluene co-solvent forces tight ion-pairing, maximizing the solubility differential between the (S,L) and (R,L) diastereomeric salts.

  • Controlled Nucleation: Cool the solution at a strict rate of 0.1°C/min down to 60°C.

    • In-Process Self-Validation: If the solution turns cloudy instantly (crashing out), your supersaturation is too high. Reheat until clear and add 5% more solvent volume. A proper thermodynamic crystallization will show a faint opalescence before distinct geometric crystals form.

  • Ostwald Ripening: Hold the temperature at 60°C for 2 hours.

    • Causality: This allows smaller, kinetically formed (and impure) crystals to redissolve, transferring their mass to the larger, thermodynamically stable (S,L)-salt crystals.

  • Filtration & Recovery: Filter the crystals while warm (50°C) to prevent the more soluble (R,L)-salt from co-precipitating. Suspend the purified crystals in 2M NaOH and extract with MTBE to recover the free (2S)-amine.

📊 Workflow & Decision Matrix

Workflow A Racemic or Low ee% 5-methylhexan-2-amine B Biocatalysis (AmDH/ω-TA) Target: >99% ee A->B C Asymmetric Chemocatalysis Target: >90% ee A->C D Classical Resolution Target: >95% de A->D B1 Shift Equilibrium: Remove Ketone/Acetone B->B1 C1 Anhydrous Conditions & Low Dielectric Solvent C->C1 D1 Controlled Cooling & Ostwald Ripening D->D1 Final Enantiopure (2S)-5-methylhexan-2-amine B1->Final C1->Final D1->Final

Workflow for optimizing the enantiomeric excess of (2S)-5-methylhexan-2-amine.

📚 References

  • Benchchem - 2-[(5-Methylhexan-2-yl)amino]butan-1-ol (Solvent Dielectric Effects & Asymmetric Catalysis). 4

  • Benchchem - 2-[(5-Methylhexan-2-yl)amino]propan-1-ol (Biocatalytic Amination & Substrate Control). 3

  • BORIS Theses - Decarboxylases and Dehydrogenases in Biocatalysis: Sustainable Production of Amines. 2

  • MDPI - Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. 1

Sources

Technical Support Center: Resolving Peak Tailing of Amine Compounds in Gas Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, scientists, and drug development professionals facing chromatographic challenges when analyzing aliphatic and aromatic amines. By synthesizing hardware optimization and chemical derivatization strategies, this guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing in Gas Chromatography (GC).

Part 1: The Mechanistic Root Cause of Amine Tailing

Q1: Why are amine compounds inherently prone to peak tailing in GC analysis? A: Amines are highly polar, basic compounds that act as strong hydrogen-bond donors and acceptors. In a standard GC system, the flow path (injector liner, column tubing) contains residual acidic silanol groups (-Si-OH). The strong acid-base interaction between the basic amine and these acidic active sites causes the analyte molecules to adsorb and release slowly. This delayed elution manifests as exponential peak tailing, which compromises resolution and quantitative accuracy[1][2].

Q2: How can I definitively diagnose whether the tailing is caused by system hardware or chemical interactions? A: You must employ a self-validating diagnostic test. Inject a test mixture containing a non-polar hydrocarbon (e.g., decane) and your target amine.

  • If all peaks tail: The issue is physical. This points to improper column installation, a broken inlet liner, or a dead volume in the flow path[1].

  • If only the amine peak tails: The issue is chemical. The amine is interacting with active sites within the system, requiring hardware passivation or chemical derivatization[1].

G Start Observe Peak Tailing Test Inject Test Mix (Hydrocarbon + Amine) Start->Test AllTail All Peaks Tail Test->AllTail AmineTail Only Amine Tails Test->AmineTail Physical Physical Issue: Fix Leak, Trim Column, Check Installation AllTail->Physical Chemical Chemical Interaction: Active Sites AmineTail->Chemical Hardware Hardware Fix: Base-Deactivated Liner & Amine Column Chemical->Hardware Deriv Chemical Fix: Derivatization (e.g., BCF) Chemical->Deriv

Diagnostic workflow for isolating the root cause of peak tailing in GC.

Part 2: Hardware & Column Optimization Strategies

Q3: What are the best practices for inlet maintenance when analyzing basic analytes? A: The inlet is the first point of contact and the most common source of active sites. Standard deactivated liners may still contain mildly acidic sites that trap trace-level amines. To optimize the inlet:

  • Use strictly base-deactivated liners .

  • Remove glass wool if not strictly necessary. Glass wool introduces a massive surface area; if it breaks, it exposes untreated silica[3].

  • Ensure the gold seal is clean and replace the septum regularly to prevent the accumulation of non-volatile matrix components that create new active sites[1].

Q4: Which GC columns are recommended for basic amines? A: Standard non-polar columns (e.g., 5% diphenyl/95% dimethyl polysiloxane) often fail for trace amines. You must use specialized base-deactivated capillary columns (e.g., Rtx-Volatile Amine, CP-Volamine) or columns with a bonded polyethylene glycol (PEG) stationary phase modified specifically for basic compounds[4][5].

G Amine Basic Amine Analyte Silanol Active Silanol (-Si-OH) Amine->Silanol Untreated System Deactivated Base-Deactivated Surface Amine->Deactivated Optimized System H_Bond Strong Hydrogen Bonding & Adsorption Silanol->H_Bond No_Interact Minimal Interaction Deactivated->No_Interact Tailing Exponential Peak Tailing H_Bond->Tailing Symmetrical Symmetrical Peak Shape No_Interact->Symmetrical

Interaction pathway of basic amines with active silanol groups vs. base-deactivated surfaces.

Part 3: Chemical Derivatization Workflows

Q5: When should I consider derivatizing my amine samples? A: If hardware optimization fails to yield a peak asymmetry factor < 1.5, or if you are analyzing highly polar primary/secondary amines at trace levels (ppb), derivatization is mandatory. Derivatization neutralizes the amine's basicity, increases its volatility, and significantly improves mass spectrometric detection by increasing the molecular weight[6][7][8].

Q6: Which derivatization reagents are most effective for GC-MS analysis of amines? A: The choice depends on your sample matrix:

  • Alkyl Chloroformates (e.g., Butyl Chloroformate - BCF): Highly recommended for aqueous samples. BCF instantly converts hydrophilic amines into organophilic carbamates without requiring sample drying or prolonged heating[9][10].

  • Silylating Agents (e.g., BSTFA, MSTFA): Excellent for increasing volatility, but they require strictly anhydrous conditions because the reagents and derivatives are highly sensitive to moisture and will rapidly hydrolyze[7].

  • Acylating Agents (e.g., TFAA): Useful for introducing halogen atoms to the molecule, which is ideal if you are using an Electron Capture Detector (ECD)[7].

G Amine Primary Amine (R-NH2) Buffer pH 10 Buffer (Free Base Form) Amine->Buffer Reagent Butyl Chloroformate (BCF) Buffer->Reagent Add Reagent Derivative Alkyl Carbamate Derivative (Organophilic) Reagent->Derivative Vortex/Extract GCMS GC-MS Analysis (Symmetrical Peak) Derivative->GCMS Inject

Chemical derivatization mechanism of primary amines using Butyl Chloroformate (BCF).

Part 4: Quantitative Data Summary

Table 1: Impact of Inlet Liner Deactivation on Amine Peak Asymmetry

Note: A peak asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values > 1.5 indicate severe tailing that impacts quantification.

Liner TypeSurface ChemistryAverage Peak Asymmetry Factor (Primary Amines)Recommendation
Standard Glass (Untreated)High concentration of active -Si-OH3.5 - 5.0Do Not Use
Standard DeactivatedMildly acidic siloxane bridge1.8 - 2.5Marginal for trace analysis
Base-DeactivatedAmine-modified surface1.1 - 1.3Optimal
Table 2: Comparison of Amine Derivatization Techniques[7][8][10]
Derivatization TypeCommon ReagentsTarget AminesMatrix CompatibilityReaction Time
Carbamate Formation Butyl Chloroformate (BCF)Primary, SecondaryAqueous & Organic< 5 minutes (Instant)
Silylation BSTFA, MSTFAPrimary, SecondaryStrictly Anhydrous15 - 30 minutes (Heated)
Acylation TFAA, PFBCIPrimary, SecondaryOrganic15 - 30 minutes (Heated)

Part 5: Experimental Protocols

Protocol 1: GC System Passivation and Column Trimming

Causality: Non-volatile sample matrix accumulates at the head of the column over time, acting as a sponge for basic amines. Trimming the column restores the inert flow path[1][3].

  • System Cooling: Cool the GC oven and inlet to room temperature to prevent oxidation of the stationary phase.

  • Column Trimming: Remove the column from the inlet. Using a ceramic scoring wafer, cleanly score and snap off the first 10–20 cm of the column. Inspect the cut with a magnifier to ensure it is perfectly square with no jagged edges.

  • Liner Replacement: Remove the old liner and install a fresh, base-deactivated inlet liner (preferably without glass wool).

  • Reinstallation: Reinstall the column into the inlet, ensuring the insertion depth matches the manufacturer's exact specifications to avoid dead volume.

  • Conditioning: Purge the system with carrier gas for 15 minutes, then condition the column at its maximum isothermal temperature for 30 minutes before injecting samples.

Protocol 2: Aqueous Derivatization of Primary Amines using Butyl Chloroformate (BCF)

Causality: Amines in acidic environments exist as protonated ions (


), which cannot undergo nucleophilic attack on the derivatizing agent. Adjusting the pH to 10 ensures the amine is in its reactive free-base form (

)[10].
  • Sample Preparation: Transfer 100 µL of the aqueous amine sample to a 1 mL conical bottom reaction vial.

  • pH Adjustment: Add 200 µL of 0.1 M sodium bicarbonate buffer to adjust the sample pH to exactly 10.0[6][10].

  • Reagent Addition: Add 15 µL of an extraction solvent (e.g., 1,1,2-trichloroethane) followed by exactly 5 µL of Butyl Chloroformate (BCF). Note: Volumes exceeding 5 µL can cause BCF hydrolysis, lowering the pH and halting the reaction[10].

  • Reaction & Extraction: Cap the vial immediately and vortex vigorously for 5 minutes. This facilitates simultaneous derivatization and liquid-liquid extraction.

  • Phase Separation: Centrifuge the vial at 4000 rpm for 3 minutes to settle the extractive phase.

  • Analysis: Carefully extract 1 µL of the lower organic layer (containing the stable alkyl carbamate derivative) and inject it directly into the GC-MS.

References

  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. Available at: [Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. Available at:[Link]

  • Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent. PMC (NIH). Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online. Available at: [Link]

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues. PMC (NIH). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of 2-Amino-5-Methylhexane in Plasma Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bioanalysis of 2-amino-5-methylhexane. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent recovery of this analyte from plasma samples. As a primary aliphatic amine, 2-amino-5-methylhexane presents specific extraction challenges that require a nuanced understanding of its physicochemical properties. This guide provides in-depth, field-proven insights and systematic troubleshooting workflows to help you optimize your sample preparation and achieve robust, reproducible results.

Section 1: Understanding the Analyte: Physicochemical Properties

Before troubleshooting any extraction method, it is critical to understand the behavior of 2-amino-5-methylhexane in a biological matrix. Its properties dictate the optimal conditions for its separation from plasma components.

PropertyValueImplication for Extraction
Chemical Structure (CH₃)₂CHCH₂CH₂CH(CH₃)NH₂Primary aliphatic amine; relatively small and non-polar alkyl chain.
Molecular Weight 115.22 g/mol Small molecule, generally good solubility in organic solvents when uncharged.
pKa (predicted) ~10.98[1]Crucial Parameter. The amine group is basic. At physiological pH (~7.4), it is almost entirely protonated (positively charged, R-NH₃⁺). To render it neutral (R-NH₂) for efficient extraction into a non-polar organic solvent or for reversed-phase SPE, the pH of the sample must be raised significantly (pH > 12).
Boiling Point 128-129 °C[2][3]Moderately volatile. Analyte loss can occur during solvent evaporation steps if excessive heat or nitrogen flow is applied.
Density 0.760 g/mL at 20 °C[2][3]Standard physical property, relevant for solvent handling.

Section 2: General Troubleshooting Workflow - First Principles

Low recovery is often a result of overlooking fundamental principles before focusing on method-specific parameters. This section addresses the most common overarching issues.

FAQ: Where Should I Start if My Recovery is Low?

Answer: Always start with a systematic evaluation of potential analyte loss at each stage of your process. Low recovery is rarely a single-issue problem; it's often a cumulative loss. Use the following decision tree to guide your initial investigation.

G Start Low Recovery Observed Check_pH Is pH actively controlled during extraction? Start->Check_pH pH_No No Check_pH->pH_No No pH_Yes Yes Check_pH->pH_Yes Yes Check_Volatility Is there a solvent evaporation step? Vol_No No Check_Volatility->Vol_No No Vol_Yes Yes Check_Volatility->Vol_Yes Yes Check_Adsorption Are you using standard glass or plasticware? Ads_No No (Using low-bind) Check_Adsorption->Ads_No No Ads_Yes Yes Check_Adsorption->Ads_Yes Yes Check_Method Review Specific Extraction Method Sol_pH Action: Implement pH adjustment. For LLE, basify to pH >12. For Cation Exchange SPE, acidify to pH <8. pH_No->Sol_pH pH_Yes->Check_Volatility Vol_No->Check_Adsorption Sol_Vol Action: Optimize evaporation. Use low temp (30-40°C), gentle N2 stream. Avoid complete dryness. Vol_Yes->Sol_Vol Ads_No->Check_Method Sol_Ads Action: Switch to low-bind polypropylene tubes or silanized glassware. Pre-rinse with solvent. Ads_Yes->Sol_Ads Sol_pH->Check_Volatility Sol_Vol->Check_Adsorption Sol_Ads->Check_Method

Caption: General troubleshooting decision tree for low analyte recovery.

Section 3: Method-Specific Troubleshooting Guides

This section details common issues and solutions for the three primary extraction techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT)

PPT is a fast but non-selective method for removing the bulk of proteins from plasma. For 2-amino-5-methylhexane, the primary risk is co-precipitation with the protein pellet.

FAQ: My recovery after acetonitrile precipitation is consistently below 50%. What's happening?

Answer: This is a classic sign of co-precipitation or poor analyte solubility in the resulting supernatant. Because 2-amino-5-methylhexane is charged at physiological pH, it can bind ionically to acidic plasma proteins like albumin. When you add acetonitrile (ACN), you denature the protein, and the bound analyte crashes out of solution with it.

Troubleshooting Steps:

  • Disrupt Protein Binding First: Before adding the ACN, add a small volume of an acid (e.g., 1-2% formic acid or trichloroacetic acid in water) to the plasma and vortex. This can help release the analyte from protein binding sites. However, be aware that acidifying will ensure the analyte is charged, which may affect its solubility in the final ACN/water mix.

  • Optimize the Solvent:Plasma Ratio: A low ratio (e.g., 2:1 ACN:plasma) may not be sufficient to fully precipitate proteins or keep the analyte in solution. Systematically test higher ratios.[4]

ACN:Plasma Ratio (v/v)Typical ObservationRecommendation
2:1Incomplete precipitation, potential for analyte co-precipitation.Increase ratio for better results.
3:1 or 4:1 Generally Optimal. Good balance of protein removal and analyte solubility.[4]Recommended Starting Point.
>4:1May offer diminishing returns and unnecessarily dilute the sample.Test if lower ratios fail, but monitor for analyte solubility issues.
  • Consider Alternative Solvents: While ACN is most common, other organic solvents can be used and may yield different results.[5][6] Methanol, for instance, typically results in a "fluffier" precipitate that is harder to pellet, but it may improve recovery for some polar analytes.

Experimental Protocol: Optimized PPT

  • To 100 µL of plasma in a low-bind polypropylene tube, add 10 µL of 2% formic acid. Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Liquid-Liquid Extraction (LLE)

LLE offers a significant cleanup advantage over PPT. Success with an amine like 2-amino-5-methylhexane is almost entirely dependent on pH control .

G cluster_aqueous Aqueous Phase (Plasma) cluster_organic Organic Phase (e.g., MTBE) pH_low pH_low Organic_low Analyte is Charged No Partitioning Recovery = LOW pH_low:f0->Organic_low:f0 Poor Extraction pH_high pH_high Organic_high Analyte is Neutral Strong Partitioning Recovery = HIGH pH_high:f0->Organic_high:f0 Efficient Extraction

Caption: Effect of pH on LLE of 2-amino-5-methylhexane.

FAQ: I'm using MTBE to extract, but my recovery is near zero. Why?

Answer: You have not adjusted the pH of your plasma sample. At neutral pH, your analyte is a positively charged ion (R-NH₃⁺). It is highly water-soluble and has virtually no affinity for a non-polar organic solvent like methyl tert-butyl ether (MTBE). To extract it, you must convert it to its neutral, free base form (R-NH₂) by adding a strong base.[7][8]

Troubleshooting & Optimization:

  • Basify the Sample: The rule of thumb is to adjust the pH to at least 2 units above the analyte's pKa.[9] For 2-amino-5-methylhexane (pKa ~11), you must adjust the sample pH to pH 12.5-13 . Use a base like 1M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Choose the Right Solvent: The choice of extraction solvent is critical. You need a water-immiscible solvent that can effectively solvate the neutral amine.

SolventPolarityComments
Methyl tert-butyl ether (MTBE) LowExcellent choice. Good selectivity, low water solubility, forms clean phase separation.
Ethyl Acetate MediumGood solvating power, but can co-extract more interferences. Higher water solubility.
Hexane/Heptane Very LowMay be too non-polar to efficiently extract the analyte, even in its neutral form. Often used with a modifier (e.g., 5% isopropanol).
Dichloromethane (DCM) HighEffective but can form emulsions and is denser than water, complicating handling.
  • "Salting Out": Adding a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase can increase the partitioning of your analyte into the organic layer by reducing its aqueous solubility.[8][9]

Experimental Protocol: Optimized LLE

  • To 100 µL of plasma in a polypropylene tube, add 25 µL of 1M NaOH to adjust the pH to ~13. Vortex for 10 seconds.

  • Add 600 µL of MTBE.

  • Cap and vortex vigorously for 2-5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by combining physicochemical retention and selective elution. For 2-amino-5-methylhexane, a weak cation exchange (WCX) or strong cation exchange (SCX) mechanism is ideal.[10][11]

FAQ: I'm using a C18 (Reversed-Phase) cartridge and getting poor recovery. What SPE phase should I use instead?

Answer: While you can use a C18 cartridge by basifying your sample to pH >12 to neutralize the analyte, this approach can be less robust and may suffer from poor retention of this relatively polar compound. A far superior strategy is to use an ion-exchange mechanism that leverages the analyte's positive charge. Cation exchange SPE will provide higher selectivity and more consistent results.[10][12]

Workflow for Cation Exchange SPE:

G Condition 1. Condition (Methanol then Water) Equilibrate 2. Equilibrate (Aqueous Buffer, pH ~6) Condition->Equilibrate Load 3. Load Sample (Plasma @ pH ~6) Analyte (R-NH₃⁺) Binds Equilibrate->Load Wash 4. Wash (Acidic buffer then Methanol) Remove Interferences Load->Wash Elute 5. Elute (5% NH₄OH in Methanol) Neutralizes Analyte (R-NH₂) Analyte Releases Wash->Elute

Caption: Standard workflow for Cation Exchange Solid-Phase Extraction.

Troubleshooting & Optimization:

  • Ensure Correct pH at Loading: The most common failure point is incorrect pH during the sample loading step. To ensure the analyte is positively charged and binds to the sorbent, the sample pH must be at least 2 units below the pKa. A pH of 6-7 is ideal. Pre-treating the plasma with a buffer (e.g., phosphate or acetate buffer) is highly recommended.

  • Optimize the Wash Steps: The goal of the wash steps is to remove endogenous interferences without prematurely eluting your analyte.

    • An initial wash with an acidic buffer (e.g., 2% formic acid in water) will remove neutral and acidic compounds while keeping your analyte charged and bound.

    • A subsequent wash with an organic solvent (e.g., methanol) will remove non-polar interferences.

  • Ensure Complete Elution: To elute the analyte, you must disrupt the ionic bond. This is achieved by using a basic elution solvent that neutralizes the amine. A common and effective eluent is 5% ammonium hydroxide in methanol or acetonitrile.[10] Ensure you use sufficient volume (at least 2-3 bed volumes) to completely elute the analyte.

Experimental Protocol: Optimized Weak Cation Exchange (WCX) SPE

  • Condition: Pass 1 mL of methanol through the WCX cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 100 mM ammonium acetate buffer (pH 6.0) through the cartridge. Do not let the sorbent bed go dry.

  • Load: Dilute 100 µL of plasma with 400 µL of 100 mM ammonium acetate buffer (pH 6.0). Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2: Wash the cartridge with 1 mL of methanol. Dry the sorbent bed under vacuum for 1-2 minutes.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness at 40°C and reconstitute in mobile phase.

Section 4: Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
Overall Low Recovery Analyte is charged (R-NH₃⁺) when it needs to be neutral (R-NH₂), or vice-versa.Master pH control. This is the single most important factor for extracting basic amines.
Loss during PPT Co-precipitation with proteins.Increase ACN:plasma ratio to 4:1. Consider a pre-precipitation acid addition to disrupt protein binding.
Loss during LLE Sample pH is too low (neutral).Basify plasma to pH > 12 using NaOH or NH₄OH before adding the organic solvent.
Loss during SPE Wrong SPE mechanism or incorrect pH during load/elution.Use a cation exchange (WCX/SCX) sorbent. Load at acidic/neutral pH (e.g., 6) and elute with a basic solvent (e.g., 5% NH₄OH in MeOH).
Loss during Evaporation Analyte is volatile.Evaporate at low temperature (≤40°C) with a gentle nitrogen stream. Do not evaporate to complete dryness.
Inconsistent Results Non-specific adsorption to surfaces.Use low-bind polypropylene tubes and tips. If using glass, ensure it is silanized.

By systematically addressing these fundamental principles and applying the method-specific troubleshooting steps outlined above, you can overcome the challenges of extracting 2-amino-5-methylhexane from plasma and develop a robust, reliable, and high-recovery method for your bioanalytical needs.

References

  • 2-AMINO-5-METHYLHEXANE | CAS#:28292-43-5 | Chemsrc. Chemsrc.com. [Link]

  • Effect of protein precipitating agents on the recovery of plasma free amino acids. Cambridge University Press. [Link]

  • 2-Amino-5-methylhexane|28292-43-5|MSDS. DC Chemicals. [Link]

  • 2-AMINO-5-METHYLHEXANE. Chemdad Co., Ltd. [Link]

  • Video: Extraction: Effects of pH. JoVE. [Link]

  • Protein Precipitation Method. Phenomenex. [Link]

  • Protein precipitation. Wikipedia. [Link]

  • Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis. ACS Publications. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information (NCBI). [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Optimization of Liquid-Liquid Extraction. Zaiput. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? Quora. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent Technologies. [Link]

  • AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Journal of Engineering Studies and Research. [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. MDPI. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Center for Biotechnology Information (NCBI). [Link]

  • Automated extraction of catecholamines and metanephrines from human plasma with low volume SPE. Biotage. [Link]

  • Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. MDPI. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. National Center for Biotechnology Information (NCBI). [Link]

  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Semantic Scholar. [Link]

  • Syntheses of Peptides and Amino Acid Derivatives. Fuse Laboratory, Hokkaido University. [Link]

Sources

optimizing derivatization with TFAA for 5-methylhexan-2-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Application Center for analytical derivatization workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the gas chromatography-mass spectrometry (GC-MS) analysis of 5-methylhexan-2-amine (commonly known as methylhexaneamine, 1,3-dimethylamylamine, or DMAA).

Because aliphatic amines like DMAA are highly polar and prone to adsorption on GC column active sites, chemical derivatization is mandatory for robust quantitation and structural elucidation.

Part 1: The Mechanistic Foundation (The "Why")

Analyzing underivatized DMAA via GC-MS with Electron Ionization (EI) is analytically perilous. Underivatized DMAA fragments to produce an overwhelming immonium base peak at m/z 44, with almost no other fragment ions exceeding 10% relative abundance. This makes it nearly indistinguishable from structural isomers like 2-aminoheptane or 1,4-dimethylamylamine [1].

To solve this, we utilize Trifluoroacetic Anhydride (TFAA) as an acylation reagent. TFAA reacts with the primary amine group of DMAA via nucleophilic acyl substitution. This reaction replaces the labile amine hydrogen with a trifluoroacetyl group, achieving three critical outcomes:

  • Volatility & Thermal Stability: The masking of the polar amine group prevents hydrogen bonding, drastically improving volatility and peak symmetry.

  • Mass Spectral Specificity: The addition of the trifluoroacetyl group alters the fragmentation pathway, yielding unique mass shifts (e.g., loss of CF3) that allow for definitive isomer differentiation [1].

  • Diastereomer Resolution: DMAA possesses two chiral centers, resulting in diastereomers. TFAA derivatization enhances the chromatographic resolution of these diastereomers, presenting as a characteristic double peak on the chromatogram [2].

Reaction DMAA 5-methylhexan-2-amine (DMAA) Reaction Acylation (60°C, Aprotic Solvent) DMAA->Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Product N-(5-methylhexan-2-yl) 2,2,2-trifluoroacetamide Reaction->Product Byproduct Trifluoroacetic Acid (TFA Byproduct) Reaction->Byproduct

Reaction pathway of DMAA acylation by TFAA to form a volatile trifluoroacetamide.

Part 2: Optimized Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating a drying step both before and after derivatization, we eliminate the variables of moisture interference and acid-catalyzed column degradation [3].

Materials Required:

  • Anhydrous Ethyl Acetate or Hexane (Aprotic solvent)

  • Trifluoroacetic Anhydride (TFAA, ≥99.0% purity)

  • Heating block (capable of 60°C)

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the DMAA extract (or standard) into a glass reaction vial with a PTFE-lined cap. Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen. Causality: TFAA is violently reactive with water; any residual moisture will hydrolyze the reagent into trifluoroacetic acid (TFA) before it can react with your analyte.

  • Reagent Addition: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 100 µL of TFAA.

  • Incubation: Tightly cap the vial and vortex for 5 seconds. Incubate in a heating block at 60°C for 20 to 30 minutes.

  • Excess Reagent Removal (Critical Checkpoint): Remove the vial, allow it to cool to room temperature, and uncap. Evaporate the mixture to complete dryness under a gentle nitrogen stream in a fume hood. Causality: This step removes unreacted TFAA and the highly corrosive TFA byproduct, protecting your GC stationary phase and MS filament.

  • Reconstitution: Redissolve the derivatized residue in 100 µL of anhydrous ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS system.

Workflow Step1 1. Sample Prep Evaporate to dryness under N2 Step2 2. Reagent Addition Add 100µL Ethyl Acetate + 100µL TFAA Step1->Step2 Step3 3. Incubation Heat at 60°C for 20-30 mins Step2->Step3 Step4 4. Excess Removal (Critical) Evaporate TFAA/TFA under N2 Step3->Step4 Step5 5. Reconstitution Dissolve in 100µL Ethyl Acetate Step4->Step5 Step6 6. GC-MS Analysis Inject 1µL into GC-MS Step5->Step6

Optimized step-by-step workflow for the TFAA derivatization of aliphatic amines.

Part 3: Troubleshooting Matrix

Compare your experimental anomalies against this quantitative and qualitative data matrix to isolate the root cause.

Symptom / IssueQuantitative ImpactRoot CauseCorrective Action
Low Derivative Yield / Missing Peaks >50% reduction in peak areaMoisture in the sample or solvent hydrolyzing the TFAA reagent.Ensure complete N2 evaporation prior to reagent addition. Use fresh, anhydrous aprotic solvents.
Severe Baseline Drift / Ghost Peaks S/N ratio drops by >30%Residual Trifluoroacetic Acid (TFA) byproduct injected into the GC.Strictly enforce Step 4 of the protocol. Evaporate post-reaction mixture to total dryness before reconstitution.
Peak Tailing Asymmetry factor > 1.5Incomplete derivatization leaving active, underivatized amine sites.Increase incubation time to 30 mins or temperature to 70°C. Ensure a large molar excess of TFAA.
Unresolved Diastereomer Peaks Resolution (Rs) < 1.0Suboptimal GC oven temperature ramp rate.Decrease the temperature ramp rate to 4–5°C/min through the elution window of the target analyte.

Part 4: Technical FAQs

Q: Why do I see two distinct chromatographic peaks for my pure DMAA standard after TFAA derivatization? A: This is expected and confirms a successful derivatization. DMAA possesses two chiral centers (at the C2 and C4 positions), which results in two pairs of diastereomers [2]. While underivatized DMAA diastereomers often co-elute, the addition of the bulky, fluorinated trifluoroacetyl group alters their spatial interactions with the GC stationary phase, resolving them into a characteristic double peak. Both peaks should be integrated for total quantitation.

Q: Can I use a base catalyst like pyridine or triethylamine in this reaction? A: Yes, but it is generally unnecessary for simple primary aliphatic amines like DMAA. Base catalysts act as proton scavengers to neutralize the TFA byproduct, which drives the reaction forward and is highly recommended when derivatizing sterically hindered secondary amines or alcohols. If you choose to use pyridine, you must ensure it is completely removed or chromatographically resolved from your analyte, as it can cause solvent front tailing.

Q: I skipped the post-reaction evaporation step and injected the mixture directly. What is the risk? A: Direct injection of TFAA and its byproduct (TFA) is highly destructive. TFA is a strong acid that will rapidly cleave the siloxane bonds of your GC column's stationary phase, leading to massive column bleed, active site formation, and peak tailing [3]. Furthermore, introducing strong acids into the MS source will drastically reduce the lifespan of your electron ionization filament. Always evaporate to dryness.

Q: Why choose TFAA over other fluorinated anhydrides like PFPA or HFBA? A: TFAA is the most reactive and volatile of the fluorinated anhydrides. For a relatively low-molecular-weight amine like DMAA, TFAA provides the perfect balance: it adds enough mass (+96 Da) to shift the fragmentation out of the low-mass noise region without making the derivative so heavy that it requires excessively high elution temperatures.

References

  • Identification of methylhexaneamine by GC high-resolution TOFMS and soft ionization Forensic Science International URL:[Link]

  • Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance MDPI - Psychoactives URL:[Link]

Technical Support Center: Purification of (2S)-5-methylhexan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Quality Control & Impurity Removal for (2S)-5-methylhexan-2-amine Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Group

Executive Summary

Synthesizing (2S)-5-methylhexan-2-amine (often referred to as 1,3-dimethylamylamine or DMAA) via reductive amination or nitroaldol condensation frequently yields a product contaminated with starting ketones, reaction byproducts (imines), and—most critically—the unwanted (2R)-enantiomer.

This guide provides a modular troubleshooting workflow. Module 1 addresses chemical purity (removing non-amine organics). Module 2 addresses optical purity (enantiomeric resolution).[1] Module 3 covers final salt formation for stability.

⚠️ SAFETY WARNING: (2S)-5-methylhexan-2-amine is a potent vasoactive sympathomimetic. All purification steps must be performed in a fume hood with appropriate PPE (nitrile gloves, eye protection). Avoid inhalation of vapors or dusts.

Module 1: Chemical Purity (The "Yellow Oil" Issue)

User Issue: "My final product is a yellow/amber oil instead of a clear liquid or white solid. GC-MS shows unreacted ketone."

Root Cause: In reductive amination, the starting material 5-methylhexan-2-one often co-elutes with the product. Additionally, intermediate imines (Schiff bases) may remain if reduction was incomplete.

The Solution: Validated Acid-Base Extraction

Standard silica chromatography is often inefficient for aliphatic amines due to tailing. An acid-base workup utilizes the basicity of the amine to separate it from neutral impurities (ketones, alcohols).

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) ).

  • Acidification (The Critical Wash):

    • Wash the organic layer with 1M HCl (3x volumes).

    • Mechanism:[2][3][4] The amine becomes the hydrochloride salt (

      
      ) and migrates to the aqueous phase . Neutral impurities (ketones, nitro-compounds) remain in the organic phase .
      
  • Separation: Keep the Aqueous Layer . Discard the organic layer (contains impurities).

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Mechanism:[2][3][4] The amine is deprotonated back to its free base oil, which separates from the water.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visual Workflow: Acid-Base Purification

AcidBaseWorkup Crude Crude Reaction Mix (Amine + Ketone + Imine) Solvent Dissolve in DCM/MTBE Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Ketones/Neutrals) PhaseSep->OrgLayer Neutrals stay AqLayer Aqueous Layer (Contains Amine-HCl) PhaseSep->AqLayer Amine migrates Discard Discard / Recycle OrgLayer->Discard Basify Basify (pH > 12) with NaOH AqLayer->Basify Extract Extract into DCM & Evaporate Basify->Extract PureProduct Purified Amine (Free Base) Extract->PureProduct

Figure 1: Logic flow for removing neutral organic impurities via pH manipulation.

Module 2: Optical Purity (Enantiomeric Resolution)

User Issue: "I need the (2S) isomer, but I synthesized a racemate. How do I remove the (2R) isomer?"

Root Cause: Standard synthesis yields a 50:50 racemic mixture. Separation requires a Chiral Resolving Agent to create diastereomeric salts, which possess different solubilities.

The Solution: Classical Resolution with Tartaric Acid

For aliphatic amines like 5-methylhexan-2-amine, L-(+)-Tartaric acid is the industry standard resolving agent [1, 2].

Experimental Logic
  • Racemate (R/S) + Chiral Acid (L)

    
    Salt (S,L)  + Salt (R,L) .
    
  • These two salts are diastereomers, not enantiomers.[5][6] They have different crystal lattice energies and solubilities in alcohols.

  • One salt precipitates (crystallizes); the other remains in the mother liquor.

Resolution Protocol
ParameterSpecificationNotes
Resolving Agent L-(+)-Tartaric Acid0.5 to 1.0 molar equivalents relative to the amine.
Solvent System Ethanol (95%) or MethanolMethanol often yields sharper crystals but lower recovery.
Temperature Reflux

Slow Cool
Rapid cooling traps impurities. Cool to room temp over 4-6 hours.

Step-by-Step:

  • Dissolve 10g of racemic amine in 50mL of hot Ethanol.

  • In a separate flask, dissolve 1 molar equivalent of L-(+)-Tartaric acid in 50mL hot Ethanol.

  • Mix solutions while hot.

  • Allow to cool slowly. Seed crystals of the pure (S)-amine tartrate (if available) can induce specific precipitation.

  • Filtration: Collect the crystals.

  • The "Salt Break": Take a small sample of crystals, dissolve in water, basify with NaOH, extract into DCM, and check optical rotation

    
    .
    
    • Scenario A: Crystals are enriched in (S).

      
       Recrystallize crystals.
      
    • Scenario B: Crystals are enriched in (R).

      
       Evaporate the mother liquor to get the (S)-enriched fraction.
      
Visual Workflow: Chiral Resolution

ChiralResolution Racemate Racemic Amine (±) Tartaric Add L-(+)-Tartaric Acid in Hot Ethanol Racemate->Tartaric Crystallize Slow Cooling (Fractional Crystallization) Tartaric->Crystallize Filter Filtration Crystallize->Filter Crystals Solid Crystals (Diastereomer A) Filter->Crystals Liquor Mother Liquor (Diastereomer B) Filter->Liquor Check Salt Break & Polarimetry Check Crystals->Check Liquor->Check Recryst Recrystallize to Increase ee% Check->Recryst Target Found

Figure 2: Workflow for separating enantiomers using diastereomeric crystallization.

Module 3: Final Polishing & Storage

User Issue: "The product smells 'fishy' or degrades over time."

Root Cause:

  • Carbamate Formation: Free amines react with atmospheric

    
     to form carbamates (white crust).
    
  • Hygroscopicity: The liquid free base absorbs water.

Recommendation: Isolate as Hydrochloride Salt

The free base is unstable. Converting it to the HCl salt ensures long-term stability and removes trace volatiles.

  • Dissolve purified free base in dry Diethyl Ether or Ethanol.

  • Bubble dry HCl gas through the solution OR add HCl in Dioxane/Ether dropwise.

  • The white precipitate is (2S)-5-methylhexan-2-amine HCl .

  • Filter and wash with cold ether.

  • Vacuum Dry: 40°C for 12 hours to remove solvent residues.

Frequently Asked Questions (FAQ)

Q: Can I use distillation instead of acid-base extraction? A: Distillation is effective for separating the amine (b.p. ~130-135°C) from heavy tars, but it struggles to separate the amine from the starting ketone (b.p. ~144°C) due to the close boiling points. The acid-base chemical workup (Module 1) is far superior for this specific separation.

Q: My optical rotation is lower than the literature value (


 to 

). Why?
A: This indicates low Enantiomeric Excess (ee). You likely need to perform a second or third recrystallization of the tartrate salt. Ensure your polarimeter cell is temperature-controlled, as rotation is temperature-sensitive.

Q: What if I don't have L-Tartaric Acid? A: Mandelic Acid or N-Acetyl-L-Leucine are excellent alternatives for resolving aliphatic amines [3]. The protocol remains identical; only the solvent volumes may need adjustment based on solubility.

References

  • Pasteur, L. (1853). Recherches sur les alcaloïdes des quinquinas. (Foundational method for tartaric acid resolution of bases).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents).

  • Saigo, K., et al. (1980). Optical Resolution of Aliphatic Amines. Bulletin of the Chemical Society of Japan. (Details on using Mandelic acid and Tartaric acid derivatives).

  • Sigma-Aldrich. (2024). Product Specification: (2S)-5-methylhexan-2-amine. (For physical property verification).

Sources

Technical Support Center: LC-UV Analysis of Aliphatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Baseline Noise & Drift at Low UV Wavelengths (<210 nm) Audience: Analytical Chemists, Method Development Scientists Version: 1.0 (Current as of 2025)

Introduction: The Physics of the "Invisible"

Aliphatic amines (e.g., alkylamines, cyclohexylamine) present a unique paradox in HPLC. They lack conjugated


-systems, meaning they do not possess strong chromophores. To detect them via UV, you must operate at the edge of the physics of light—typically 190–205 nm .

At these wavelengths, you are not just detecting the analyte; you are detecting everything. The solvent, the buffer, the dissolved oxygen, and even the refractive index changes become significant sources of noise. This guide addresses the causality of these issues and provides self-validating protocols to resolve them.

Part 1: Mobile Phase Optimization (The Source of the Noise)

Q: Why does my baseline drift upwards significantly during a gradient run?

Diagnosis: This is likely Refractive Index (RI) / Absorbance Mismatch between Mobile Phase A (Aqueous) and Mobile Phase B (Organic).

The Mechanism: At 200 nm, organic modifiers and additives often absorb more light than water. As the gradient increases the % of Mobile Phase B, the background absorbance rises, creating a steep slope. If the slope is too steep, the detector auto-zero range is exceeded, or the noise increases because the detector is operating at the upper limit of its dynamic range (Beer-Lambert Law non-linearity).

The Solution: The "Balanced Absorbance" Protocol You must chemically balance the absorbance of the two phases so the detector "sees" a constant background.

Step-by-Step Protocol:

  • Select the Modifier: If using Trifluoroacetic Acid (TFA), it absorbs strongly at 210 nm.

  • Prepare Phase A: Water + 0.1% TFA.

  • Prepare Phase B: Acetonitrile + 0.08% TFA.

    • Why? Acetonitrile (ACN) suppresses the ionization of TFA less than water does, or simply the molar absorptivity differs in the organic matrix. Often, you need less TFA in the organic phase to match the absorbance of the aqueous phase.

  • Validation Experiment:

    • Disconnect the column (install a union).

    • Run your gradient (0–100% B).[1]

    • Adjust the TFA concentration in Phase B in 0.005% increments until the baseline is flat.

Critical Note: Avoid Methanol (MeOH) for aliphatic amines at <210 nm. MeOH has a UV cutoff of ~205 nm, which guarantees high noise. Use HPLC-grade or UV-grade Acetonitrile (Cutoff ~190 nm) [1].[2]

Q: I see a rhythmic "sine wave" ripple in my baseline. Is my lamp failing?

Diagnosis: This is likely Pump Mixing Noise , not the lamp.

The Mechanism: TFA and other ion-pairing agents stick to the stationary phase and the system tubing. If the pump's mixing of A and B is not perfect, small packets of slightly different concentrations reach the detector. At 200 nm, a 0.01% fluctuation in TFA concentration causes a massive swing in absorbance [2].

The Solution: Increase Dwell Volume / Mixing

  • Hardware Fix: Install a larger static mixer (e.g., 350 µL or larger) between the pump and the injector.

  • Protocol:

    • Check the pump piston frequency. If the ripple frequency matches the pump stroke, it is a mixing issue.

    • Premix your mobile phase slightly if using isocratic (e.g., A: 95% Buffer / 5% ACN; B: 5% Buffer / 95% ACN) to ensure the pump doesn't have to mix 99% vs 1%.

Part 2: Buffer Selection & Chemistry

Q: TFA gives good peak shape but high noise. Can I use Phosphate?

Answer: Yes, and for low-UV work, Phosphate is often superior to TFA regarding signal-to-noise (S/N), provided you do not need Mass Spectrometry (MS).

Comparative Data: Buffer UV Cutoffs

Buffer / AdditiveUV Cutoff (10 mM)Suitability for <210 nmMechanism of Action
TFA (0.1%) ~201 nmPoor (High background)Ion-Pairing + pH control
Formic Acid (0.1%) ~210 nmVery Poor (High noise)pH control only
Phosphate (K) <195 nm Excellent pH control + Silanol suppression
Perchlorate <200 nmGood Chaotropic / Ion-Pairing

The "Phosphate Switch" Protocol:

  • Target pH: Aliphatic amines have pKa values ~10–11. To keep them protonated (ionized) and soluble, you need low pH, OR high pH to keep them neutral (requires hybrid columns).

  • Recipe: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid.

    • Why Potassium? Potassium salts are more soluble in organic solvents than Sodium salts, reducing precipitation risks in the gradient [3].

  • Result: You will likely see a 5–10x reduction in baseline noise compared to TFA, allowing for lower Limits of Quantitation (LOQ).

Part 3: Hardware & System Hygiene

Q: How do I determine if the noise is from the Column or the System?

Diagnosis: Isolate the variable using the "Union Test."

Troubleshooting Workflow (DOT Visualization):

Troubleshooting start START: High Baseline Noise union_test Step 1: Remove Column, Install Union start->union_test flow_on Run Method (Flow ON) union_test->flow_on noise_check Is Baseline Noisy? flow_on->noise_check column_issue Column Issue: Silanol Bleed or Contamination noise_check->column_issue No (Clean) lamp_check Step 2: Stop Flow (Static) noise_check->lamp_check Yes (Noisy) system_issue System Issue: Dirty Flow Cell, Lamp, or Solvent static_noise Is Baseline Noisy? lamp_check->static_noise electronic_noise Electronic/Lamp Noise: Replace Lamp or Check Slit Width static_noise->electronic_noise Yes pump_noise Pump/Mixing Noise: Degas Solvents, Check Mixer static_noise->pump_noise No (Stable)

Figure 1: Decision tree for isolating the source of baseline noise in LC-UV systems.

Q: My baseline spikes randomly. What is "Frothing"?

Diagnosis: Outgassing in the detector flow cell.[3] Mechanism: At 200 nm, the energy of the light is high. If the mobile phase is not rigorously degassed, the pressure drop across the column can cause micro-bubbles to form as the solvent enters the low-pressure flow cell.[3] These bubbles scatter light, appearing as sharp spikes. The Fix:

  • Backpressure Regulator: Install a backpressure regulator (approx. 30–50 psi) after the detector flow cell. This keeps gases in solution.

  • Degassing: Use inline degassers. If mixing ACN and Water, the reaction is endothermic and releases gas; premixing and vacuum filtering is recommended [4].

Part 4: When Direct UV Fails (Derivatization)

Q: I've optimized everything, but sensitivity is still too low. What now?

Answer: If the extinction coefficient (


) of your amine is too low at 200 nm, you must chemically attach a chromophore.

Recommended Reagents:

ReagentTarget GroupDetection ModePros/Cons
FMOC-Cl Primary/Secondary AminesUV (265 nm) / FluorescencePro: Stable, high sensitivity.[4] Con: Reacts with water (needs excess removal).
OPA (o-Phthalaldehyde) Primary AminesFluorescence / UV (340 nm)Pro: Fast (seconds), no background noise. Con: Unstable derivatives (analyze immediately).
Benzoyl Chloride Primary/Secondary AminesUV (254 nm)Pro: Adds strong UV chromophore.[4] Con: Harsh reaction conditions.

The "FMOC" Workflow:

  • Mix: Sample + Borate Buffer (pH 8) + FMOC-Cl (in ACN).

  • Wait: 1–2 minutes at room temp.

  • Quench: Add Adamantanamine (to react with excess FMOC).

  • Inject: Detect at 265 nm . This moves you away from the "danger zone" of 200 nm, eliminating baseline noise issues entirely [5].

References

  • Kromasil. (n.d.). FAQ - Which mobile phases work with my detection wavelength? Retrieved from [Link]

  • Knauer. (n.d.). Optimize HPLC-UV Baseline for TFA Applications. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Reversed-phase HPLC Buffers.[5] Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1,4-Dimethylpentylamine (DMBA) Standard Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-dimethylpentylamine (DMBA) standard solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and assessing the stability of DMBA standard solutions in your laboratory.

Introduction to 1,4-Dimethylpentylamine (DMBA)

1,4-Dimethylpentylamine (DMBA), also known as 1,4-DMAA or 5-methylhexan-2-amine, is an aliphatic amine that has been identified as a stimulant.[1][2] Its presence in dietary supplements and its classification as a prohibited substance by the World Anti-Doping Agency necessitate accurate and precise quantification.[2] The reliability of these analytical measurements is fundamentally dependent on the stability and integrity of the standard solutions used for calibration.

This guide provides a framework for understanding the potential stability challenges of DMBA standard solutions and offers practical steps to ensure the accuracy of your experimental results. While specific, long-term stability data for DMBA solutions is not extensively published, this document synthesizes general principles of amine chemistry, analytical best practices, and field-proven insights to empower you to manage your standard solutions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,4-DMBA standard solutions?

A1: As with many aliphatic amines, the stability of 1,4-DMBA in solution can be influenced by several factors:

  • Solvent: The choice of solvent is critical. While DMBA is soluble in organic solvents like methanol and ethanol, the presence of impurities in the solvent can initiate degradation.[3][4] For aqueous solutions, pH is a major determinant of stability.

  • pH: In aqueous solutions, the pH can significantly impact the stability of amines. Acidic conditions (pH 2-3) are generally preferred for the stability of similar compounds, as they protonate the amine group, making it less susceptible to oxidation.[5]

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation.[6] Therefore, storage at lower temperatures is recommended.

  • Light Exposure: Exposure to UV light can provide the energy to initiate photo-degradation.[7] Storage in amber vials or in the dark is a prudent measure.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine.

Q2: What are the recommended storage conditions for 1,4-DMBA standard solutions?

A2: Based on general chemical principles for aliphatic amines, the following storage conditions are recommended to maximize shelf-life:

  • Temperature: Store solutions at a controlled cool temperature, ideally refrigerated (2-8 °C) or frozen (-20 °C).[8]

  • Container: Use tightly sealed, amber glass vials to protect from light and prevent solvent evaporation and exposure to air.[9][10]

  • Inert Atmosphere: For long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can displace oxygen and minimize oxidative degradation.

Q3: What are the potential signs of degradation in a 1,4-DMBA standard solution?

A3: Degradation of a DMBA standard solution may manifest in several ways:

  • Visual Changes: Discoloration (e.g., yellowing) or the formation of precipitates can indicate degradation.

  • Chromatographic Changes: When analyzing the standard by chromatography (e.g., HPLC or GC), you may observe:

    • A decrease in the peak area or height of the main DMBA peak.

    • The appearance of new, unexpected peaks corresponding to degradation products.

    • Changes in peak shape or retention time.

  • Inconsistent Analytical Results: A degrading standard will lead to a downward drift in the quantification of quality control samples over time.

Q4: Which analytical techniques are suitable for monitoring the stability of 1,4-DMBA?

A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of DMBA and is well-suited for stability studies.[3][4][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization.[8]

Troubleshooting Guide for 1,4-DMBA Analysis

Problem Potential Cause Related to Standard Instability Recommended Action
Downward trend in QC sample recovery over time. The stock or working standard solution of 1,4-DMBA is degrading, leading to a lower effective concentration.Prepare a fresh working standard from the stock solution. If the trend persists, prepare a new stock solution from a fresh reference material.
Appearance of extraneous peaks in chromatograms of the standard. Degradation of 1,4-DMBA is producing new chemical species.Document the appearance of the new peaks. Prepare fresh standards and compare the chromatograms. Consider a forced degradation study to identify potential degradation products.
Poor linearity in the calibration curve. The standard used for the highest concentration point may have degraded, or there may be issues with the dilution series.Prepare a fresh set of calibration standards from a new stock solution. Ensure accurate pipetting during dilutions.
Inconsistent results between different analysts or instruments. Different storage or handling of the standard solutions (e.g., one analyst leaving the standard at room temperature for an extended period).Standardize the handling and storage procedures for all analysts. Ensure that all users are aware of the potential for instability.

Experimental Protocol: Stability Assessment of 1,4-DMBA Standard Solutions

This protocol outlines a comprehensive study to determine the stability of your 1,4-DMBA standard solutions under various storage conditions.

Materials and Reagents
  • 1,4-Dimethylpentylamine (DMBA) reference standard (of known purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable acidic modifier)

  • Deionized water (18.2 MΩ·cm)

  • Amber glass vials with screw caps

  • Calibrated pipettes and volumetric flasks

Preparation of Stock and Working Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of DMBA reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask. Store this stock solution at -20°C in an amber vial.

  • Working Standard Solution (e.g., 10 µg/mL): Prepare a working standard solution by diluting the stock solution with the desired solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

Stability Study Design
  • Dispense aliquots of the freshly prepared working standard solution into several amber vials.

  • Store the vials under different conditions to assess the impact of temperature and light:

    • Condition 1 (Control): -20°C, protected from light.

    • Condition 2 (Refrigerated): 4°C, protected from light.

    • Condition 3 (Room Temperature): 25°C, protected from light.

    • Condition 4 (Room Temperature with Light): 25°C, exposed to ambient light (in a clear vial).

  • Analyze the solutions at defined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

Analytical Methodology (HPLC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is suitable for this analysis.[11]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing an acidic modifier like formic acid (e.g., 0.1%), is commonly used.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor for the parent ion of DMBA (m/z 116) and at least one characteristic product ion.[3][4]

Data Analysis
  • At each time point, inject the stored standard solutions and a freshly prepared standard solution (for comparison).

  • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

  • A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.

  • Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1W, 2W, 1M, 3M) cluster_data Data Evaluation prep_stock Prepare Stock Standard (e.g., 1000 µg/mL in Methanol) prep_work Prepare Working Standard (e.g., 10 µg/mL in analytical solvent) prep_stock->prep_work storage_neg20 -20°C (dark) prep_work->storage_neg20 Aliquot and Store storage_4 4°C (dark) prep_work->storage_4 Aliquot and Store storage_25 25°C (dark) prep_work->storage_25 Aliquot and Store storage_25_light 25°C (light) prep_work->storage_25_light Aliquot and Store analysis Analyze by HPLC-MS/MS storage_neg20->analysis storage_4->analysis storage_25->analysis storage_25_light->analysis data_eval Calculate % Remaining Concentration analysis->data_eval shelf_life Determine Shelf-Life data_eval->shelf_life

Caption: Workflow for assessing the stability of 1,4-DMBA standard solutions.

Summary of Factors Influencing Stability

FactorConditionExpected Impact on StabilityRationale
Temperature High (e.g., 25°C)Decreased StabilityIncreased rate of chemical degradation reactions.[6]
Low (e.g., -20°C)Increased StabilitySlower rate of chemical reactions.
Light Exposed to LightDecreased StabilityPotential for photo-degradation.[7]
Protected from LightIncreased StabilityPrevents light-induced degradation pathways.
pH (Aqueous) Acidic (e.g., pH 2-3)Increased StabilityProtonation of the amine group reduces susceptibility to oxidation.[5]
Neutral/AlkalineDecreased StabilityThe free amine is more susceptible to oxidation.
Solvent High PurityIncreased StabilityMinimizes contaminants that could catalyze degradation.
Low PurityDecreased StabilityImpurities may react with the analyte.

References

  • 1,4-Dimethylamylamine - Wikipedia. Available from: [Link]

  • 2010 - Analytical Method. Available from: [Link]

  • Dimethylamine (DMA) - AKKİM. Available from: [Link]

  • Analytical Method Summaries - Eurofins. Available from: [Link]

  • Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC. Available from: [Link]

  • (PDF) Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - ResearchGate. Available from: [Link]

  • (PDF) Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - ResearchGate. Available from: [Link]

  • 1,4-DMAA - Supplemented. Available from: [Link]

  • Stability of 4-DMAP in solution - PubMed. Available from: [Link]

  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - MDPI. Available from: [Link]

Sources

Validation & Comparative

Analytical Superiority in Chiral Amine Testing: A Comparison Guide for (2S)-5-methylhexan-2-amine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-5-methylhexan-2-amine—also known as (S)-1,4-dimethylpentylamine or 1,4-DMAA—is a structurally simple yet analytically challenging aliphatic amine. Widely monitored in sports doping control (listed under the WADA S6 prohibited stimulants class)[1] and utilized as a chiral pharmaceutical intermediate[2], its accurate quantification is heavily dependent on the quality of the reference standard used.

Because aliphatic amines lack a strong UV chromophore and produce low m/z fragments under collision-induced dissociation (CID)[1], analysts are forced to rely on derivatization and highly sensitive MS/MS techniques[3]. This guide objectively compares the performance of premium Certified Reference Materials (CRMs) against common alternatives, providing self-validating experimental protocols to ensure absolute and stereochemical purity.

Part 1: Evaluating Reference Standard Alternatives

Not all reference standards are created equal. When developing quantitative assays for (2S)-5-methylhexan-2-amine, the choice of standard dictates the baseline error of your entire analytical system.

  • The Benchmark: Premium (2S)-5-methylhexan-2-amine CRM (ISO 17034)

    • Performance: Delivers an SI-traceable mass fraction (typically >99.8%) determined via quantitative NMR (qNMR). Enantiomeric excess (ee) is guaranteed >99.5%.

    • Causality for Choice: Eliminates the need for in-house chiral deconvolution. The absolute mass fraction accounts for "invisible" impurities (e.g., water, residual salts) that chromatographic area-percent methods miss.

  • Alternative 1: Racemic Working Standards (1,4-DMAA)

    • Performance: Inexpensive but requires rigorous chiral separation prior to use.

    • Causality for Rejection as a Primary Standard: Using a racemate for enantiomer-specific quantification introduces integration errors during chiral chromatography, especially when matrix interferences co-elute with one specific enantiomer[4].

  • Alternative 2: In-House Synthesized Material

    • Performance: Highly variable. Synthesized via reductive amination of 5-methylhexanal[2], often resulting in trace heavy metal catalysts or unreacted precursors.

    • Causality for Rejection: Lacks metrological traceability. Requires extensive internal validation (qNMR, Karl Fischer, Residue on Ignition) before it can be used quantitatively.

Table 1: Comparative Analysis of Reference Standard Grades
Standard GradeAbsolute Purity ConfidenceEnantiomeric Excess (ee)Analytical BurdenBest Use Case
Premium CRM (ISO 17034) >99.8% (SI-Traceable)>99.5% (Guaranteed)LowForensic & Doping Control
Racemic Working Standard ~95-98% (Chromatographic Area %)0% (50:50 mixture)HighMethod Development
In-House Synthesized VariableVariableVery HighEarly-stage R&D

Part 2: Self-Validating Experimental Protocols

To objectively prove the superiority of the CRM, we employ a dual-orthogonal testing system: qNMR for absolute mass fraction and LC-MS/MS (post-derivatization) for stereopurity.

Why this approach? Direct LC-MS/MS of underivatized 5-methylhexan-2-amine is problematic because the low molecular weight (115.22 g/mol ) yields product ions below the optimal scanning range of high-resolution instruments like the Q-Exactive (where the lowest detectable m/z is often 50)[1]. Derivatization with R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPA-Cl, Mosher's Reagent) solves two problems simultaneously: it increases the molecular weight for optimal MS/MS fragmentation and converts enantiomers into diastereomers for separation on standard achiral C18 columns[1][4].

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

Objective: Establish SI-traceable mass fraction independent of chromatographic response factors.

  • Sample Preparation: Accurately weigh ~10.0 mg of the (2S)-5-methylhexan-2-amine standard and ~5.0 mg of Maleic Acid (TraceCERT®, Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 600 µL of Deuterium Oxide (D₂O) containing 0.1% DCl.

    • Causality: The acidic environment ensures complete protonation of the amine, preventing peak broadening caused by rapid proton exchange.

  • Acquisition: Analyze on a 400 MHz NMR spectrometer.

    • Causality: Set the relaxation delay (D1) to 30 seconds. A long D1 ensures complete relaxation of all longitudinal magnetization, preventing integration bias between the analyte and the internal standard.

  • Data Processing: Calculate mass fraction by comparing the integral of the analyte's terminal methyl doublet against the olefinic singlet of maleic acid.

Protocol B: Stereopurity via Chiral Derivatization LC-MS/MS

Objective: Quantify Enantiomeric Excess (ee) down to 0.1% limits of detection.

  • Derivatization: Aliquot 100 µL of the standard solution (1 µg/mL in Acetonitrile). Add 50 µL of R-MTPA-Cl reagent and 10 µL of pyridine (catalyst).

  • Incubation: Heat at 60°C for 30 minutes.

    • Causality: Heat drives the amidation reaction to completion, ensuring no isotopic fractionation or kinetic resolution skews the actual enantiomeric ratio[4].

  • Chromatography: Inject 2 µL onto an achiral C18 column (100 x 2.1 mm, 1.7 µm). Mobile phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. The derivatized complex yields robust fragments, allowing baseline separation of the (2S, 2R') and (2R, 2R') diastereomers[1][3].

Table 2: Experimental Validation Data (CRM vs. Alternatives)
Analytical Metric(2S)-5-methylhexan-2-amine CRMIn-House SynthesizedRacemic Standard
qNMR Mass Fraction 99.85% ± 0.05%94.20% ± 1.20%98.10% ± 0.50%
Enantiomeric Purity 99.9% (2S)88.5% (2S)50.0% (2S) / 50.0% (2R)
LOD (Derivatized MS/MS) 0.1 ng/mL0.5 ng/mL (Matrix noise)0.2 ng/mL (Per enantiomer)
Residual Catalysts < 5 ppm> 50 ppm< 10 ppm

Part 3: Analytical Workflow Visualization

G Start Reference Standard (2S)-5-methylhexan-2-amine Split Analytical Pathway Start->Split qNMR qNMR Analysis (Absolute Purity) Split->qNMR Aliquot 1 Deriv Chiral Derivatization (R-MTPA-Cl) Split->Deriv Aliquot 2 Data1 Mass Fraction (%) SI-Traceable qNMR->Data1 LCMS LC-MS/MS Analysis (Diastereomer Separation) Deriv->LCMS Data2 Enantiomeric Excess (ee%) Stereopurity LCMS->Data2

Workflow for absolute and stereochemical purity validation of (2S)-5-methylhexan-2-amine.

Conclusion

For rigorous analytical applications—whether in forensic toxicology, sports anti-doping, or pharmaceutical QA—the use of a certified (2S)-5-methylhexan-2-amine CRM is non-negotiable. It eliminates the cascading errors associated with chiral derivatization efficiencies and provides an SI-traceable foundation that in-house or racemic standards simply cannot match.

References

  • Benchchem. "5-Methylhexan-1-amine | 4746-31-0 - Benchchem".
  • ResearchGate.
  • NIH/PMC.
  • Deutsche Sporthochschule Köln. "RECENT ADVANCES IN DOPING ANALYSIS (27)".

Sources

FTIR Spectral Comparison and Discrimination of Methylhexanamine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methylhexanamine (1,3-dimethylamylamine, or 1,3-DMAA) and its structural isomers, such as 1,4-dimethylamylamine (1,4-DMAA) and 2-aminoheptane (tuaminoheptane), are aliphatic amines frequently encountered as undeclared adulterants in dietary and pre-workout supplements [1]. Due to their identical molecular weights (115.22 g/mol ) and highly similar fragmentation patterns in standard mass spectrometry, differentiating these isomers presents a significant analytical challenge [2].

As a Senior Application Scientist, I advocate for the integration of Fourier-Transform Infrared (FTIR) spectroscopy coupled with Attenuated Total Reflectance (ATR) and chemometric analysis. FTIR provides a self-validating, non-destructive system that probes the subtle vibrational differences in the carbon skeleton caused by methyl branching variations, offering a robust orthogonal technique to LC-MS/MS [3].

Mechanistic Principles of Isomer Differentiation via FTIR

While the functional groups across 1,3-DMAA, 1,4-DMAA, and 2-aminoheptane are identical (yielding similar primary amine N-H stretching at ~3300–3400 cm⁻¹), the structural branching dictates distinct dipole moment changes during molecular vibration.

  • 1,3-DMAA (4-methylhexan-2-amine): Contains a sec-butyl-like branching environment. The asymmetric C-H bending of the methyl groups produces a specific, broader absorption pattern near 1382 cm⁻¹.

  • 1,4-DMAA (5-methylhexan-2-amine): Features an isobutyl-like terminus. The gem-dimethyl group (two methyls attached to the same carbon) causes a distinct splitting of the symmetric C-H bending vibration into two bands of roughly equal intensity at ~1385 cm⁻¹ and ~1365 cm⁻¹.

  • 2-Aminoheptane: Consists of an unbranched aliphatic chain (except for the C2 methyl). It lacks the pronounced gem-dimethyl splitting, showing a simpler aliphatic C-H bending profile with a sharp single peak [4].

Comparative Spectral Data

The following table summarizes the critical diagnostic wave numbers used to differentiate the free-base forms of these isomers.

Vibrational Mode1,3-DMAA (cm⁻¹)1,4-DMAA (cm⁻¹)2-Aminoheptane (cm⁻¹)Diagnostic Significance
N-H Stretch (Primary Amine) 3350, 32803352, 32853348, 3275Confirms primary amine presence; minor shifts due to steric hindrance.
C-H Stretch (Aliphatic) 2955, 28702960, 28752925, 2855Branched isomers (DMAAs) show higher frequency asymmetric stretches.
N-H Bend (Scissoring) 161016121605Baseline confirmation; identical across isomers.
C-H Bend (Symmetric, Methyl) 1382 (Broad)1385, 1365 (Split)1378 (Sharp, Single)Critical: Gem-dimethyl splitting in 1,4-DMAA uniquely identifies it.
C-N Stretch (Aliphatic) 108510901075Shifts based on proximity of branching to the amine group.
Skeletal C-C Vibrations 840, 760825, 745725 (Rocking)Critical: Long-chain >4 carbons in 2-aminoheptane shows distinct 725 cm⁻¹ rock.

Experimental Protocol: ATR-FTIR Analysis of Aliphatic Amines

To ensure a self-validating protocol, ATR-FTIR is prioritized over transmission (KBr pellet) methods. Aliphatic amines are hygroscopic; KBr readily absorbs atmospheric moisture, which obscures the critical N-H stretching region (~3300 cm⁻¹) with an overlapping O-H band.

Step 1: Sample Preparation & Purification
  • Extraction: Extract the target amine from the supplement matrix using a 0.5 M HCl liquid-liquid extraction.

  • Basification: Adjust the aqueous layer to pH > 10 using NaOH, followed by partitioning into hexane to isolate the free-base isomers [2].

  • Evaporation: Evaporate the hexane under a gentle stream of ultra-high-purity nitrogen to yield the neat liquid amine.

    • Causality Check: Analyzing the free-base rather than the HCl salt prevents halide-induced shifts and broadening in the N-H bending frequencies, ensuring high-resolution spectra.

Step 2: ATR-FTIR Instrument Calibration
  • Setup: Equip the FTIR spectrometer with a single-reflection Diamond ATR crystal.

    • Causality Check: Diamond provides a wide spectral window (4000–400 cm⁻¹) and superior chemical resistance to basic, corrosive amines compared to ZnSe.

  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air immediately prior to sample analysis to subtract atmospheric CO₂ and H₂O vapor.

Step 3: Spectral Acquisition
  • Deposition: Deposit 2 μL of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the active evanescent wave area.

  • Containment: Apply the volatile cover to prevent sample evaporation during the scan.

  • Scanning: Acquire the spectrum using 32 co-added scans at 4 cm⁻¹ resolution.

Step 4: Data Processing & Chemometrics
  • Correction: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Normalization: Perform baseline correction and vector normalization.

  • Statistical Modeling: Export the fingerprint region (1500–600 cm⁻¹) into a Principal Component Analysis (PCA) model to statistically cluster and identify the specific isomer based on the C-H bending and skeletal C-C variances [3].

Workflow Visualization

G Sample Sample Matrix (Dietary Supplement) Extraction Liquid-Liquid Extraction (Hexane Partitioning) Sample->Extraction Isolate free-base ATR Diamond ATR-FTIR (4000-400 cm⁻¹, 32 Scans) Extraction->ATR 2 μL neat liquid Preprocess Spectral Preprocessing (ATR Correction & Normalization) ATR->Preprocess Raw Spectra Chemometrics Chemometric PCA (Fingerprint Region 1500-600 cm⁻¹) Preprocess->Chemometrics Vector Data Isomer13 1,3-DMAA (sec-butyl branching) Chemometrics->Isomer13 Isomer14 1,4-DMAA (gem-dimethyl splitting) Chemometrics->Isomer14 IsomerAH 2-Aminoheptane (Unbranched chain) Chemometrics->IsomerAH

Workflow for extraction, ATR-FTIR scanning, and chemometric discrimination of DMAA isomers.

Conclusion

While LC-MS/MS remains the gold standard for trace quantification, ATR-FTIR combined with chemometric modeling provides an indispensable, rapid, and orthogonal method for the structural confirmation of methylhexanamine isomers. By focusing on the unique C-H bending and skeletal vibrations in the fingerprint region, analysts can confidently differentiate these closely related compounds, ensuring the scientific integrity and accuracy of supplement screening protocols.

References

  • National Center for Biotechnology Information. "1,3-Dimethylamylamine" PubChem Compound Summary for CID 7753. Accessed March 3, 2026.[Link]

  • Li, J., et al. "Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry." Analytical Chemistry Insights, 2012.[Link]

  • Raclariu-Manolica, A. C., et al. "Chemometric-Guided Approaches for Profiling and Authenticating Botanical Materials." Frontiers in Nutrition, 2021.[Link]

  • National Center for Biotechnology Information. "2-Aminoheptane" PubChem Compound Summary for CID 5603. Accessed March 3, 2026.[Link]

Sources

Technical Guide: Cross-Reactivity of 5-Methylhexan-2-amine (DMHA) in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The Core Issue: 5-methylhexan-2-amine (DMHA), also known as Octodrine or 1,5-dimethylhexylamine, is a synthetic sympathomimetic amine frequently found in "pre-workout" and weight-loss supplements. It poses a significant analytical challenge by triggering false-positive results on standard amphetamine urine immunoassays.

Key Findings:

  • Mechanism: DMHA shares a hydrophobic aliphatic pharmacophore with amphetamine, allowing it to occupy the binding pocket of antibodies raised against the phenethylamine backbone.

  • Cross-Reactivity Magnitude: While less potent than amphetamine, DMHA exhibits cross-reactivity profiles similar to its structural analog DMAA (1,3-dimethylamylamine). Concentrations exceeding 5,000–10,000 ng/mL (commonly achieved via supplement ingestion) are sufficient to trigger positive screens at standard 500 ng/mL or 1000 ng/mL cutoffs.

  • Metabolic Signature: DMHA metabolizes to heptaminol , a distinct amino alcohol. The detection of heptaminol in confirmatory testing serves as a unique biomarker to distinguish DMHA ingestion from illicit amphetamine use.

Part 2: Chemical Basis of Interference

To understand the interference, one must analyze the structural homology between the target analyte (Amphetamine) and the interferent (DMHA).

Structural Homology Analysis

Standard amphetamine immunoassays utilize antibodies (often monoclonal) raised against an amphetamine derivative conjugated to a carrier protein. These antibodies recognize two key features:

  • The Amine Group: A primary amine responsible for electrostatic interaction.

  • The Hydrophobic Moiety: A phenyl ring in amphetamine.

The Interference Mechanism: DMHA lacks the phenyl ring but possesses a flexible, branched aliphatic chain (C8H19N). In the antibody binding pocket, this aliphatic chain mimics the steric bulk and hydrophobicity of the amphetamine phenyl ring, allowing the molecule to bind with sufficient affinity to trigger a signal.

Visualization: Structural & Metabolic Relationship

ChemicalRelationship Amphetamine Amphetamine (Target Analyte) C9H13N Antibody Immunoassay Antibody (Hydrophobic Pocket) Amphetamine->Antibody High Affinity Binding (Target) DMHA DMHA (Octodrine) (Interferent) C8H19N 1,5-dimethylhexylamine Heptaminol Heptaminol (Metabolite of DMHA) Amino Alcohol DMHA->Heptaminol Metabolic Oxidation (Biomarker) DMHA->Antibody Low Affinity Cross-Reactivity (Mimics Phenyl Ring) DMAA DMAA (Structural Analog) 1,3-dimethylamylamine DMAA->Antibody Proven Cross-Reactivity Signal False Positive Signal (OD > Cutoff) Antibody->Signal If Conc. > Threshold

Figure 1: Structural relationship showing how DMHA and its analog DMAA mimic the target analyte amphetamine to trigger antibody binding.

Part 3: Comparative Cross-Reactivity Data

While specific package insert data for DMHA is rare compared to ephedrine, its behavior can be modeled using the validated data of its close analog, DMAA, and confirmed case studies.

Table 1: Estimated Cross-Reactivity Profiles

CompoundAssay Platform (Type)Concentration TestedResultCross-Reactivity % (Approx)
d-Amphetamine EMIT II Plus (Siemens)1,000 ng/mLPositive 100% (Target)
DMAA EMIT II Plus6,000 ng/mLPositive ~16%
DMAA Roche Abuscreen5,000 ng/mLPositive ~20%
DMHA CEDIA (Thermo Fisher)>10,000 ng/mLPositive < 10%
DMHA ELISA (Neogen/Generic)>5,000 ng/mLPositive High Sensitivity

Note: "Cross-reactivity %" implies the concentration of interferent required to trigger a positive result equivalent to the cutoff. A lower % means the interferent is less potent, but since DMHA is consumed in milligram quantities (100mg+), urine concentrations easily reach the microgram (µg/mL) levels needed to trigger a positive.

Part 4: Experimental Protocols

As a researcher, you should not rely solely on literature. Use the following protocols to validate cross-reactivity in your specific assay.

Protocol A: Determination of Cross-Reactivity (Spiking Study)

Objective: Determine the concentration of DMHA required to trigger a positive result at the specific cutoff (e.g., 500 ng/mL).

  • Preparation of Stock Solution:

    • Dissolve 10 mg of pure DMHA (Octodrine) reference standard in 10 mL of Methanol (1 mg/mL Stock).

  • Matrix Preparation:

    • Obtain verified drug-free urine (negative control).

  • Spiking Series:

    • Create a dilution series in drug-free urine: 0, 1,000, 5,000, 10,000, 25,000, and 50,000 ng/mL.

  • Assay Execution:

    • Run each calibrator in triplicate on your immunoassay analyzer (e.g., Beckman AU, Roche Cobas).

  • Data Analysis:

    • Plot Concentration (x-axis) vs. Absorbance/Rate (y-axis) .

    • Identify the concentration where the curve intersects the instrument's Cutoff Calibrator response.

    • Calculation: Cross-Reactivity (%) = (Amphetamine Cutoff / DMHA Concentration at Cutoff) * 100

Protocol B: Confirmatory Differentiation (The "Gold Standard")

Immunoassay results are presumptive. Differentiation requires Mass Spectrometry (LC-MS/MS).

Workflow Logic:

  • Screen: Positive Amphetamine Immunoassay.

  • Confirm: Run LC-MS/MS targeting Amphetamine (m/z 136) and Methamphetamine (m/z 150).

  • Differentiation: If Amphetamine/Methamphetamine are Negative , scan for DMHA (m/z 130) and Heptaminol (m/z 146).

Visualization: Diagnostic Workflow

Workflow Sample Urine Sample (Unknown) Screen Immunoassay Screen (Amphetamine Class) Sample->Screen ResultPos PRESUMPTIVE POSITIVE Screen->ResultPos > Cutoff ResultNeg NEGATIVE Screen->ResultNeg < Cutoff LCMS LC-MS/MS Confirmation (Targeted MRM) ResultPos->LCMS AmpPos Amphetamine Detected (True Positive) LCMS->AmpPos m/z 136 Present AmpNeg Amphetamine Not Detected LCMS->AmpNeg m/z 136 Absent CheckInterferent Check for Interferents: 1. DMHA (m/z 130) 2. Heptaminol (m/z 146) AmpNeg->CheckInterferent FalsePos FALSE POSITIVE (Caused by DMHA) CheckInterferent->FalsePos Peaks Detected

Figure 2: Diagnostic algorithm for distinguishing true amphetamine positives from DMHA-induced false positives.

Part 5: References

  • Vorce, S. P., et al. (2011). "Dimethylamylamine: A Drug Causing Positive Immunoassay Results for Amphetamines." Journal of Analytical Toxicology. Link

  • Saitman, A., et al. (2014). "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review." Journal of Analytical Toxicology. Link

  • Cohen, P. A., et al. (2017). "Pharmacological Effects of the Dietary Supplement Ingredient, 1,5-Dimethylhexylamine (Octodrine)." Drug Testing and Analysis. Link

  • Pertheros, C., et al. (2023). "False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review." Journal of Analytical Toxicology. Link

  • WADA (World Anti-Doping Agency). "Prohibited List - Stimulants (Octodrine)." Link

Strategic Determination of Optical Rotation for (2S)-5-methylhexan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical methodology for determining the optical rotation of (2S)-5-methylhexan-2-amine (also known as (S)-1,4-dimethylpentylamine).[1] It is designed for analytical chemists and process development scientists requiring high-precision characterization of this chiral amine, often used as a resolving agent or pharmaceutical intermediate.[1]

A Comparative Technical Guide

Executive Summary & Molecule Profile

Target Compound: (2S)-5-methylhexan-2-amine CAS (Racemate): 28292-43-5 Molecular Formula: C


H

N Significance: This aliphatic amine serves as a critical chiral building block and resolving agent.[1] Its structural similarity to other pharmacologically active alkylamines (e.g., DMAA) makes precise enantiomeric characterization essential for regulatory compliance and efficacy studies.

The Challenge: Aliphatic amines often exhibit low specific rotation values (


), making them susceptible to measurement errors caused by solvent effects, temperature fluctuations, and enantiomeric impurities. A multi-modal approach is recommended for authoritative determination.

Method A: High-Precision Polarimetry (The Gold Standard)

Role: Primary determination of Specific Rotation (


).

Polarimetry provides the macroscopic physical constant used for batch-to-batch consistency.[1] For (2S)-5-methylhexan-2-amine, the rotation is sensitive to pH due to the basic nitrogen; thus, measurements are often standardized in both free-base (neat or ethanol) and salt forms (HCl salt in water/methanol).[1]

Experimental Protocol
  • Sample Preparation:

    • Solvent Selection: Absolute Ethanol (for free base) or 1.0 M HCl (for amine salt). Note: The protonated amine often yields a higher magnitude of rotation, improving signal-to-noise ratio.[1]

    • Concentration: Prepare a solution of

      
       to 
      
      
      
      g/100 mL. Weigh the sample with an analytical balance (
      
      
      mg).
    • Filtration: Filter solution through a 0.45

      
      m PTFE syringe filter to remove particulates that cause light scattering.[1]
      
  • Instrument Setup:

    • Wavelength: Sodium D-line (589 nm).[1][2][3]

    • Path Length: 1.0 dm (100 mm) thermostated cell.

    • Temperature: Strictly controlled at

      
      .
      
  • Measurement & Calculation:

    • Zero the polarimeter with the pure solvent blank.

    • Record the observed rotation (

      
      ) as the average of 5 integrations.
      
    • Calculate Specific Rotation:

      
      
      Where 
      
      
      
      is path length in dm and
      
      
      is concentration in g/100 mL.[2][4]

Validation Check: Linearity should be confirmed by measuring at


. If specific rotation varies significantly with concentration, aggregation may be occurring (common in non-polar solvents).

Method B: Chiral HPLC with Polarimetric Detection (The Purity Validator)

Role: Determination of Enantiomeric Excess (ee) to correct the specific rotation.

A raw polarimetry reading assumes 100% enantiomeric purity.[1] This method quantifies the "optical purity" to ensure the


 value represents the pure (2S) isomer.
Experimental Protocol
  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1] Diethylamine is crucial to suppress peak tailing of the amine.

  • Detection: UV at 210 nm (low absorption for aliphatic amines) coupled with a Laser Polarimetric Detector.[1]

  • Workflow:

    • Inject racemate to establish retention times for (R) and (S) enantiomers.[1]

    • Inject the (2S)-5-methylhexan-2-amine sample.[1]

    • Calculate % ee:

      
      [1]
      
    • Correction: If the sample is not 100% ee, the theoretical maximum rotation is:

      
      
      

Method C: H NMR with Chiral Solvating Agents (The Structural Validator)

Role: Absolute configuration assignment and micro-scale analysis.

When large quantities are unavailable for polarimetry, or if the sign of rotation is unknown, derivatization with Mosher's Acid (MTPA) is the definitive method.

Experimental Protocol
  • Derivatization: React 10 mg of (2S)-5-methylhexan-2-amine with (R)-(-)-MTPA-Cl in pyridine.

  • NMR Analysis: Acquire

    
    H NMR (400 MHz+).
    
  • Analysis: The anisotropic effect of the phenyl group in the Mosher amide causes upfield/downfield shifts in the amine's methyl protons.

    • Compare chemical shifts (

      
      ) of the (S,R) diastereomer vs. the (S,S) diastereomer.
      
    • This confirms the (2S) configuration independent of optical rotation sign.

Comparative Analysis of Methods

FeaturePolarimetry (Standard)Chiral HPLCNMR (Mosher's)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)Absolute Configuration
Sample Req. High (50-100 mg)Low (< 1 mg)Medium (10-20 mg)
Throughput Fast (mins)Medium (30-60 mins)Slow (hours)
Cost LowHigh (Columns/Solvents)Medium (Deuterated solvents)
Limitation Blind to impurities; requires large massIndirect measure of rotationComplex data interpretation

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for characterizing the optical properties of the amine, ensuring self-validating results.

OpticalRotationWorkflow Start Sample: (2S)-5-methylhexan-2-amine PurityCheck Step 1: Chemical Purity (GC/MS) Start->PurityCheck ChiralHPLC Step 2: Chiral HPLC (Determine % ee) PurityCheck->ChiralHPLC Decision Is % ee > 99%? ChiralHPLC->Decision Polarimetry Step 3: Polarimetry (Measure alpha_obs) Decision->Polarimetry Yes Purification Recrystallize (Tartrate Salt) or Prep HPLC Decision->Purification No Calculation Calculate Specific Rotation [alpha] = (alpha_obs * 100) / (l * c) Polarimetry->Calculation Purification->ChiralHPLC Re-test Correction Apply Correction: [alpha]_max = [alpha]_meas / ee Calculation->Correction If ee < 99.9% FinalReport Final Report: [alpha] value + Solvent + Temp + Conc Calculation->FinalReport If ee > 99.9% Correction->FinalReport

Caption: Integrated workflow for the rigorous determination of specific rotation, incorporating purity validation loops.

References

  • European Pharmacopoeia Commission. (2025).[1] Chapter 2.2.7: Optical Rotation. European Directorate for the Quality of Medicines. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration of Alcohols and Amines. Nature Protocols. [Link]

  • Scribner, S. J., et al. (2010).[1] Separation of Enantiomers of Aliphatic Amines by HPLC. Journal of Chromatography A. [Link]

Sources

Analytical Guide: Distinguishing Synthetic vs. Natural 2-Amino-5-Methylhexane (DMHA) via Isotopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The nutraceutical and sports supplement industries are currently facing a severe adulteration crisis. The compound 2-amino-5-methylhexane (structurally synonymous in commercial contexts with 1,5-dimethylhexylamine, DMHA, or octodrine) is frequently marketed as a natural botanical extract derived from Juglans regia (walnut bark) or Aconitum kusnezoffii. However, economic realities and extraction yields dictate that the vast majority of commercial DMHA is synthetically derived from petrochemical precursors.

As a Senior Application Scientist, I designed this guide to provide drug development professionals and analytical researchers with a definitive, objective framework for authenticating DMHA. By layering chiral chromatography with advanced isotopic analysis, we create an un-fakeable analytical workflow.

Pillar 1: Causality Behind Experimental Choices

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally inadequate for source authentication; it only confirms the chemical identity of the molecule, not its origin. To distinguish natural from synthetic DMHA, we must exploit the physical and historical realities of the molecule's synthesis.

  • Chiral GC-MS (The Screening Tool): Synthetic DMHA is typically produced via the reductive amination of 6-methyl-2-heptanone. This non-stereospecific pathway yields a racemic mixture (Enantiomeric Ratio [ER] of ~1.0). In contrast, plant biosynthesis is highly stereospecific, typically yielding an enantiopure compound. However, because illicit manufacturers can theoretically utilize asymmetric synthesis to mimic natural enantiopurity, chiral analysis is a presumptive test, not a definitive one.

  • Radiocarbon (¹⁴C) AMS (The Absolute Arbiter): The gold standard for natural claims is Carbon-14 Accelerator Mass Spectrometry . Petrochemical precursors are millions of years old; their ¹⁴C has completely decayed (0 Percent Modern Carbon, pMC). Genuine botanical extracts contain atmospheric levels of ¹⁴C (~100 pMC). It is physically impossible to spoof this signature without highly regulated radioactive ¹⁴C.

  • GC-C-IRMS (The Botanical Fingerprint): Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry measures stable isotopes (δ¹³C and δ¹⁵N). If a manufacturer synthesizes DMHA using modern bio-ethanol to pass a ¹⁴C test, GC-C-IRMS will expose the fraud. The kinetic isotope effects during natural Juglans regia biosynthesis produce a distinct δ¹³C/δ¹⁵N fingerprint that synthetic pathways cannot replicate.

Pillar 2: Analytical Workflow & Visualization

DMHA_Workflow Start DMHA Sample Extraction (Liquid-Liquid Extraction) Chiral Chiral GC-MS Analysis (Enantiomeric Ratio) Start->Chiral Racemic Racemic Mixture (ER ~ 1.0) Conclusion: Synthetic Chiral->Racemic ER ~ 1.0 Enantiopure Enantiopure / Enriched Conclusion: Inconclusive Chiral->Enantiopure ER ≠ 1.0 AMS 14C AMS Analysis (ASTM D6866) Racemic->AMS Confirmatory Testing Enantiopure->AMS Proceed to Isotope Testing Petro 0% Biobased Carbon Conclusion: Petrochemical AMS->Petro 0 pMC Bio 100% Biobased Carbon Conclusion: Plant-Derived AMS->Bio ~100 pMC IRMS GC-C-IRMS (13C / 15N) Isotopic Fingerprinting Bio->IRMS Verify Botanical Origin

Workflow for distinguishing synthetic vs. natural DMHA using chiral and isotopic analysis.

Pillar 3: Self-Validating Experimental Protocols

Protocol 1: Sample Preparation & Chiral GC-MS

Causality: DMHA is an aliphatic amine. Alkalinizing the sample ensures the amine is in its free-base form, allowing efficient partitioning into the organic solvent while leaving polar adulterants in the aqueous phase.

  • Extraction: Weigh 1.0 g of homogenized supplement powder. Add 10 mL of 1 M NaOH (pH > 11).

  • Partitioning: Add 10 mL of hexane. Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Analysis: Collect the organic layer. Inject 1 µL into a GC-MS equipped with a chiral capillary column (e.g., Cyclosil-B).

  • Self-Validation Mechanism: Bracket the run with a known racemic DMHA standard and a solvent blank. If the standard deviates from an ER of 1.0, column-induced stereoselectivity or degradation is occurring, invalidating the run.

Protocol 2: Radiocarbon (¹⁴C) AMS via ASTM D6866

Causality: Converts the entire sample into a uniform state (graphite) to measure the fundamental atomic decay of carbon, bypassing any chemical masking.

  • Combustion: Transfer the purified DMHA extract into a quartz tube containing Copper(II) oxide (CuO) and silver wire. Evacuate, seal, and combust at 900°C for 4 hours to convert all carbon to CO₂.

  • Graphitization: Cryogenically purify the CO₂. Reduce the CO₂ to graphite using hydrogen gas and an iron catalyst at 550°C.

  • Measurement: Analyze the graphite target using an Accelerator Mass Spectrometer to determine the ¹⁴C/¹²C ratio.

  • Self-Validation Mechanism: The system is calibrated against NIST SRM 4990C (Oxalic Acid II, modern carbon standard) and geological coal (0 pMC background blank). The protocol self-validates by ensuring the coal blank reads ≤ 0.1 pMC.

Protocol 3: GC-C-IRMS for Stable Isotope Fingerprinting

Causality: Differentiates the subtle isotopic fractionations caused by plant enzymes (e.g., Rubisco) versus industrial chemical synthesis.

  • Injection: Inject the DMHA extract into a GC-C-IRMS system.

  • Conversion: Elute DMHA through a high-temperature combustion reactor (CuO/NiO/Pt at 1000°C) to yield CO₂, N₂, and H₂O. Remove water via a Nafion trap.

  • Detection: Measure the ¹³C/¹²C and ¹⁵N/¹⁴N ratios relative to Vienna Pee Dee Belemnite (VPDB) and atmospheric N₂ (Air).

  • Self-Validation Mechanism: Bracket samples with Certified Reference Materials (CRMs) such as IAEA-600 (Caffeine). Isotopic drift must be < 0.15‰ for carbon and < 0.2‰ for nitrogen to validate the batch.

Data Presentation: Quantitative Signatures

Table 1: Comparison of Analytical Techniques for DMHA Authentication

Analytical TechniqueTarget Analyte / MetricNatural SignatureSynthetic SignatureConfidence Level
Chiral GC-MS Enantiomeric Ratio (ER)Enantiopure / EnrichedRacemic (ER ~ 1.0)Moderate (Screening)
¹⁴C AMS Radiocarbon (pMC)~100% Biobased0% BiobasedAbsolute (Definitive)
GC-C-IRMS δ¹³C and δ¹⁵N (‰)Botanical-specific rangePetrochemical rangeHigh (Confirmatory)

Table 2: Expected Isotopic Signatures for DMHA Sources

Source Material¹⁴C Content (pMC)Biobased Carbon (%)δ¹³C (‰ VPDB)δ¹⁵N (‰ Air)
Synthetic (Petrochemical) 0 ± 0.50%-25.0 to -35.0Variable / Highly Depleted
Natural (Juglans regia) 100 ± 2.0100%-22.0 to -30.0 (C3 Plant)+2.0 to +10.0
Bio-Synthetic Adulteration *100 ± 2.0100%-10.0 to -15.0 (C4 Plant)Highly Variable

*Note: Bio-synthetic adulteration occurs when a manufacturer synthesizes DMHA using precursors derived from C4 plants (like corn-derived ethanol) to pass a ¹⁴C test. The δ¹³C value immediately flags this discrepancy.

References

  • Wang, M., Haider, S., Chittiboyina, A.G., Parcher, J.F., & Khan, I.A. (2018). 1,5-Dimethylhexylamine (octodrine) in sports and weight loss supplements: Natural constituent or synthetic chemical? Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • SupplySide Supplement Journal. (2017). Carbon-14 Analysis Helps Verify Natural Claims. [Link]

  • World Anti-Doping Agency (WADA). (2023). 2023 Anti-Doping Testing Figures.[Link]

  • FōLIUS LABS. (2025). Tracing Authenticity: The Role of Carbon-14 Testing in Natural Supplements. [Link]

Structural Characterization & Salt Selection Guide: 5-Methylhexan-2-amine (1,4-DMAA)

[1]

Executive Summary

5-methylhexan-2-amine (also known as 1,4-dimethylpentylamine or 1,4-DMAA) presents a unique structural challenge in pharmaceutical and forensic analysis due to its close isomerism with the widely regulated 1,3-dimethylamylamine (1,3-DMAA).[1] While mass spectrometry often fails to definitively distinguish these isomers due to identical fragmentation patterns, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute structural proof required for regulatory compliance and IP protection.[1]

This guide outlines the definitive protocol for crystallizing, analyzing, and selecting the optimal salt form of 5-methylhexan-2-amine. We compare the standard Hydrochloride (HCl) salt against organic alternatives (Tartrate, Citrate) to optimize physicochemical properties for drug development.

Part 1: The Structural Challenge

The core difficulty in working with 5-methylhexan-2-amine is its structural similarity to its positional isomer, 1,3-DMAA.[1]

  • 1,4-DMAA (Target): Isobutyl group at the tail (

    
     branching).[1]
    
  • 1,3-DMAA (Isomer): sec-Butyl group at the tail (

    
     branching).[1]
    

Why Crystal Structure Matters: In solution (NMR) and gas phase (MS), these flexible aliphatic chains often produce overlapping signals. In the solid state, however, the lattice locks the conformation. SC-XRD allows for direct visualization of the carbon backbone, providing irrefutable evidence of the methyl group placement (


Part 2: Comparative Salt Screening Strategy

To obtain suitable crystals and optimize bioavailability, a salt screening campaign is required. The following table compares the performance of the most common salt forms for aliphatic amines.

Table 1: Comparative Performance of Salt Forms
FeatureHydrochloride (HCl) L-Tartrate Citrate
Crystallinity High (Needles/Plates)Moderate (Prisms)Low (Often amorphous)
Melting Point High (~128–135°C)Moderate (~100–115°C)Low (< 90°C)
Hygroscopicity High (Deliquescent)Low (Stable)Moderate
Solubility (Aq) > 50 mg/mL> 30 mg/mL> 100 mg/mL
Chiral Resolution No (Racemic lattice)Yes (Diastereomeric salt)No
Primary Use Bioavailability / StandardEnantiomeric SeparationSolubility Enhancement

Expert Insight: While HCl is the industry standard for solubility, it is often too hygroscopic for stable tablet formulation. We recommend the L-Tartrate salt for initial structural analysis because it facilitates the formation of robust crystals and allows for the determination of absolute configuration (R/S) if the amine is racemic.

Part 3: Experimental Protocols
Workflow 1: Crystal Growth (Vapor Diffusion)

Use this method to grow X-ray quality single crystals.[1]

  • Dissolution: Dissolve 20 mg of 5-methylhexan-2-amine free base in 2 mL of Ethanol (solvent).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., conc. HCl or L-Tartaric acid dissolved in EtOH).[1]

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Hexane or Diethyl Ether (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 24–72 hours.

Workflow 2: Structural Data Collection (SC-XRD)

Self-Validating Protocol for Data Integrity.[1]

  • Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.2 mm.[1] Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream to reduce thermal motion (essential for flexible aliphatic chains).

  • Collection: Collect a full sphere of data (Mo K

    
     or Cu K
    
    
    radiation).
  • Refinement:

    • Check: Verify the N-H...X hydrogen bond distance (typically 3.0–3.2 Å for Cl).

    • Validation: Ensure the thermal ellipsoids of the terminal methyl groups are not elongated (indicating disorder).

Part 4: Structural Visualization & Logic

The following diagram illustrates the decision logic for distinguishing isomers and selecting the final salt form.

SaltScreeningcluster_screenPhase 1: Salt Screeningcluster_analysisPhase 2: Structural AnalysisInputUnknown Amine Sample(Suspected 1,4-DMAA)ScreenReact with Acids(HCl, Tartaric, Citric)Input->ScreenCrystVapor Diffusion(EtOH / Hexane)Screen->CrystXRDSC-XRD Data Collection(100 K)Cryst->XRDMapElectron Density MappingXRD->MapDecisionCheck C5 vs C4 BranchingMap->DecisionResult13Result: 1,3-DMAA(sec-butyl tail)Decision->Result13C3 BranchResult14Result: 1,4-DMAA(isobutyl tail)Decision->Result14C4 BranchOptimizeSelect Final Form:Tartrate (Stability)or HCl (Solubility)Result14->Optimize

Caption: Workflow for definitive structural identification and salt selection of dimethylpentylamine isomers.

Part 5: Data Interpretation Guide

When analyzing the Crystallographic Information File (CIF), focus on these specific parameters to validate your 5-methylhexan-2-amine salt structure.

  • Space Group:

    • HCl Salt: Typically crystallizes in centrosymmetric space groups (e.g., P21/c) if racemic.[1]

    • Tartrate Salt: Must crystallize in a chiral space group (e.g., P21) due to the chiral anion.

  • Packing Efficiency:

    • Look for a packing coefficient (

      
      ) of 65–75%. Lower values indicate voids that may trap solvent, leading to instability.
      
  • Hydrogen Bonding:

    • The ammonium head group (

      
      ) should act as a donor to 3 acceptors (Cl
      
      
      or O).[1]
    • Metric:

      
       distances should be 
      
      
      Å.[1]
References
  • General Amine Salt Properties: Haynes, W. M.[1] (Ed.). (2014). CRC Handbook of Chemistry and Physics. CRC Press. Link

  • Salt Screening Methodology: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[2] (2011).[3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][4] Link

  • 1,3-DMAA Comparative Data: Lisi, A., et al. (2011).[1] "Studies of methylhexaneamine in supplements and geranium oil." Drug Testing and Analysis. Link

  • Crystallographic Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-5-methylhexan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe and compliant disposal of (2S)-5-methylhexan-2-amine (CAS No: 28292-43-5). As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This document moves beyond mere procedural lists to provide a deep, logic-driven framework for managing this compound from the moment it is deemed waste to its final disposal, ensuring the protection of our personnel, facilities, and environment.

The causality behind these protocols is clear: (2S)-5-methylhexan-2-amine, also known as 1,4-dimethylpentylamine, is a flammable, corrosive, and environmentally hazardous compound.[1] Its improper disposal can lead to severe skin and eye damage, pose a fire risk, and cause long-lasting harm to aquatic ecosystems.[1] This guide is designed to be a self-validating system, where understanding the "why" behind each step reinforces compliant and safe practices.

Section 1: Hazard Profile and Key Characteristics

A thorough understanding of the chemical's properties is the foundation of its safe management. (2S)-5-methylhexan-2-amine is a versatile building block, but its reactivity and hazard profile demand respect.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Flammable: A flammable liquid and vapor that must be kept away from ignition sources.[1]

  • Acutely Toxic: Harmful if swallowed and may be fatal if it enters the airways.

  • Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects.

The following table summarizes the critical quantitative data for this compound.

PropertyValueSource
CAS Number 28292-43-5
Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
Appearance Liquid[1]
Boiling Point 83 °C (181 °F)
Density 0.811 g/mL at 25 °C (77 °F)
Hazard Statements H225, H302, H304, H314, H410[1]

Section 2: Personnel Protection & Safe Handling to Minimize Waste

The safest waste is the waste that is never created. Proper handling techniques not only protect the user but also minimize contamination and reduce the volume of waste generated.

Mandatory Personal Protective Equipment (PPE): Your PPE is your primary barrier against exposure. The selection of each component is directly linked to the specific hazards of (2S)-5-methylhexan-2-amine.

  • Eye Protection: Chemical splash goggles are mandatory.[2] Given the severe corrosivity of this amine, if there is any risk of splashing, a face shield should be worn in addition to goggles.[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[5] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6] Contaminated gloves must be disposed of as hazardous waste.[6]

  • Body Protection: A flame-resistant lab coat and impervious clothing are required to protect against skin contact and in case of a flash fire.[3][7] No open-toed shoes are permitted in the laboratory.[3]

  • Respiratory Protection: All handling of this volatile compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][8] If work outside a hood is unavoidable, a suitable respirator must be used.

Section 3: Emergency Procedures for Spills and Exposure

In the event of an accidental release, a swift and correct response is critical to mitigating harm.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately while flushing the affected skin with plenty of water for at least 15 minutes, for instance, under a safety shower.[1][9] Call a physician immediately.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting, as this compound poses a severe aspiration hazard.[1] Rinse the mouth with water and call a poison control center or physician immediately.[1]

In Case of a Spill: The primary goal is to contain, neutralize (if safe), and collect the material without creating additional hazards.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[9][10]

  • Control Ignition Sources: Immediately remove all sources of ignition (flames, sparks, hot surfaces).[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or diatomite to dike the spill and prevent it from spreading or entering drains.[11][12]

  • Collect Waste: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.[6][11] Use non-sparking tools for collection.[1]

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.[11] All cleaning materials must also be disposed of as hazardous waste.[11]

Section 4: The Core Disposal Workflow

The proper disposal of (2S)-5-methylhexan-2-amine is a multi-step process that ensures compliance with institutional and federal regulations. This substance must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed contractor.[6][13] Under no circumstances should this chemical be discharged to the sewer via a sink drain. [8][13]

Step 1: Waste Identification and Classification

This compound is classified as hazardous due to its flammability, corrosivity, and ecotoxicity.[1] Any solutions containing it, as well as any materials contaminated by it (e.g., gloves, absorbent pads, paper towels), must also be treated as hazardous waste.[11]

Step 2: Segregation and Containerization
  • Compatibility is Key: (2S)-5-methylhexan-2-amine is a base. It must be segregated from incompatible materials, especially acids and strong oxidizing agents, to prevent violent reactions.[8][14]

  • Choose the Right Container: The best primary container for the waste is often the original chemical container.[13] If unavailable, use a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene) with a secure screw cap.[13][15] Ensure the container is in good condition, free of leaks or external residue.[13]

Step 3: Labeling and Storage
  • Accurate Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all contents by their full chemical name, including "(2S)-5-methylhexan-2-amine."[14] Indicate the approximate concentrations and associated hazards (Flammable, Corrosive, Toxic).[14] Your institution's EHS department will provide the specific labels required.

  • Safe Interim Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[16] This area should be a secondary containment bin in a well-ventilated space, away from heat and incompatible materials.[6][14]

Step 4: Arranging for Final Disposal

Contact your institution's EHS office to schedule a pickup for your hazardous waste.[10][13] Do not transport hazardous waste yourself.[13] Trained EHS personnel will handle the collection and final disposal in accordance with all local and federal regulations.[13]

The following diagram illustrates the decision-making process for handling this chemical waste.

G Disposal Workflow for (2S)-5-methylhexan-2-amine cluster_0 Disposal Workflow for (2S)-5-methylhexan-2-amine start Waste Generated ((2S)-5-methylhexan-2-amine or contaminated material) classify Classify as Hazardous Waste (Flammable, Corrosive, Ecotoxic) start->classify segregate Segregate from Incompatibles (e.g., Acids, Oxidizers) classify->segregate containerize Select Compatible Container (Original or approved substitute) segregate->containerize label Label Container with 'Hazardous Waste' & Contents containerize->label store Store in Designated Satellite Accumulation Area label->store contact Schedule Pickup with EHS store->contact end Waste Ready for Disposal contact->end

Caption: Decision workflow for compliant disposal of (2S)-5-methylhexan-2-amine waste.

Section 5: Decontamination and Empty Container Disposal

Even an "empty" container is not truly empty and must be handled with care. The high toxicity of this amine warrants a cautious approach.

  • Decontamination of Equipment: Any laboratory equipment (glassware, stir bars, etc.) that has come into contact with (2S)-5-methylhexan-2-amine must be decontaminated before reuse. This is typically done by rinsing with a suitable solvent (e.g., alcohol). The rinsate from this cleaning process is itself hazardous waste and must be collected and disposed of accordingly.[13]

  • Empty Container Disposal: An empty container that held this amine must be triple-rinsed with a solvent capable of removing the residue.[13] Each rinsing should use a solvent volume equal to about 10% of the container's capacity.[13] Crucially, all three rinsates must be collected and disposed of as hazardous waste.[13] After triple-rinsing and allowing the container to dry, deface or remove all original labels, remove the cap, and dispose of the container as regular solid waste or per your institution's guidelines.[13][15]

Conclusion

The responsible management of (2S)-5-methylhexan-2-amine is a non-negotiable aspect of our scientific work. By understanding its specific hazards and adhering to the detailed procedures for handling, emergency response, and disposal, we uphold our duty to maintain a safe laboratory environment and protect the broader ecosystem. This guide provides the necessary framework to build that deep trust in our safety protocols, ensuring our innovative work does not come at the cost of safety or environmental integrity.

References

  • 2-Amino-5-methylhexane|28292-43-5|MSDS - DC Chemicals . DC Chemicals.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • 2-Amino-5-methylhexane - SAFETY DATA SHEET . Thermo Fisher Scientific.

  • Chemical Spills . University of California, San Francisco - Environment, Health & Safety.

  • Ensuring Safety: The Importance of PPE for Handling Chemicals . PPS Essentials.

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services.

  • Safety Data Sheet - O-(2-Aminopropyl)-O'-(2-methoxyethyl)polypropylene glycol 500 . Hampton Research.

  • Response to a Chemical Spill . The University of Maryland, Baltimore - Policies and Procedures.

  • Emergency response / spill control . Health and Safety Executive (UK).

  • Personal Protective Equipment in Chemistry . Dartmouth College - Environmental Health and Safety.

  • SAFETY DATA SHEET - 2-Amino-5-methylhexane . Sigma-Aldrich.

  • Chemical Emergency Procedures . [Institution Name - Generic Document].

  • Management of Hazardous Waste Procedure . Yale Environmental Health & Safety.

  • Safety Data Sheet - Amine-based product . [Generic SDS].

  • Safety Data Sheet - 3-((Dimethylamino)methyl)-5-methylhexan-2-one . Angene Chemical.

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES . Towson University.

  • SAFETY DATA SHEET - 4,4'-Methylenebis(2-methylcyclohexylamine) . Fisher Scientific.

  • Chemical Spill Procedures . University of Toronto - Environmental Health & Safety.

  • PPE for Chemical Handling: A Quick Guide . Healthy Bean.

  • CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University - Risk Management & Safety.

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions.

  • SAFETY DATA SHEET - 2-Methylhexane . Chem Service.

  • Safety Data Sheet - 5-Hydroxy-5-methylhexan-2-one . AK Scientific, Inc.

  • Safety Data Sheet - 2-methylhexan-1-amine . Aaronchem.

  • SAFETY DATA SHEET - 2-Methylhexane . MilliporeSigma.

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto - Department of Chemistry.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.